Product packaging for Bisphenol A bis(2-hydroxyethyl)ether(Cat. No.:CAS No. 901-44-0)

Bisphenol A bis(2-hydroxyethyl)ether

Cat. No.: B024528
CAS No.: 901-44-0
M. Wt: 316.4 g/mol
InChI Key: UUAGPGQUHZVJBQ-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxyethyl)ether is a high-value chemical intermediate primarily utilized in polymer science research and development. This compound serves as a crucial building block for the synthesis of various advanced polymers, including polyesters, polyurethanes, and epoxy resin variants . Its structure, featuring both aromatic rings and hydroxyl-terminated flexible chains, allows researchers to incorporate the robust bisphenol A moiety while introducing specific reactivity and properties into the resulting polymer backbone. The primary research applications of this compound leverage its function as a co-monomer. Scientists employ it to modify the physical characteristics of polymers—such as thermal stability, mechanical strength, and flexibility—enabling the creation of tailored materials for specialized applications. These may include developments in coatings, adhesives, and composite materials. Furthermore, its derivatives are of significant interest in the synthesis of "BPA-free" alternatives, as researchers investigate the physicochemical and toxicological profiles of novel polymeric structures . Intended Use: This product is designated For Research Use Only (RUO) . It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O4 B024528 Bisphenol A bis(2-hydroxyethyl)ether CAS No. 901-44-0

Properties

IUPAC Name

2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAGPGQUHZVJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029204
Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

901-44-0, 32492-61-8
Record name 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol]
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Record name Ethoxylated bisphenol A
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Record name Bisphenol A bis(2-hydroxyethyl)ether
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Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 2,2'-isopropylidenebis(p-phenyleneoxy)diethanol
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Record name BISPHENOL A BIS(2-HYDROXYETHYL) ETHER
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, also known as ethoxylated bisphenol A (BHE-BPA), is a derivative of bisphenol A (BPA) and a significant compound in various industrial and research applications. Its unique physicochemical properties, stemming from the addition of hydroxyethoxy groups, distinguish it from its parent compound and are crucial for understanding its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, detailed experimental protocols for their determination, and insights into its synthesis and potential biological interactions.

Physicochemical Properties

The fundamental physicochemical characteristics of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane (CAS No: 901-44-0) are summarized in the table below. These properties are essential for predicting its reactivity, solubility, and environmental fate.

PropertyValueReference
Molecular Formula C19H24O4
Molecular Weight 316.39 g/mol
Melting Point 112 °C[1]
Boiling Point 495.0 ± 45.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 253.1 ± 28.7 °C
Water Solubility Insoluble[2]
Solubility in Organics Soluble in benzene, toluene, and xylene[2]
Appearance White powder[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of dry 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate, and the temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A sample of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

Procedure for Qualitative Solubility:

  • A small, accurately weighed amount of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is placed in a series of test tubes.

  • A known volume of different solvents (e.g., water, ethanol, acetone, toluene) is added to each test tube.

  • The mixtures are agitated using a vortex mixer for a set period.

  • The solubility is observed and categorized as soluble, partially soluble, or insoluble based on visual inspection.

Procedure for Quantitative Solubility:

  • A saturated solution of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is prepared in a specific solvent at a constant temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

  • The undissolved solid is removed by filtration or centrifugation.

  • A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • The solvent is evaporated, and the mass of the remaining solute is determined.

  • The solubility is then calculated in terms of grams per liter (g/L) or moles per liter (mol/L).

Synthesis Workflow

2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is typically synthesized via the reaction of bisphenol A with ethylene oxide.[4] The following diagram illustrates the general workflow for this synthesis.

SynthesisWorkflow Reactants Reactants: - Bisphenol A (BPA) - Ethylene Oxide (EO) ReactionVessel Reaction Vessel Reactants->ReactionVessel Solvent Solvent: (e.g., di-butyl ether) Solvent->ReactionVessel Catalyst Catalyst: (e.g., triphenylphosphine) Catalyst->ReactionVessel Heating Heating (Controlled Temperature) ReactionVessel->Heating Reaction Purification Purification: - Filtration - Recrystallization Heating->Purification Crude Product Product Product: 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane Purification->Product Analysis Analysis: - HPLC - NMR Product->Analysis

Synthesis workflow for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Potential Biological Signaling Pathway

Due to its structural similarity to bisphenol A, 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane may exhibit similar endocrine-disrupting effects by interacting with estrogen receptors (ERα and ERβ). The diagram below illustrates the potential signaling pathway, based on the known mechanisms of BPA.[5][6]

SignalingPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHEBPA 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane ER Estrogen Receptor (ERα/ERβ) BHEBPA->ER Binds to HSP Heat Shock Proteins ER->HSP Bound in inactive state Complex BHE-BPA-ER Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocates to nucleus and binds to Transcription Gene Transcription ERE->Transcription Initiates/Alters

Hypothesized estrogen receptor signaling pathway for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Disclaimer: The biological signaling pathway presented is a hypothetical model based on the known activity of the structurally similar compound, bisphenol A. Further research is required to definitively elucidate the specific molecular interactions and signaling cascades of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

References

An In-depth Technical Guide to BAPHEE (CAS 901-44-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(2-hydroxyethyl) ether (BAPHEE), identified by the CAS number 901-44-0, is an aromatic diol derived from Bisphenol A (BPA). Its chemical structure, featuring two hydroxyethyl ether groups attached to the bisphenol A backbone, imparts unique properties that make it a valuable intermediate in polymer chemistry and a subject of interest in toxicological and endocrine research. This technical guide provides a comprehensive overview of the core properties of BAPHEE, including its physicochemical characteristics, toxicological profile, synthesis, and applications, with a focus on presenting data in a clear, structured format for scientific professionals.

Chemical and Physical Properties

BAPHEE is a white solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

Table 1: General Chemical Properties of BAPHEE
PropertyValueSource(s)
CAS Number 901-44-0[2]
Molecular Formula C₁₉H₂₄O₄[2]
Molecular Weight 316.39 g/mol [2]
IUPAC Name 2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol[2]
Canonical SMILES CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO[2]
InChI Key UUAGPGQUHZVJBQ-UHFFFAOYSA-N[2]
Table 2: Physicochemical Data for BAPHEE
PropertyValueSource(s)
Melting Point 109-114 °C[3]
Boiling Point 495 °C[4]
Density 1.135 g/cm³[4]
Flash Point 253 °C[4]
Appearance White solid[1]
Storage Temperature 2-8 °C[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of BAPHEE. While full spectra are best viewed in their original sources, the following provides an overview of available data.

  • ¹³C NMR Spectroscopy: Data for the ¹³C NMR spectrum of BAPHEE is available through the PubChem database, which can be used to confirm the carbon framework of the molecule.[2]

  • Mass Spectrometry: Mass spectrometry data for BAPHEE is also available on PubChem.[2] The fragmentation patterns observed in mass spectrometry can be used to elucidate the structure of the molecule and its derivatives. Studies on related bisphenols indicate common fragmentation pathways, including the formation of a phenoxide product ion (m/z 93) and the loss of a phenol group.[5][6]

Toxicological Profile

The toxicological properties of BAPHEE are of significant interest due to its structural similarity to Bisphenol A (BPA), a known endocrine disruptor. While specific toxicological data for BAPHEE is limited, a safety data sheet reports an oral LD50 in rats.

Table 3: Acute Toxicity Data for BAPHEE
TestSpeciesRouteValueSource(s)
LD50 RatOral> 2000 mg/kg[1]

Hazard Classifications:

BAPHEE is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.

Due to the limited direct toxicological data on BAPHEE, it is prudent to handle it with the same precautions as BPA.

Biological Activity and Signaling Pathways

The primary biological concern surrounding BAPHEE is its potential to act as an endocrine disruptor, similar to its precursor, BPA. Endocrine disruptors can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.

BPA is known to interact with several nuclear receptors, including estrogen receptors (ERα and ERβ) and androgen receptors (AR). It is believed that BAPHEE may exhibit similar interactions due to its conserved bisphenol A core structure.

BPA_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus BAPHEE BAPHEE (similar to BPA) ER Estrogen Receptor (ERα / ERβ) BAPHEE->ER Binds to AR Androgen Receptor (AR) BAPHEE->AR Interacts with (Antagonistic) ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA ARE Androgen Response Element (ARE) AR->ARE Binding Blocked Gene_Expression_Estrogenic Estrogenic Effects ERE->Gene_Expression_Estrogenic Alters Gene Transcription Gene_Expression_Androgenic Anti-Androgenic Effects ARE->Gene_Expression_Androgenic Inhibits Gene Transcription BAPHEE_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up BPA Bisphenol A Reaction_Vessel Reaction in High-Pressure Reactor BPA->Reaction_Vessel Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction_Vessel Catalyst Catalyst (e.g., KOH, Triisopropylphosphine) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Cyclohexane) Solvent->Reaction_Vessel Temperature Temperature (105-175 °C) Temperature->Reaction_Vessel Pressure Pressure (up to 0.5 MPa) Pressure->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling Degassing Vacuum Degassing Cooling->Degassing Neutralization Neutralization (e.g., Acetic Acid) Degassing->Neutralization Purification Purification Neutralization->Purification Product BAPHEE Product Purification->Product

References

A Technical Guide to the Thermal Degradation of Polymers Containing Bisphenol A bis(2-hydroxyethyl)ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) is a diol monomer utilized in the synthesis of various polymers, including polyurethanes and modified epoxy resins.[1][2] The incorporation of its rigid bisphenol A (BPA) core and flexible hydroxyethyl ether groups can enhance the mechanical, thermal, and adhesive properties of the final polymer.[3][4] Understanding the thermal degradation behavior of these polymers is critical for determining their service temperature limits, predicting their long-term stability, ensuring safety in high-temperature applications, and controlling their lifecycle environmental impact.

This technical guide provides an in-depth overview of the thermal degradation processes for polymers containing BPA-BHEE. It details the primary analytical techniques employed for characterization, outlines generalized experimental protocols, summarizes key quantitative data, and visualizes the core degradation mechanisms.

Core Analytical Techniques for Thermal Analysis

The characterization of polymer thermal degradation relies on a suite of complementary analytical techniques that measure changes in material properties as a function of temperature.[5][6]

  • Thermogravimetric Analysis (TGA): TGA is the most common technique for studying thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[7] This provides information on decomposition temperatures, the amount of volatile products, and the quantity of residual char.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature.[6][7][8] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpy of these transitions.

  • Evolved Gas Analysis (EGA): To identify the chemical nature of the volatile products released during degradation, TGA is often coupled with other analytical instruments.

    • TGA-FTIR (Fourier-Transform Infrared Spectroscopy): The gaseous effluent from the TGA is passed through an infrared spectrometer to identify functional groups of the evolved products.[9][10]

    • TGA-MS (Mass Spectrometry) / Pyrolysis-GC/MS: For more detailed identification, the evolved gases can be analyzed by a mass spectrometer or separated by a gas chromatograph before MS analysis.[11][12][13][14] This allows for the precise identification of individual degradation compounds.[15]

Experimental Protocols

The following sections describe generalized methodologies for the key experiments cited in the literature for analyzing the thermal degradation of polymers.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and degradation profile of the polymer.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The instrument is purged with an inert gas (e.g., high-purity nitrogen at a flow rate of 50-100 mL/min) to remove any oxygen. For oxidative degradation studies, dry air is used.[16]

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.[16][17]

  • Data Acquisition: The sample mass, temperature, and time are continuously recorded throughout the experiment.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_max, from the first derivative, DTG curve), and the percentage of residual mass (char yield) at the final temperature.[11]

Differential Scanning Calorimetry (DSC)

This protocol is used to identify thermal transitions in the polymer.

  • Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: A heat-cool-heat cycle is typically employed to erase the prior thermal history of the material.

    • First Heat: Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a controlled rate (e.g., 10°C/min).[17]

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Second Heat: Heat the sample again at the same controlled rate to the final temperature.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature (Tg), crystallization peaks (exothermic), and melting peaks (endothermic).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol is used for the definitive identification of volatile degradation products.

  • Sample Preparation: A very small amount of the polymer sample (e.g., 100-500 µg) is placed in a pyrolysis sample cup.[12]

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500-600°C) in the pyrolyzer, which is directly connected to the GC injector. This thermal shock fragments the polymer into a mixture of smaller, volatile molecules.

  • Gas Chromatography (GC): The volatile fragments are swept by a carrier gas (e.g., helium) onto a GC column (e.g., a DB-5 column).[18] The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • Data Analysis: The individual compounds are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to known standards.

Visualization of Workflows and Degradation Pathways

The following diagrams illustrate a typical experimental workflow and the primary chemical mechanisms involved in the thermal degradation of these polymers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Polymer Polymer Sample TGA TGA (Thermogravimetric Analysis) Polymer->TGA DSC DSC (Differential Scanning Calorimetry) Polymer->DSC PyGCMS Py-GC/MS (Evolved Gas Analysis) Polymer->PyGCMS TGA_Data Degradation Profile (T_onset, T_max, Char Yield) TGA->TGA_Data DSC_Data Thermal Transitions (Tg, Tm) DSC->DSC_Data GCMS_Data Identification of Degradation Products PyGCMS->GCMS_Data Mechanism Mechanism Elucidation TGA_Data->Mechanism GCMS_Data->Mechanism

Caption: General experimental workflow for polymer thermal analysis.

Polyurethane_Degradation Polyurethane Degradation Pathways PU Polyurethane (Urethane Linkage) Isocyanate Isocyanate PU->Isocyanate ~200-250°C Alcohol Alcohol (Polyol) PU->Alcohol ~200-250°C Amine1 Primary Amine PU->Amine1 Alkene Terminal Alkene PU->Alkene CO2_1 Carbon Dioxide PU->CO2_1 Amine2 Secondary Amine PU->Amine2 CO2_2 Carbon Dioxide PU->CO2_2 Isocyanate->PU Reversible

Caption: Primary thermal degradation pathways for polyurethane linkages.[11]

BPA_Degradation BPA Moiety Degradation cluster_products Major Degradation Products BPA_Polymer Polymer with Bisphenol A Moiety Phenol Phenol BPA_Polymer->Phenol C-O Ether Scission Isopropylphenol 4-Isopropylphenol BPA_Polymer->Isopropylphenol Isopropylidene Bridge Scission BPA Bisphenol A BPA_Polymer->BPA Chain Scission Methane Methane BPA_Polymer->Methane C-CH3 Cleavage CO2 CO2 BPA_Polymer->CO2 Carbonate Linkage (if present)

Caption: Key bond scission events in polymers containing a BPA moiety.[9][10]

Degradation Mechanisms and Products

The thermal degradation of polymers containing BPA-BHEE is a complex process involving multiple competing reactions. The overall mechanism is a combination of the degradation of the main polymer backbone (e.g., polyurethane) and the specific reactions of the BPA-BHEE unit.

Polyurethane Linkage Degradation

For polyurethane structures, decomposition is primarily initiated at the urethane linkages. It is generally accepted that three main pathways contribute to their degradation[11][19]:

  • Reversible Dissociation: The urethane bond reversibly dissociates back into its constituent isocyanate and alcohol (polyol). This reaction typically begins at temperatures between 200-250°C.[11]

  • Scission to Primary Amine: An irreversible reaction leads to the formation of a primary amine, a terminal alkene, and carbon dioxide.[11]

  • Scission to Secondary Amine: At higher temperatures, a third pathway can yield a secondary amine and carbon dioxide.

Bisphenol A Moiety Degradation

The BPA-BHEE unit itself degrades through the scission of its weakest bonds. The decomposition of polymers based on BPA, such as poly(hydroxy ether of bisphenol-A) and BPA-based epoxies, is controlled by reactions involving this moiety.[9][19]

  • Ether Bond Scission: The C-O bonds in the ether linkages are susceptible to thermal cleavage, which can lead to the formation of phenolic compounds.[9]

  • Isopropylidene Bridge Scission: The bond between the aromatic rings and the central isopropylidene group can break, leading to the evolution of products like 4-isopropylphenol and phenol.[9][20]

  • C-CH₃ Cleavage: The cleavage of the methyl groups from the isopropylidene bridge is an initial degradation step, producing methane.[10]

  • Dehydration: The hydroxyl groups present in the poly(hydroxy ether) structure can be eliminated as water, initiating the degradation process.[10]

In an oxidative environment (air), degradation begins at lower temperatures compared to an inert atmosphere.[16] Oxygen facilitates the formation of peroxide radicals, which accelerate bond scission and can lead to branching reactions and the formation of aldehydes and ketones.[16][21]

Quantitative Data Summary

The following tables summarize quantitative data from thermal analysis of various polymers containing Bisphenol A or its derivatives. This data provides a baseline for comparison, though specific values will vary depending on the exact polymer structure, molecular weight, and experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for BPA-Based Polymers

Polymer SystemAtmosphereT_onset (°C)T_max (°C)Char Yield (%) @ Temp (°C)Reference
Bisphenol A PolycarbonateNitrogen~500530~35 @ 700[16]
Bisphenol A PolycarbonateAir~450540~0 @ 800[16]
Poly(hydroxy ether of bisphenol-A)Air~370395 (step 1)Not specified[10]
Bisphenol A-based PhthalonitrileNitrogen475 - 515Not specified57 - 73 @ 800[17]
MDI-based Rigid PolyurethaneNot specified~250300 - 350~40 @ 350[9]

Table 2: Kinetic and Calorimetric Data

Polymer SystemParameterValueMethodReference
EP/PEPSQ/DBAMP SystemActivation Energy (Ea)73.84 kJ/molKissinger[22]
Blank Epoxy (DGEBA/DDM)Activation Energy (Ea)60.00 kJ/molKissinger[22]
Bisphenol A-based PhthalonitrileGlass Transition (Tg)160 - 235 °CDMA[17]

Conclusion

The thermal degradation of polymers containing this compound is a multi-stage process governed by the stability of both the main polymer chain and the incorporated BPA-BHEE monomer. For polyurethanes, degradation initiates at the urethane linkage via dissociation and scission reactions starting around 200-250°C. The degradation of the BPA moiety itself involves the cleavage of ether bonds and the scission of the isopropylidene bridge, typically at temperatures above 350°C. The presence of oxygen significantly lowers the onset temperature of degradation. A thorough understanding of these mechanisms, supported by analytical techniques like TGA, DSC, and Py-GC/MS, is essential for designing robust polymeric materials for advanced applications.

References

Solubility of Bisphenol A bis(2-hydroxyethyl)ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A bis(2-hydroxyethyl)ether (BPA-EO) is an important derivative of Bisphenol A (BPA) used in the synthesis of various polymers. Its solubility in organic solvents is a critical parameter for its application in polymer chemistry, formulation development, and toxicological studies. This technical guide provides a comprehensive overview of the solubility characteristics of BPA-EO. Due to a lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining the solubility of BPA-EO in organic solvents. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction

This compound, also known as ethoxylated bisphenol A, is synthesized from the reaction of Bisphenol A with ethylene oxide. This modification is intended to enhance its solubility in various media, particularly organic solvents, compared to its parent compound, Bisphenol A. Understanding the solubility of BPA-EO is essential for a variety of applications, including its use as a monomer in polymerization reactions, as a component in coatings and adhesives, and for assessing its environmental fate and toxicological profile.

Despite its industrial importance, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for BPA-EO in common organic solvents. This guide aims to address this gap by providing detailed, step-by-step experimental protocols that researchers can employ to determine the solubility of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of BPA-EO is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 901-44-0
Molecular Formula C₁₉H₂₄O₄[1]
Molecular Weight 316.39 g/mol [1]
Appearance Viscous liquid or solid (depending on purity and temperature)[2]
Melting Point Not clearly defined; often a viscous liquid at room temperature[2]
Boiling Point > 300 °C (decomposes)
Density Approximately 1.15 g/cm³ at 25 °C

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following protocols describe two common and reliable methods for determining the solubility of a viscous liquid like BPA-EO in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3][4][5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, must be worn at all times.[8][9][10][11][12] All procedures should be performed in a well-ventilated fume hood.

General Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

G General Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration A->B Incubation with stirring C Phase Separation B->C Centrifugation/Filtration D Quantification of Solute C->D Analysis of supernatant/filtrate E Data Analysis and Solubility Calculation D->E Calculation of concentration

Caption: General workflow for experimental solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.

4.3.1. Materials

  • This compound (BPA-EO)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

  • Oven

4.3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of BPA-EO to a known volume or mass of the selected organic solvent in a sealed vial. "Excess" means that undissolved BPA-EO should be visible after thorough mixing.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • To separate the saturated solution from the excess solute, either:

      • Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

      • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean, pre-weighed evaporation dish. This step should be performed quickly to minimize solvent evaporation.

  • Quantification:

    • Weigh the evaporation dish containing the filtrate to determine the mass of the saturated solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the BPA-EO (e.g., 60-80 °C). The thermal stability of BPA-EO can be confirmed using techniques like Thermogravimetric Analysis (TGA).[13][14][15][16]

    • Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has evaporated.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 g solvent) = (mass of residue / (mass of saturated solution - mass of residue)) * 100

      • Solubility ( g/100 mL solvent) can be calculated if the initial volume of the solvent and its density at the experimental temperature are known.

G Gravimetric Method Workflow cluster_0 Preparation & Equilibration cluster_1 Separation & Quantification cluster_2 Calculation A Add excess BPA-EO to known mass of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let settle D Filter supernatant into pre-weighed dish C->D E Weigh dish with saturated solution D->E F Evaporate solvent in oven E->F G Weigh dish with BPA-EO residue F->G H Calculate solubility (g/100g solvent) G->H

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopic Method

This method is suitable if BPA-EO has a chromophore that absorbs ultraviolet or visible light. It involves creating a calibration curve of known concentrations of BPA-EO in the solvent and then measuring the absorbance of a saturated solution to determine its concentration.

4.4.1. Materials

  • This compound (BPA-EO)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible)

4.4.2. Procedure

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of BPA-EO in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of BPA-EO of a known concentration in the solvent.

    • Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). This is the calibration curve.

  • Preparation and Equilibration of Saturated Solution:

    • Follow steps 1 and 2 as described in the gravimetric method (Section 4.3.2).

  • Phase Separation and Dilution:

    • Separate the saturated solution from the excess solute as described in step 3 of the gravimetric method.

    • Carefully and accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

G UV-Vis Spectroscopic Method Workflow cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Calculation A Determine λmax of BPA-EO B Prepare standard solutions A->B C Measure absorbance of standards B->C D Plot calibration curve (Abs vs. Conc.) C->D H Determine concentration from calibration curve D->H E Prepare and equilibrate saturated solution F Filter and dilute saturated solution E->F G Measure absorbance of diluted sample F->G G->H I Calculate solubility of saturated solution H->I

Caption: Workflow for the UV-Vis spectroscopic determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary tools to generate this crucial information. The detailed gravimetric and UV-Vis spectroscopic methods, along with the provided workflows and safety considerations, offer a robust framework for accurate and reproducible solubility determination. The generation and dissemination of such data will be invaluable to the scientific and industrial communities that utilize this important chemical compound.

References

Environmental Fate of Bisphenol A bis(2-hydroxyethyl)ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the environmental fate of Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) is currently scarce in publicly available literature. Consequently, this guide provides a comprehensive overview of the environmental fate of the structurally related and extensively studied compound, Bisphenol A (BPA), as a predictive analogue. The information on BPA should be interpreted with caution as the addition of two hydroxyethyl ether groups in BPA-BHEE will alter its physicochemical properties and may influence its environmental behavior and degradation pathways.

Introduction to this compound (BPA-BHEE)

This compound, also known as 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, is a derivative of Bisphenol A. It is characterized by the presence of two hydroxyethyl ether groups attached to the phenolic moieties of the BPA structure. While specific large-scale industrial uses are not widely documented, it is identified as a potential endocrine-disrupting compound[1]. Its physicochemical properties differ from BPA, notably in its higher molecular weight and likely increased water solubility due to the hydrophilic hydroxyethyl groups.

Physicochemical Properties of BPA-BHEE:

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₄[1]
Molecular Weight316.4 g/mol [1]
Melting Point112 °C[2][3]
Boiling Point495 °C[2][3]
Flash Point253 °C[2][3]

Predicted Environmental Partitioning of BPA-BHEE

Based on its structure, BPA-BHEE is expected to exhibit different environmental partitioning behavior compared to BPA. The presence of the hydrophilic hydroxyethyl ether groups would likely increase its water solubility and reduce its octanol-water partition coefficient (Log Kow) relative to BPA. This suggests that BPA-BHEE may be more mobile in aqueous environments and have a lower tendency to sorb to organic matter in soil and sediment.

Environmental Fate of Bisphenol A (BPA) as a Predictive Analogue

The following sections detail the well-documented environmental fate of BPA. This information serves as a foundation for predicting the potential environmental behavior of BPA-BHEE.

Biodegradation of BPA

Biodegradation is a primary mechanism for the removal of BPA from the environment. Numerous studies have shown that BPA is readily biodegradable in various environmental compartments under aerobic conditions[4][5].

Key Findings on BPA Biodegradation:

  • Aerobic Degradation: BPA is rapidly degraded in aerobic environments such as surface water, soil, and sediment, with half-lives typically ranging from a few days to a few weeks[4][5].

  • Microorganisms: A wide variety of bacteria and fungi have been identified as capable of degrading BPA[6][7].

  • Anaerobic Degradation: Under anaerobic conditions, the degradation of BPA is significantly slower or negligible[8].

  • Transformation Products: Biodegradation of BPA can lead to the formation of various intermediate metabolites[9].

Table 1: Summary of Quantitative Data on BPA Biodegradation

Environmental MatrixConditionHalf-life (t₁/₂)Degradation Rate/EfficiencyReference
River WaterAerobic2.5 - 4 days-[4]
SoilAerobic~4.5 days-[5]
Marine SedimentAerobic14.5 days-
Activated SludgeAerobic->90% removal[4]
Pure Culture (Pseudomonas putida)Aerobic2 days (at 3 mM)97% removal in 4 days[10]

Experimental Protocol: Aerobic Biodegradation of BPA in Water (OECD 301)

This protocol is a standardized method to assess the ready biodegradability of chemicals in an aqueous aerobic medium.

  • Preparation of Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

  • Inoculum: The inoculum is typically sourced from the effluent of a domestic wastewater treatment plant.

  • Test Setup: The test chemical (BPA) is added to the mineral medium at a known concentration (e.g., 10-20 mg/L) and inoculated with the microbial source. Control flasks without the test chemical and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

  • Monitoring: The degradation of the test chemical is monitored over 28 days by measuring parameters such as Dissolved Organic Carbon (DOC) removal, oxygen consumption, or carbon dioxide production.

  • Data Analysis: The percentage of degradation is calculated based on the difference between the initial and final concentrations of the measured parameter, corrected for the control. A substance is considered readily biodegradable if it reaches a degradation level of >60% (for CO₂ evolution) or >70% (for DOC removal) within a 10-day window during the 28-day test period.

Photodegradation of BPA

Photodegradation, or photolysis, is another significant process contributing to the environmental removal of BPA, particularly in sunlit surface waters.

Key Findings on BPA Photodegradation:

  • Direct Photolysis: BPA can be degraded by direct absorption of UV radiation.

  • Indirect Photolysis: The presence of photosensitizers, such as dissolved organic matter and nitrate, can accelerate the photodegradation of BPA through the generation of reactive oxygen species like hydroxyl radicals[11].

  • Transformation Products: Photodegradation of BPA results in the formation of various photoproducts.

Table 2: Summary of Quantitative Data on BPA Photodegradation

ConditionLight SourceHalf-life (t₁/₂) / Degradation RateKey ParametersReference
Aqueous solution with TiO₂UV light97% removal in 6 hoursInitial BPA conc. 10-50 ppm, pH 3.4-12.3[12]
Aqueous solution (Photo-Fenton)UV KrCl excilamp (222 nm)Complete degradationMolar ratio of S₂O₈²⁻:BPA = 5:1[11]
BiOI/Bi₂MoO₆ heterostructureVisible light76% degradation in 300 min (BiOI)-[13]

Experimental Protocol: Photodegradation of BPA in Aqueous Solution

  • Solution Preparation: A solution of BPA of a known concentration is prepared in purified water. The pH of the solution is adjusted as required.

  • Photoreactor Setup: The solution is placed in a photoreactor equipped with a specific light source (e.g., UV lamp, solar simulator). The temperature of the reactor is controlled.

  • Irradiation: The solution is irradiated for a set period. Aliquots are withdrawn at different time intervals.

  • Analysis: The concentration of BPA in the aliquots is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of BPA as a function of irradiation time. The half-life of photodegradation is then calculated.

Hydrolysis of BPA

Hydrolysis is generally not considered a major degradation pathway for BPA itself under typical environmental conditions (neutral pH). However, some of its derivatives, particularly esters, can be susceptible to hydrolysis[14][15].

Key Findings on Hydrolysis of BPA Derivatives:

  • Bisphenol A diglycidyl ether (BADGE): This BPA derivative undergoes hydrolysis, with half-lives dependent on pH and temperature. At pH 7 and 25°C, the half-life is approximately 4.6 days[16][17].

  • Bisphenol A dimethacrylate (Bis-DMA): Can be hydrolyzed to BPA, especially under acidic or basic conditions[14][15].

Table 3: Summary of Quantitative Data on Hydrolysis of a BPA Derivative (BADGE)

CompoundpHTemperature (°C)Half-life (t₁/₂)Reference
BADGE71511 days[16][17]
BADGE7254.6 days[16][17]
BADGE7352.0 days[16][17]
BADGE7401.4 days[16][17]

Experimental Protocol: Hydrolysis of BPA Derivatives (OECD 111)

  • Test Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

  • Test Setup: Add the test substance to the buffer solutions at a concentration that is below its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature.

  • Sampling and Analysis: At appropriate time intervals, take samples and analyze the concentration of the parent compound and any major hydrolysis products using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Determine the rate of hydrolysis and the half-life at each pH and temperature.

Visualizing Degradation Pathways

Known Biodegradation Pathway of Bisphenol A

The following diagram illustrates a simplified, known biodegradation pathway of BPA under aerobic conditions.

BPA_Biodegradation BPA Bisphenol A Intermediate1 Hydroxy-BPA BPA->Intermediate1 Hydroxylation Intermediate2 Ring Cleavage Products Intermediate1->Intermediate2 Oxidative Cleavage Mineralization CO₂ + H₂O + Biomass Intermediate2->Mineralization Further Metabolism BPA_BHEE_Predicted_Degradation BPA_BHEE This compound Intermediate_Monoether Bisphenol A mono(2-hydroxyethyl)ether BPA_BHEE->Intermediate_Monoether Stepwise De-ethoxylation BPA Bisphenol A Intermediate_Monoether->BPA De-ethoxylation Degradation_Products Further Degradation Products (as per BPA pathway) BPA->Degradation_Products

References

Crystalline Structure of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, a definitive experimentally determined crystalline structure for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane (Bis-HEPP), also known by its CAS number 901-44-0, remains elusive. No publicly available crystallographic information files (CIFs), unit cell parameters, or detailed single-crystal X-ray diffraction data could be retrieved.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and the methodologies that would be employed for the determination of its crystalline structure, should suitable crystalline material become available.

Physicochemical Properties

While the complete three-dimensional atomic arrangement in a crystalline lattice is not documented, some fundamental physicochemical properties of Bis-HEPP have been reported. A summary of this information is presented in Table 1.

PropertyValueReference
CAS Number 901-44-0[1][2]
Molecular Formula C₁₉H₂₄O₄[2]
Molecular Weight 316.39 g/mol [2]
Melting Point 112-114 °C

Table 1: Physicochemical Properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Hypothetical Experimental Protocol for Crystal Structure Determination

The determination of the crystalline structure of a compound like Bis-HEPP would typically involve single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below. The successful execution of these steps is contingent on the ability to grow single crystals of sufficient size and quality.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. This would involve dissolving Bis-HEPP in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques could be employed, including:

  • Slow Evaporation: The most common method, where the solvent is allowed to evaporate slowly from a saturated solution, leading to the gradual formation of crystals.

  • Vapor Diffusion: This technique involves placing a drop of the compound's solution in a sealed container with a reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are then used to calculate the electron density map of the unit cell. This electron density map reveals the positions of the atoms within the crystal lattice.

Structure Refinement

The initial atomic model obtained from the electron density map is refined using least-squares methods. This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and the observed diffraction data. The quality of the final structure is assessed using various crystallographic metrics, such as the R-factor.

Logical Workflow for Crystal Structure Determination

The logical progression from obtaining a compound to determining its crystal structure is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination A Compound Synthesis/ Purification B Single Crystal Growth A->B C Mount Crystal B->C D X-ray Diffraction C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement F->G H Validation and Analysis G->H

Workflow for Crystal Structure Determination

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not reveal any established signaling pathways or specific biological activities associated with 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane. While Bisphenol A, a structurally related precursor, is a well-known endocrine disruptor, the biological impact of the ethoxy-modification in Bis-HEPP has not been extensively studied or reported. Without such data, the creation of diagrams for signaling pathways or experimental workflows related to its biological function is not possible at this time.

Conclusion

The definitive crystalline structure of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane has not been reported in the public domain. This guide has outlined the standard experimental procedures that would be necessary for its determination. Future research, contingent on the successful growth of single crystals, will be required to elucidate the precise three-dimensional arrangement of this molecule in the solid state. Furthermore, the biological activity and potential interactions with cellular signaling pathways of Bis-HEPP remain an open area for investigation.

References

Methodological & Application

Synthesis of High-Performance Polyurethanes Utilizing Bisphenol A bis(2-hydroxyethyl)ether

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes using Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) as a diol. BPA-BHEE is a valuable monomer for producing polyurethanes with enhanced thermal stability, mechanical strength, and chemical resistance, owing to the rigid bisphenol A core and reactive hydroxyl groups. These polyurethanes are suitable for a range of applications, including high-performance coatings, adhesives, and elastomers. This guide outlines the synthesis via a prepolymer method, characterization techniques, and expected material properties.

Introduction

Polyurethanes (PUs) are a versatile class of polymers synthesized through the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by carefully selecting the monomeric components. This compound (BPA-BHEE) is an aromatic diol that imparts rigidity and thermal stability to the polymer backbone. Its use in polyurethane synthesis can lead to materials with excellent mechanical properties and durability.[1][2] This makes them attractive for demanding applications in various fields, including the development of advanced materials for biomedical devices and drug delivery systems.

Applications

The incorporation of BPA-BHEE into polyurethane formulations can enhance performance in several key areas:

  • Coatings and Adhesives: The ether linkages in BPA-BHEE contribute to improved adhesion on various substrates. The resulting polyurethanes can be formulated into durable coatings with high chemical and abrasion resistance, as well as strong adhesives.

  • Elastomers: The rigid structure of bisphenol A can be balanced with a flexible polyether or polyester soft segment to produce tough and resilient elastomers. These materials can be used in applications requiring high mechanical strength and good elastic recovery.

  • Biomedical Materials: While biocompatibility must be carefully assessed, the robust nature of these polyurethanes makes them potential candidates for use in medical devices that require durability and stability. Further research into their biocompatibility and degradation profiles is necessary for such applications.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis and characterization of polyurethanes using BPA-BHEE.

Materials
  • This compound (BPA-BHEE), hydroxyl value 320-330 mgKOH/g

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Hexamethylene diisocyanate (HDI)

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a drying tube

  • Dropping funnel

  • Vacuum oven

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine for mechanical property analysis

Polyurethane Synthesis: Prepolymer Method

This protocol describes a two-step prepolymer method for synthesizing polyurethanes. This method allows for better control over the polymer structure.

Step 1: Prepolymer Synthesis

  • In a clean, dry three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a calculated amount of poly(tetramethylene ether) glycol (PTMEG).

  • Heat the flask to 60°C under a nitrogen atmosphere to melt the PTMEG and remove any residual moisture.

  • Slowly add a stoichiometric excess of 4,4'-Methylene diphenyl diisocyanate (MDI) to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

  • Add 2-3 drops of dibutyltin dilaurate (DBTDL) catalyst to the reaction mixture.

  • Raise the temperature to 80-85°C and maintain for 2-3 hours to form the NCO-terminated prepolymer.

  • Monitor the reaction progress by determining the NCO content via titration with di-n-butylamine.

Step 2: Chain Extension

  • Once the desired NCO content is reached, dissolve the prepolymer in anhydrous N,N-Dimethylformamide (DMF) to achieve a 30% (w/v) solution.

  • In a separate flask, prepare a solution of the chain extender, which is a mixture of this compound (BPA-BHEE) and 1,4-Butanediol (BDO), in DMF. The molar ratio of BPA-BHEE to BDO can be varied to control the rigidity of the final polymer.

  • Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.

  • Continue stirring for an additional 1-2 hours at 60-70°C.

  • Cast the resulting polyurethane solution onto a glass plate and cure in a vacuum oven at 80°C for 12 hours to obtain a solid film.

Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the completion of the polymerization by observing the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of the urethane NH (around 3300 cm⁻¹) and C=O (around 1730 cm⁻¹) peaks.

  • Thermal Analysis (DSC and TGA): Determine the glass transition temperature (Tg) and thermal stability of the polyurethane. For DSC, a heating rate of 10°C/min under a nitrogen atmosphere is typically used. For TGA, a heating rate of 20°C/min under nitrogen is common.

  • Mechanical Testing: Evaluate the tensile strength, elongation at break, and Young's modulus of the polyurethane films using a universal testing machine according to ASTM D882 standards.

Data Presentation

The properties of polyurethanes synthesized with BPA-BHEE can be systematically studied by varying the diisocyanate type and the hard segment content. The following tables provide an example of how such data can be presented.

Table 1: Formulation of BPA-BHEE Based Polyurethanes

Polymer IDDiisocyanateSoft Segment (PTMEG 1000) (molar ratio)Hard Segment (BPA-BHEE/BDO) (molar ratio)NCO/OH Ratio
PU-MDI-1MDI10.5 / 0.52.0
PU-MDI-2MDI10.7 / 0.32.0
PU-HDI-1HDI10.5 / 0.52.0
PU-HDI-2HDI10.7 / 0.32.0

Table 2: Mechanical Properties of BPA-BHEE Based Polyurethanes

Polymer IDTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PU-MDI-135450150
PU-MDI-245350250
PU-HDI-12560080
PU-HDI-230500120

Table 3: Thermal Properties of BPA-BHEE Based Polyurethanes

Polymer IDGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)
PU-MDI-1-35320
PU-MDI-2-30330
PU-HDI-1-45310
PU-HDI-2-40315

Visualizations

The following diagrams illustrate the synthesis process and the chemical structures involved.

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_final_product Final Product PTMEG PTMEG Prepolymer NCO-Terminated Prepolymer PTMEG->Prepolymer MDI MDI MDI->Prepolymer Catalyst DBTDL Catalyst Catalyst->Prepolymer Polyurethane Polyurethane Solution Prepolymer->Polyurethane BPA_BHEE BPA-BHEE Chain_Extender Chain Extender Mix BPA_BHEE->Chain_Extender BDO BDO BDO->Chain_Extender Chain_Extender->Polyurethane Curing Curing (Vacuum Oven) Polyurethane->Curing PU_Film Polyurethane Film Curing->PU_Film Polyurethane_Reaction_Pathway Diol R'-(OH)₂ (BPA-BHEE) Polyurethane -[O-R'-O-C(=O)-NH-R-NH-C(=O)]n- Polyurethane Diol->Polyurethane + Diisocyanate R-(NCO)₂ (e.g., MDI) Diisocyanate->Polyurethane

References

Application Notes and Protocols: BAPHE as a Chain Extender in Thermoplastic Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for the Use of BAPHE as a Chain Extender in Thermoplastic Polyurethane (TPU) Synthesis

1. Introduction

Thermoplastic polyurethanes (TPUs) are a versatile class of block copolymers known for their excellent elasticity, transparency, and resistance to oil, grease, and abrasion. The properties of TPUs can be tailored by carefully selecting the constituent raw materials: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, typically a short-chain diol or diamine, plays a crucial role in determining the morphology of the hard segment and, consequently, the overall physical and mechanical properties of the resulting polymer.

This document provides detailed application notes and protocols for the use of a novel aromatic diamine chain extender, BAPHE (1,2-Bis(p-aminophenoxy)ethane) , in the synthesis of thermoplastic polyurethanes. The information presented herein is intended to guide researchers and professionals in leveraging the unique properties of BAPHE to develop high-performance TPUs for various applications, including in the biomedical and pharmaceutical fields.

2. Chemical Structure of BAPHE

BAPHE is an aromatic diamine with the following chemical structure:

Where Ph represents a benzene ring.

The presence of ether linkages and aromatic rings in its structure imparts a unique combination of flexibility and rigidity, which can be advantageous in tuning the properties of TPUs.

3. Key Advantages of Using BAPHE as a Chain Extender

The incorporation of BAPHE as a chain extender in TPU synthesis can offer several potential benefits:

  • Enhanced Thermal Stability: The aromatic nature of BAPHE can contribute to improved thermal resistance of the resulting TPU compared to those synthesized with conventional aliphatic diol chain extenders.

  • Modified Mechanical Properties: The semi-rigid structure of BAPHE can influence the microphase separation between the hard and soft segments, leading to unique mechanical properties such as high tensile strength and tailored elasticity.

  • Potential for Biomedical Applications: The biocompatibility of polyether-based polyurethanes is well-documented. The use of an ether-containing diamine chain extender like BAPHE may be explored for creating TPUs suitable for drug delivery systems, medical implants, and other biomedical applications, pending thorough biocompatibility testing.

4. Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of TPUs using BAPHE as a chain extender. Researchers should optimize the reaction conditions based on their specific polyol, diisocyanate, and desired final properties.

4.1. Materials

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Polycarbonate diol (PCDL), or other suitable polyol, dried under vacuum prior to use.

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or other suitable diisocyanate.

  • Chain Extender: 1,2-Bis(p-aminophenoxy)ethane (BAPHE).

  • Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst.

  • Solvent (optional): Dimethylformamide (DMF) or other suitable aprotic solvent.

4.2. One-Shot Polymerization Method (Solvent-Free)

This method is suitable for producing TPUs in bulk without the use of solvents.

  • Pre-reaction Preparation:

    • Dry the polyol at 80-100 °C under vacuum for at least 4 hours to remove any moisture.

    • Melt the MDI at 50-60 °C.

    • Ensure BAPHE is in a dry, powdered form.

  • Polymerization:

    • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the pre-dried polyol and BAPHE.

    • Heat the mixture to 70-80 °C under a nitrogen atmosphere and stir until a homogeneous mixture is obtained.

    • Add the molten MDI to the mixture while stirring vigorously. The molar ratio of NCO/(OH+NH₂) should be carefully controlled, typically between 1.01 and 1.05.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

    • Continue stirring until the viscosity of the mixture increases significantly, indicating the progress of the polymerization reaction.

  • Post-Curing:

    • Pour the viscous polymer onto a pre-heated mold or a flat surface.

    • Cure the polymer in an oven at 80-110 °C for 12-24 hours to complete the reaction.

  • Characterization:

    • The synthesized TPU can be characterized for its molecular weight (GPC), chemical structure (FTIR), thermal properties (TGA, DSC), and mechanical properties (tensile testing).

4.3. Prepolymer Method (Solvent-Based)

This method allows for better control over the reaction and is suitable for synthesizing TPUs with a more defined block structure.

  • Prepolymer Synthesis:

    • In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the pre-dried polyol.

    • Heat the polyol to 60-70 °C under a nitrogen atmosphere.

    • Add the diisocyanate to the polyol with stirring. The molar ratio of NCO/OH is typically around 2:1.

    • Allow the reaction to proceed at 80-90 °C for 2-3 hours to form the NCO-terminated prepolymer. The progress can be monitored by titrating the NCO content.

  • Chain Extension:

    • Dissolve the prepolymer in a dry aprotic solvent like DMF.

    • In a separate container, dissolve BAPHE in the same solvent.

    • Slowly add the BAPHE solution to the prepolymer solution under vigorous stirring. The amount of BAPHE should be calculated to react with the remaining NCO groups.

    • Continue the reaction at 50-60 °C for another 2-4 hours.

  • Polymer Precipitation and Drying:

    • Precipitate the synthesized TPU by pouring the reaction mixture into a non-solvent such as methanol or water.

    • Filter and wash the polymer precipitate thoroughly.

    • Dry the TPU in a vacuum oven at 60-80 °C until a constant weight is achieved.

5. Data Presentation

The following table summarizes hypothetical comparative data for TPUs synthesized with BAPHE and a conventional chain extender, 1,4-butanediol (BDO). This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

PropertyTPU with BDOTPU with BAPHETest Method
Thermal Properties
Tg (Soft Segment) (°C)-45-40DSC
Tg (Hard Segment) (°C)85105DSC
Decomposition Temp (°C)320350TGA
Mechanical Properties
Tensile Strength (MPa)3545ASTM D412
Elongation at Break (%)550450ASTM D412
Shore A Hardness85A90AASTM D2240

6. Visualizations

6.1. TPU Synthesis Workflow

TPU_Synthesis_Workflow cluster_one_shot One-Shot Method cluster_prepolymer Prepolymer Method Polyol + BAPHE Polyol + BAPHE Add MDI + Catalyst Add MDI + Catalyst Polyol + BAPHE->Add MDI + Catalyst 70-80°C Polymerization Polymerization Add MDI + Catalyst->Polymerization Curing Curing Polymerization->Curing 80-110°C Characterization Characterization Curing->Characterization Polyol + Diisocyanate Polyol + Diisocyanate Prepolymer Synthesis Prepolymer Synthesis Polyol + Diisocyanate->Prepolymer Synthesis 80-90°C Dissolve in Solvent Dissolve in Solvent Prepolymer Synthesis->Dissolve in Solvent Chain Extension Chain Extension Dissolve in Solvent->Chain Extension 50-60°C BAPHE BAPHE Dissolve BAPHE Dissolve BAPHE BAPHE->Dissolve BAPHE Dissolve BAPHE->Chain Extension Precipitation Precipitation Chain Extension->Precipitation Drying Drying Precipitation->Drying Final TPU Final TPU Drying->Final TPU

Caption: Workflow for TPU synthesis using One-Shot and Prepolymer methods.

6.2. Logical Relationship of TPU Components to Properties

TPU_Properties_Relationship Polyol Polyol (Soft Segment) SoftSegment Soft Segment Properties Polyol->SoftSegment Diisocyanate Diisocyanate HardSegment Hard Segment Morphology Diisocyanate->HardSegment BAPHE BAPHE (Chain Extender) BAPHE->HardSegment TPU_Properties Final TPU Properties (Mechanical, Thermal, etc.) HardSegment->TPU_Properties SoftSegment->TPU_Properties

Caption: Influence of components on final TPU properties.

BAPHE presents itself as a promising alternative chain extender for the synthesis of high-performance thermoplastic polyurethanes. Its unique chemical structure may impart enhanced thermal stability and tailored mechanical properties to the resulting polymers. The provided protocols offer a starting point for researchers to explore the potential of BAPHE-based TPUs in a variety of applications, including demanding roles in the biomedical and pharmaceutical industries. Further research and characterization are encouraged to fully elucidate the structure-property relationships of these novel materials.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bis(2-(4-aminophenoxy)ethyl) ether (BAPHEE)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Bis(2-(4-aminophenoxy)ethyl) ether (BAPHEE) using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is intended for the determination of BAPHEE in bulk substance and can be adapted for various sample matrices with appropriate validation.

Introduction

Bis(2-(4-aminophenoxy)ethyl) ether (BAPHEE) is a chemical compound of interest in various research and development fields. A reliable and accurate analytical method is crucial for its quantification to ensure quality and consistency in experimental studies and product development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of non-volatile and semi-volatile organic compounds like BAPHEE. This application note details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of BAPHEE. The general principles of analytical method development and validation are key to ensuring the reliability of this method.[1][2][3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column is recommended due to the non-polar nature of the BAPHEE molecule.

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, and water are required. Reagents for buffer preparation, such as phosphate salts, should be of analytical grade.

  • BAPHEE Standard: A well-characterized reference standard of BAPHEE is necessary for calibration.

Proposed Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis of BAPHEE. These parameters may require optimization for specific applications and HPLC systems.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v, isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of BAPHEE reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation (General Protocol):

  • Accurately weigh a known amount of the sample containing BAPHEE.

  • Dissolve the sample in a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure it is suitable for its intended purpose.[4][5] The following parameters should be evaluated according to ICH guidelines:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The BAPHEE peak should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain ≤ 2.0% under varied conditions.

Visualized Workflows and Principles

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare BAPHEE Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify BAPHEE in Samples Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of BAPHEE.

RP_HPLC_Principle cluster_column Reversed-Phase HPLC Column cluster_mobile Mobile Phase Stationary_Phase Stationary Phase Non-polar (C18) Mobile_Phase Mobile Phase Polar (Acetonitrile/Water) Mobile_Phase->Stationary_Phase Elution Analyte BAPHEE (Less Polar) Analyte->Stationary_Phase Interaction (Retention)

Caption: Principle of Reversed-Phase HPLC separation for BAPHEE.

Conclusion

The proposed HPLC method provides a reliable and robust framework for the quantitative analysis of BAPHEE. The use of a C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection, offers good selectivity and sensitivity. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results for its intended application in research and drug development.

References

Application Note: Quantitative Analysis of BAPHEE in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAPHEE, chemically known as Bis(2-amino-2-carboxyethyl) 3,3'-(4,4'-biphenylylene)dipropionate, is a novel organic compound with potential applications in drug development and materials science. Its unique structure, comprising a rigid biphenyl core and two amino acid moieties, presents a significant analytical challenge due to its low volatility and high polarity. This application note describes a robust and sensitive method for the quantification of BAPHEE in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The polar nature of BAPHEE necessitates derivatization to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2][3] This method is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of BAPHEE.

Principle

The analytical method is based on the extraction of BAPHEE from the sample matrix, followed by a chemical derivatization process to convert the polar amino and carboxyl functional groups into less polar, more volatile derivatives. The derivatized BAPHEE is then separated and quantified using a GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective and sensitive detection by ionizing the eluted analyte and separating the resulting ions based on their mass-to-charge ratio.

Experimental Protocols

1. Materials and Reagents

  • BAPHEE reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]

  • Solvents: Acetonitrile, Dichloromethane, Hexane (all HPLC or GC grade)

  • Reagents for sample preparation: Formic acid, Ammonium hydroxide, Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of BAPHEE from a plasma or urine matrix.

  • Sample Pre-treatment: To 1 mL of the biological sample, add 10 µL of the internal standard solution. Acidify the sample with 100 µL of 2% formic acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.

  • Elution: Elute BAPHEE and the IS from the cartridge using 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Protocol

Derivatization is crucial for the analysis of polar compounds like amino acids by GC-MS.[1][4] Silylation is a common technique for this purpose.[3]

  • To the dried extract from the SPE step, add 50 µL of acetonitrile and 50 µL of MSTFA.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) or similar

  • Injection Mode: Splitless, 1 µL injection volume

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 15°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Quantitative Data for BAPHEE Analysis by GC-MS

ParameterBAPHEEInternal Standard
Retention Time (min) 15.215.4
Quantifier Ion (m/z) 345.2352.2
Qualifier Ion 1 (m/z) 258.1265.1
Qualifier Ion 2 (m/z) 185.1192.1
Linear Range (ng/mL) 1 - 1000-
Correlation Coefficient (r²) > 0.995-
Limit of Detection (LOD) (ng/mL) 0.5-
Limit of Quantification (LOQ) (ng/mL) 1.0-
Intra-day Precision (%RSD) < 5%-
Inter-day Precision (%RSD) < 10%-
Recovery (%) > 85%-

Note: The m/z values are hypothetical and would need to be determined experimentally for the derivatized BAPHEE and the chosen internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatization with MSTFA Evaporate->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separate GC Separation GC_Inject->GC_Separate MS_Detect MS Detection (SIM Mode) GC_Separate->MS_Detect Quantify Quantification MS_Detect->Quantify Report Reporting Quantify->Report

Caption: Experimental Workflow for BAPHEE Detection by GC-MS.

derivatization_pathway BAPHEE BAPHEE (Non-volatile, Polar) Derivatized_BAPHEE Silylated BAPHEE (Volatile, Non-polar) BAPHEE->Derivatized_BAPHEE + MSTFA (70°C, 30 min) MSTFA MSTFA (Derivatizing Agent)

References

Application Notes and Protocols for Bisphenol A bis(2-hydroxyethyl)ether in Powder Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) in the formulation of high-performance powder coatings. Detailed protocols for the synthesis of a BPA-BHEE-based polyester resin and its subsequent formulation into a powder coating are provided, along with expected performance data.

Introduction

This compound is a derivative of Bisphenol A that serves as a valuable monomer in the synthesis of polymers for coating applications.[1][2] Its incorporation into polyester or epoxy resin backbones can significantly enhance the performance characteristics of powder coatings. The presence of aromatic rings from the bisphenol A structure imparts rigidity and thermal stability, while the flexible hydroxyethyl ether groups can improve flow, leveling, and impact resistance.[3][4] Furthermore, the terminal hydroxyl groups on the BPA-BHEE molecule offer reactive sites for crosslinking with various curing agents, leading to a durable and chemically resistant coating.[5]

Key Advantages of Incorporating BPA-BHEE in Powder Coatings:

  • Improved Thermal Stability: The rigid bisphenol A core structure enhances the glass transition temperature (Tg) of the resulting polymer, leading to better storage stability of the powder coating and improved heat resistance of the cured film.[3]

  • Enhanced Mechanical Properties: The unique combination of rigid and flexible moieties in BPA-BHEE contributes to a balance of hardness, flexibility, and impact resistance in the final coating.[1]

  • Good Chemical Resistance: The crosslinked network formed with the involvement of BPA-BHEE provides excellent resistance to a variety of chemicals.[6]

  • Versatile Formulation Options: BPA-BHEE can be used to synthesize both polyester and epoxy resins, offering flexibility in formulating coatings for a wide range of applications.[2][7]

Data Presentation

The following table summarizes the expected performance of a hybrid epoxy-polyester powder coating formulated with a polyester resin synthesized using this compound.

PropertyTest MethodExpected Value
Powder Properties
Gel Time @ 200°CHot Plate80 - 120 seconds
Glass Transition Temp. (Tg)DSC60 - 70 °C
Coating Properties
Film ThicknessISO 280860 - 80 µm
Gloss @ 60°ISO 2813> 90 GU
Adhesion (Cross-hatch)ISO 2409Gt 0
Pencil HardnessASTM D3363H - 2H
Impact Resistance (Direct)ASTM D2794> 50 kg·cm
Flexibility (Mandrel Bend)ISO 1519≤ 6 mm
Chemical Resistance
MEK Resistance (double rubs)ASTM D5402> 100
Salt Spray (500 hours)ISO 9227No blistering or corrosion

Experimental Protocols

Protocol 1: Synthesis of BPA-BHEE-Based Carboxyl-Terminated Polyester Resin

This protocol describes the synthesis of a carboxyl-functional polyester resin using BPA-BHEE as a diol component, suitable for curing with epoxy resins in a hybrid powder coating system.

Materials:

  • This compound (BPA-BHEE)

  • Neopentyl Glycol (NPG)

  • Terephthalic Acid (TPA)

  • Adipic Acid

  • Trimethylolpropane (TMP) - as a branching agent[8]

  • Dibutyltin oxide (DBTO) - catalyst

  • Nitrogen gas

Equipment:

  • Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser and receiver.

  • Heating mantle

Procedure:

  • Charge the reaction kettle with this compound, Neopentyl Glycol, Terephthalic Acid, Adipic Acid, and Trimethylolpropane.

  • Start slow stirring and purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Add the catalyst (Dibutyltin oxide) to the mixture.

  • Gradually heat the reactor to 190-210°C while maintaining a slow nitrogen flow.

  • Water will start to distill off as the esterification reaction proceeds. Continue the reaction until the amount of collected water is approximately 95% of the theoretical amount.

  • Increase the temperature to 220-240°C and apply a vacuum to remove the remaining water and drive the reaction to completion.

  • Monitor the acid value and viscosity of the resin. The reaction is complete when the desired acid value (e.g., 30-40 mg KOH/g) and viscosity are reached.

  • Cool the molten resin and discharge it onto a cooling belt or into trays.

  • Once solidified, break the resin into smaller flakes for use in the powder coating formulation.

Protocol 2: Formulation and Preparation of an Epoxy-Polyester Hybrid Powder Coating

This protocol outlines the steps to formulate and prepare a powder coating using the BPA-BHEE-based polyester resin synthesized in Protocol 1.

Materials:

  • BPA-BHEE-based Polyester Resin (from Protocol 1)

  • Bisphenol A Epoxy Resin (e.g., E-12 type)

  • Titanium Dioxide (Pigment)

  • Flow Control Agent (e.g., acrylic copolymer)

  • Degassing Agent (e.g., Benzoin)

  • Curing Catalyst (optional, e.g., 2-Methylimidazole)

Equipment:

  • High-speed mixer

  • Twin-screw extruder with a heating and cooling system

  • Chilling rolls

  • Grinding mill (e.g., ACM mill)

  • Sieving equipment

Procedure:

  • Premixing: Weigh all the formulation components accurately and dry-blend them in a high-speed mixer for 2-3 minutes until a homogeneous mixture is obtained.

  • Extrusion: Feed the premix into a twin-screw extruder. The extruder temperature should be set between 90-120°C to melt and homogenize the components without initiating the curing reaction.

  • Cooling and Crushing: The molten extrudate is passed through chilling rolls to rapidly cool and solidify it into a brittle sheet. This sheet is then crushed into smaller chips.

  • Grinding and Sieving: The chips are finely ground in a mill to a specific particle size distribution (e.g., average particle size of 30-40 µm). The ground powder is then sieved to remove coarse and very fine particles.

  • Application: The final powder coating is ready for application onto a substrate using an electrostatic spray gun.

  • Curing: The coated substrate is then cured in an oven at a specified temperature and time (e.g., 180-200°C for 10-15 minutes) to allow the powder to melt, flow, and crosslink into a smooth, durable film.[9]

Visualizations

experimental_workflow cluster_resin_synthesis Protocol 1: BPA-BHEE Polyester Resin Synthesis cluster_powder_coating_formulation Protocol 2: Powder Coating Formulation start_resin Charge Monomers & Catalyst esterification Esterification Reaction (190-210°C) start_resin->esterification polycondensation Polycondensation under Vacuum (220-240°C) esterification->polycondensation end_resin Discharge and Cool Resin polycondensation->end_resin premix Premixing of Components end_resin->premix BPA-BHEE Resin extrusion Melt Extrusion (90-120°C) premix->extrusion grinding Grinding and Sieving extrusion->grinding application Electrostatic Spraying grinding->application curing Curing in Oven (180-200°C) application->curing

Caption: Experimental workflow for the synthesis of a BPA-BHEE based polyester resin and its formulation into a powder coating.

signaling_pathway cluster_reactants Reactants in Powder Coating Matrix cluster_curing Curing Process (Heat) cluster_properties Resulting Coating Properties bpa_bhee_resin BPA-BHEE based Polyester Resin (Carboxyl Terminated) crosslinking Crosslinking Reactions bpa_bhee_resin->crosslinking epoxy_resin Epoxy Resin (Epoxy Groups) epoxy_resin->crosslinking bpa_bhee_hydroxyl Hydroxyl Groups from BPA-BHEE bpa_bhee_hydroxyl->crosslinking Secondary Crosslinking mech_props Enhanced Mechanical Properties crosslinking->mech_props chem_res Improved Chemical Resistance crosslinking->chem_res thermal_stab Increased Thermal Stability crosslinking->thermal_stab

Caption: Logical relationship of BPA-BHEE in enhancing powder coating properties through crosslinking.

References

Application Notes and Protocols for Formulation of Adhesives with 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and characterization of polyurethane adhesives based on the aromatic diol 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, also known as ethoxylated bisphenol A. This document includes detailed experimental protocols, data on adhesive properties, and visualizations of the formulation workflow.

Application Notes

Introduction to 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane in Adhesives

2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is a diol monomer that serves as a valuable building block in the synthesis of polyurethane and other polymers. Its rigid bisphenol A core structure, combined with the flexibility of the hydroxyethoxy chains, imparts a unique balance of mechanical strength, thermal stability, and adhesion properties to the resulting polymers. In adhesive formulations, it is particularly useful for creating strong, durable bonds to a variety of substrates.

Polyurethane adhesives, in general, are known for their versatility, offering a wide range of properties from rigid to flexible, making them suitable for numerous applications, including in the automotive, construction, and biomedical fields. The incorporation of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane can enhance the performance of these adhesives, particularly in applications requiring high bond strength and thermal resistance.

Chemistry of Polyurethane Adhesive Formation

The fundamental chemistry behind the formation of polyurethane adhesives involves the reaction of a diol, such as 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, with a diisocyanate. This polyaddition reaction forms the characteristic urethane linkages (-NH-CO-O-) that constitute the polymer backbone.

The properties of the final adhesive are highly dependent on the specific diol and diisocyanate used, as well as the presence of any chain extenders or crosslinkers. The rigid aromatic structure of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane contributes to the adhesive's strength and thermal stability, while the choice of diisocyanate can influence flexibility, cure rate, and chemical resistance.

Key Performance Characteristics

Adhesives formulated with 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane can be tailored to exhibit a range of desirable properties:

  • High Bond Strength: The rigid aromatic core contributes to strong adhesion to various substrates.

  • Good Thermal Stability: The bisphenol A structure enhances the thermal resistance of the cured adhesive.

  • Chemical Resistance: Polyurethanes generally offer good resistance to solvents and other chemicals.

  • Versatility: The properties of the adhesive can be tuned by adjusting the formulation, such as the NCO:OH ratio and the choice of diisocyanate.

Experimental Protocols

General Protocol for Two-Component Polyurethane Adhesive Synthesis

This protocol describes a general method for the laboratory-scale synthesis of a two-component polyurethane adhesive using 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane as the polyol component.

Materials:

  • Part A (Polyol Component):

    • 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane

    • Solvent (e.g., anhydrous methyl ethyl ketone [MEK] or acetone)

    • Catalyst (e.g., dibutyltin dilaurate [DBTDL])

  • Part B (Isocyanate Component):

    • Diisocyanate (e.g., Methylene diphenyl diisocyanate [MDI] or Toluene diisocyanate [TDI])

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Preparation of Part A (Polyol Component): a. In the three-necked flask, dissolve a known amount of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane in the solvent under a nitrogen atmosphere. b. Gently heat the mixture to 50-60°C while stirring to ensure complete dissolution. c. Add the catalyst (typically 0.1-0.5% by weight of the total reactants) to the polyol solution and mix thoroughly.

  • Preparation of Part B (Isocyanate Component): a. The diisocyanate is typically used as received.

  • Mixing and Curing: a. Cool the polyol solution (Part A) to room temperature. b. Slowly add the diisocyanate (Part B) to the polyol solution dropwise using the dropping funnel while stirring vigorously. The NCO:OH molar ratio is a critical parameter and is typically varied from 1.05 to 1.2 to ensure complete reaction of the hydroxyl groups. c. Continue stirring for 15-30 minutes after the addition is complete to ensure a homogeneous mixture. d. Apply the resulting adhesive mixture to the desired substrate. e. Cure the adhesive at room temperature for 24-48 hours or at an elevated temperature (e.g., 70°C) for a shorter period (e.g., 2-4 hours), depending on the specific formulation and desired properties.

Protocol for Characterization of Adhesive Properties

a) Bond Strength Testing (Lap Shear Strength):

  • Prepare single-lap-joint specimens according to ASTM D1002 standard using the formulated adhesive and desired substrates (e.g., aluminum, steel, or plastic).

  • Allow the adhesive to cure completely under the specified conditions.

  • Test the specimens using a universal testing machine at a constant crosshead speed (e.g., 1.3 mm/min).

  • Record the maximum load at failure and calculate the lap shear strength in megapascals (MPa).

b) Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): a. Place a small sample (5-10 mg) of the cured adhesive in an aluminum pan. b. Heat the sample from room temperature to a desired upper temperature (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. c. Determine the glass transition temperature (Tg) from the resulting thermogram.

  • Thermogravimetric Analysis (TGA): a. Place a small sample (10-15 mg) of the cured adhesive in a TGA pan. b. Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. c. Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the adhesive.

Data Presentation

Table 1: Representative Mechanical Properties of Polyurethane Adhesives
PropertyValue RangeTest Method
Lap Shear Strength (MPa)5 - 20ASTM D1002
Tensile Strength (MPa)20 - 50ASTM D638
Elongation at Break (%)50 - 300ASTM D638
Hardness (Shore D)40 - 80ASTM D2240

Note: These values are representative and can vary significantly depending on the specific formulation (NCO:OH ratio, diisocyanate type, catalyst, etc.).

Table 2: Representative Thermal Properties of Polyurethane Adhesives
PropertyValue RangeTest Method
Glass Transition Temp. (Tg)40 - 120 °CDSC
Decomposition Temp. (Td)250 - 350 °CTGA

Note: The thermal properties are influenced by the chemical structure of the diol and diisocyanate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Components cluster_synthesis Adhesive Synthesis cluster_application Application and Curing cluster_characterization Characterization prep_A Part A: Polyol Solution (2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane + Solvent + Catalyst) mixing Mixing of Part A and Part B (Controlled NCO:OH Ratio) prep_A->mixing prep_B Part B: Diisocyanate prep_B->mixing application Application to Substrate mixing->application curing Curing (Room Temp or Elevated Temp) application->curing bond_strength Bond Strength Testing (Lap Shear) curing->bond_strength thermal_analysis Thermal Analysis (DSC, TGA) curing->thermal_analysis

Caption: Workflow for the formulation and characterization of polyurethane adhesives.

logical_relationship cluster_reactants Reactants cluster_reaction Reaction cluster_properties Resulting Properties diol 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane (Diol) polyurethane Polyurethane Adhesive diol->polyurethane isocyanate Diisocyanate isocyanate->polyurethane strength High Bond Strength polyurethane->strength thermal Good Thermal Stability polyurethane->thermal chemical Chemical Resistance polyurethane->chemical

Caption: Relationship between reactants and adhesive properties.

Application Notes and Protocols: BAPHEE as a Comonomer in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BAPHEE) as a comonomer in the synthesis of advanced polyesters. The incorporation of the fluorene moiety into the polyester backbone is expected to impart unique thermal and optical properties, making these materials promising for specialized applications, including in the field of drug development as advanced drug delivery systems or in specialized medical devices.

While direct synthesis protocols and extensive characterization data for BAPHEE-based polyesters are not widely published, this document provides a detailed protocol based on the synthesis of structurally similar fluorene-containing polyesters. The expected properties are extrapolated from studies on these analogous polymers.

Introduction to BAPHEE in Polyester Synthesis

BAPHEE is a diol monomer containing a bulky, rigid fluorene group. When incorporated into a polyester chain via polycondensation with a dicarboxylic acid, it can significantly influence the polymer's properties. The fluorene group is known to enhance thermal stability, glass transition temperature (Tg), and refractive index.[1][2][3] Polyesters with these characteristics are of interest for applications requiring high performance, such as optical films and thermally stable biomaterials. In the context of drug development, such polyesters could be explored for formulating amorphous solid dispersions to improve the solubility of poorly water-soluble drugs or in the fabrication of high-refractive-index sensors for biomedical applications.

Key Properties of Fluorene-Containing Polyesters

The introduction of a fluorene moiety into the polyester backbone is anticipated to yield polymers with the following characteristics:

  • High Thermal Stability: The rigid aromatic structure of the fluorene group enhances the thermal resistance of the polymer. Polyesters containing similar fluorene diols exhibit high degradation temperatures, often with a 10% weight loss occurring above 350°C.[1]

  • Elevated Glass Transition Temperature (Tg): The bulky nature of the fluorene unit restricts chain mobility, leading to a higher Tg compared to conventional aliphatic or semi-aromatic polyesters. This results in materials that are glassy and amorphous at room temperature.[1]

  • High Refractive Index: The presence of the electron-rich fluorene structure contributes to a higher refractive index.[1][2] This property is particularly valuable for optical applications.

  • Good Solubility: Despite their rigidity, fluorene-containing polyesters often exhibit good solubility in common organic solvents like chloroform and dimethyl sulfoxide (DMSO), which facilitates processing and characterization.[1]

Experimental Protocols

This section details the synthesis of the BAPHEE monomer and a general protocol for its subsequent use in polyester synthesis through melt polycondensation.

A common method for synthesizing BAPHEE involves the acid-catalyzed condensation of 9-fluorenone with 2-phenoxyethanol.[3][4]

Materials:

  • 9-Fluorenone

  • 2-Phenoxyethanol

  • Methanesulfonic acid (catalyst)

  • Toluene

  • Butanol (for purification)

Procedure:

  • In a reaction vessel, dissolve 9-fluorenone in an excess of 2-phenoxyethanol.

  • Slowly add methanesulfonic acid as a catalyst to the mixture while stirring. The reaction is typically carried out at a temperature between 40-60°C.[3]

  • Allow the reaction to proceed for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction, add toluene and water to the mixture to extract the methanesulfonic acid.

  • Separate the organic layer and wash it with water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a solvent such as butanol to yield crystalline BAPHEE.[3]

  • Dry the purified BAPHEE crystals under vacuum at 60-70°C.[3]

This protocol is adapted from the synthesis of similar fluorene-containing polyesters.[1] Here, BAPHEE is reacted with a dicarboxylic acid, for example, terephthalic acid or adipic acid, to form the corresponding polyester.

Materials:

  • 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BAPHEE)

  • Dicarboxylic acid (e.g., Terephthalic acid, Adipic acid)

  • Catalyst (e.g., Antimony trioxide, Titanium isopropoxide)

  • Stabilizer (e.g., Triphenyl phosphite)

Procedure:

  • Esterification:

    • Charge the reaction vessel with equimolar amounts of BAPHEE and the chosen dicarboxylic acid.

    • Add the catalyst (e.g., 200-300 ppm of antimony trioxide) and stabilizer.

    • Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring.

    • Water will be produced as a byproduct of the esterification reaction and should be distilled off. This stage is typically continued for 2-4 hours.

  • Polycondensation:

    • After the esterification stage, gradually increase the temperature to 250-280°C.

    • Simultaneously, reduce the pressure slowly to a high vacuum (<1 Torr).

    • Continue the reaction under these conditions for another 3-5 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

    • Once the desired viscosity is achieved, the reaction is stopped by cooling the vessel.

  • Purification:

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

    • The purified polymer is then collected by filtration and dried in a vacuum oven.

Data Presentation

The following table summarizes the expected properties of polyesters containing a fluorene moiety, based on data from analogous systems.[1] The exact values for a BAPHEE-based polyester will depend on the specific dicarboxylic acid used and the final molecular weight of the polymer.

PropertyExpected Value RangeMethod of Analysis
Glass Transition Temp. (Tg)70 - 120 °CDSC
10% Weight Loss Temp. (TGA)350 - 400 °CTGA
Refractive Index (at 589 nm)1.56 - 1.69Ellipsometry
Molecular Weight (Mw)17,000 - 77,000 DaGPC
SolubilitySoluble in Chloroform, DMSO, THF-

Visualizations

BAPHEE_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Fluorenone 9-Fluorenone Condensation Acid-Catalyzed Condensation Fluorenone->Condensation Phenoxyethanol 2-Phenoxyethanol Phenoxyethanol->Condensation Extraction Extraction Condensation->Extraction Recrystallization Recrystallization Extraction->Recrystallization BAPHEE BAPHEE Recrystallization->BAPHEE

Caption: Workflow for the synthesis of BAPHEE.

Polyester_Synthesis Reactants BAPHEE + Dicarboxylic Acid + Catalyst Esterification Esterification (180-220°C, N2 atm) Reactants->Esterification Water_Removal Water Removal Esterification->Water_Removal Polycondensation Polycondensation (250-280°C, High Vacuum) Esterification->Polycondensation Purification Purification (Dissolution & Precipitation) Polycondensation->Purification Final_Polyester BAPHEE-co-Polyester Purification->Final_Polyester

Caption: General workflow for BAPHEE-co-polyester synthesis.

Properties_Relationship cluster_properties Structural Features of BAPHEE cluster_polyester_props Resulting Polyester Properties BAPHEE BAPHEE Monomer Fluorene Rigid Fluorene Core BAPHEE->Fluorene Aromatic Aromatic Rings BAPHEE->Aromatic Hydroxyethoxy Flexible Hydroxyethoxy Groups BAPHEE->Hydroxyethoxy Thermal High Thermal Stability Fluorene->Thermal Tg High Glass Transition Temp. Fluorene->Tg Refractive High Refractive Index Aromatic->Refractive Solubility Good Solubility Hydroxyethoxy->Solubility

Caption: Influence of BAPHEE's structure on polyester properties.

References

Application Note: Synthesis of High-Purity Bisphenol A bis(2-hydroxyethyl)ether for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of high-purity Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE), a crucial monomer in the development of polyesters and polyurethanes for research and drug delivery applications. The described method involves the ethoxylation of Bisphenol A (BPA) using ethylene oxide in a solvent-based system, which allows for controlled reaction temperatures and facilitates the synthesis of a high-purity product. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for producing BPA-BHEE with well-characterized purity.

Introduction

This compound (BPA-BHEE) is a diol monomer that incorporates both the rigid aromatic structure of Bisphenol A and the flexible ether linkages of the hydroxyethyl groups. This unique combination of properties makes it a valuable building block in polymer chemistry, particularly for the synthesis of advanced materials with tailored thermal and mechanical properties. In the pharmaceutical and drug development sectors, high-purity BPA-BHEE is essential for creating biocompatible and biodegradable polymers for controlled release and drug delivery systems.

The synthesis of BPA-BHEE is typically achieved through the reaction of Bisphenol A with ethylene oxide or ethylene carbonate. The ethoxylation of Bisphenol A with ethylene oxide is a common industrial method, but achieving high purity for research purposes requires careful control of reaction conditions to minimize the formation of byproducts with varying degrees of ethoxylation. This application note details a robust protocol for the synthesis of high-purity BPA-BHEE, including purification and analytical characterization methods.

Synthesis Pathway

The synthesis of this compound proceeds via the base-catalyzed ring-opening reaction of ethylene oxide with the phenolic hydroxyl groups of Bisphenol A.

Synthesis_Pathway BPA Bisphenol A reaction Ethoxylation BPA->reaction EO Ethylene Oxide (2 eq.) EO->reaction Catalyst Catalyst (e.g., KOH) Catalyst->reaction catalysis Solvent Solvent (e.g., Cyclohexane) Solvent->reaction reaction medium BHEE This compound reaction->BHEE

Caption: General reaction scheme for the synthesis of BPA-BHEE.

Experimental Protocols

Materials and Equipment
  • Materials:

    • Bisphenol A (BPA), ≥99% purity

    • Ethylene Oxide (EO), ≥99.5% purity

    • Potassium Hydroxide (KOH), pellets, ≥85%

    • Cyclohexane, anhydrous, ≥99.5%

    • Glacial Acetic Acid, ≥99.7%

    • Nitrogen gas, high purity

    • Distilled water

  • Equipment:

    • High-pressure reaction kettle with mechanical stirrer, temperature controller, and gas inlet/outlet

    • Vacuum pump

    • Heating mantle

    • Condenser

    • Buchner funnel and filtration apparatus

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system

    • Gas Chromatography (GC) system

    • Melting point apparatus

    • Karl Fischer titrator

Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of high-purity bis-hydroxyethyl bisphenol A ether.[1][2]

  • Kettle Preparation: Thoroughly wash the high-pressure reaction kettle with hot water until the washing liquor is clear and transparent. Dry the reactor completely and allow it to cool to room temperature.[1]

  • Charging and Inerting:

    • Charge the reaction kettle with 228 g (1.0 mol) of Bisphenol A, 1.12 g of Potassium Hydroxide catalyst, and 456 g of cyclohexane as the solvent.

    • Seal the reactor and start stirring.

    • Purge the reactor with nitrogen gas and then evacuate using a vacuum pump. Repeat this nitrogen purge-evacuation cycle three times to ensure an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to 100°C with continuous stirring to dissolve the reactants.

    • Once the temperature reaches 100°C, begin to slowly introduce a small amount of ethylene oxide.

    • Gradually increase the temperature to the reaction temperature of 120-125°C.

    • Continue to stably introduce a total of 92.4 g (2.1 mol) of ethylene oxide, maintaining the reaction temperature and ensuring the pressure in the kettle does not exceed 0.4 MPa.[2]

    • After the addition of ethylene oxide is complete, maintain the reaction at 120-125°C until the pressure inside the kettle no longer decreases, indicating the consumption of ethylene oxide.

  • Solvent Removal and Neutralization:

    • Cool the reaction mixture to 100°C.

    • Apply a vacuum to the reactor to remove the cyclohexane solvent until no more solvent is distilled.[1][2]

    • After solvent removal, add a sufficient amount of glacial acetic acid to neutralize the potassium hydroxide catalyst to a pH of approximately 7.[3]

  • Purification by Crystallization:

    • To the crude product, add n-hexane or n-heptane and heat to dissolve.

    • Slowly cool the solution to 0-30°C to induce crystallization.[4]

    • Filter the crystallized product using a Buchner funnel.

    • Wash the crystals with cold n-hexane or n-heptane.

    • Dry the purified product under vacuum to obtain this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Isolation prep_kettle 1. Wash and Dry Reaction Kettle charge_reactants 2. Charge BPA, Catalyst, and Solvent prep_kettle->charge_reactants inert_atmosphere 3. Purge with Nitrogen charge_reactants->inert_atmosphere heat_dissolve 4. Heat to 100°C inert_atmosphere->heat_dissolve add_eo 5. Introduce Ethylene Oxide at 120-125°C heat_dissolve->add_eo react_complete 6. Maintain Temperature until Pressure Stabilizes add_eo->react_complete remove_solvent 7. Remove Solvent under Vacuum react_complete->remove_solvent neutralize 8. Neutralize Catalyst remove_solvent->neutralize crystallize 9. Crystallize from n-Hexane/n-Heptane neutralize->crystallize filter_dry 10. Filter, Wash, and Dry crystallize->filter_dry final_product final_product filter_dry->final_product High-Purity BPA-BHEE

Caption: Step-by-step workflow for the synthesis of BPA-BHEE.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of high-purity BPA-BHEE based on the described protocol and literature data.

ParameterExpected ValueAnalytical MethodReference
Yield >95%Gravimetric[3][5]
Purity (BPA-BHEE content) ≥98%HPLC[2][4]
Residual Bisphenol A <10 ppmHPLC[4]
Mono-hydroxyethyl Bisphenol A Ether <0.05%HPLC[3]
Hydroxyl Value 320-330 mgKOH/gTitration[1]
Color < No. 40 (Pt-Co scale)Visual Comparison[1]
Melting Point 102-105 °CMelting Point Apparatus-
Water Content <0.1%Karl Fischer Titration-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized BPA-BHEE and quantifying residual starting materials and byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at a wavelength of 275 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.

  • Analysis: The retention times of BPA, mono-hydroxyethyl bisphenol A ether, and BPA-BHEE are determined using analytical standards. The purity is calculated based on the relative peak areas.

Gas Chromatography (GC)

GC can be employed as an alternative or complementary method to HPLC for purity analysis, especially for volatile impurities.

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds.

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: A temperature gradient is used to separate components with different boiling points.

  • Sample Preparation: The sample may require derivatization to increase volatility.

  • Analysis: Purity is determined by comparing the peak area of the product to the total area of all peaks.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound. By carefully controlling the reaction conditions and implementing a robust purification strategy, researchers can obtain BPA-BHEE suitable for demanding applications in polymer science and drug development. The provided analytical methods are essential for verifying the purity and quality of the final product, ensuring its suitability for research purposes.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Bisphenol A bis(2-hydroxyethyl)ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Bisphenol A bis(2-hydroxyethyl)ether (BHE-BPA). It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to streamline your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of BHE-BPA, offering potential causes and step-by-step solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst Concentration: Catalyst amount may be too low for efficient conversion. 3. Poor Quality of Reagents: Degradation or impurities in Bisphenol A, ethylene oxide, or ethylene carbonate. 4. Side Reactions: Formation of byproducts such as mono-hydroxyethyl bisphenol A ether or diethylene glycol derivatives.[1] 5. Loss during Workup/Purification: Product loss during extraction, crystallization, or filtration steps.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like HPLC.[2][3] Consider incrementally increasing the reaction time or temperature within the recommended range (e.g., 120-180°C for the ethylene carbonate route).[2][3] 2. Adjust Catalyst Amount: Systematically vary the catalyst concentration to find the optimal loading. For instance, when using potassium carbonate, ensure it is freshly dried. 3. Verify Reagent Purity: Use reagents from reliable suppliers and consider purification of starting materials if necessary. 4. Minimize Side Reactions: Adjust the molar ratio of reactants. A slight excess of the ethoxylating agent can favor the formation of the desired bis-substituted product.[4] For the ethylene oxide route, maintaining the temperature below 150°C can reduce the formation of diethylene glycol side products.[1] 5. Refine Purification Protocol: Ensure efficient extraction and minimize transfers. Optimize crystallization conditions (solvent, temperature) to maximize product recovery.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: Incomplete conversion of Bisphenol A. 2. Formation of Mono-substituted Product: Incomplete reaction leading to Bisphenol A mono(2-hydroxyethyl)ether. 3. Formation of Higher Ethoxylates: Reaction of the product with additional ethylene oxide. 4. Catalyst Residue: Incomplete removal of the catalyst after the reaction. 5. Solvent Residue: Inadequate removal of solvent during the drying process.1. Drive Reaction to Completion: Increase reaction time or temperature as guided by reaction monitoring. 2. Adjust Stoichiometry: Use a molar ratio of ethylene oxide or ethylene carbonate to Bisphenol A of at least 2:1, with a slight excess of the ethoxylating agent often being beneficial.[2][3][4] 3. Control Reaction Conditions: Precisely control the amount of ethoxylating agent added and monitor the reaction to stop it once the desired product is formed. 4. Thorough Neutralization and Washing: If a basic catalyst is used, neutralize it with an acid (e.g., glacial acetic acid or phosphoric acid) and wash the product thoroughly.[5][6] Filtration can also be employed to remove solid catalyst residues.[6] 5. Effective Drying: Dry the final product under vacuum at an appropriate temperature to ensure complete removal of any residual solvent.
Product Discoloration (Yellowing) 1. High Reaction Temperature: Can lead to thermal degradation and formation of colored impurities. 2. Presence of Oxygen: Oxidation of phenolic compounds at high temperatures. 3. Catalyst Choice: Some catalysts, particularly strong bases like KOH, can contribute to color formation.[7] 4. Impurities in Starting Materials: Colored impurities in the reactants can be carried through to the final product.1. Maintain Optimal Temperature: Avoid excessively high reaction temperatures. The optimal range is typically between 120°C and 165°C.[2][3][5] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5][8] 3. Select Appropriate Catalyst: Consider using catalysts that are less prone to causing discoloration, such as phosphine-based catalysts (e.g., triphenylphosphine or triisopropylphosphine).[2][3][7][8] 4. Use High-Purity Reagents: Ensure the starting materials are of high purity and free from colored contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing BHE-BPA are:

  • Reaction with Ethylene Oxide: This method involves the direct ethoxylation of Bisphenol A with ethylene oxide, typically in the presence of a catalyst at elevated temperatures and pressures.[1][5]

  • Reaction with Ethylene Carbonate: This route involves reacting Bisphenol A with ethylene carbonate, which decomposes to provide the hydroxyethyl group and carbon dioxide as a byproduct. This method is often preferred as it avoids the handling of gaseous ethylene oxide.[2][3]

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of catalysts can be used, with the choice impacting reaction rate and selectivity. Common catalysts include:

  • Base Catalysts: Potassium carbonate (K₂CO₃) is a widely used and effective catalyst.[2][3] Stronger bases like potassium hydroxide (KOH) can also be used but may lead to more side products and discoloration.[7]

  • Phosphine Catalysts: Triphenylphosphine (TPP) and trioctylamine (TOA) are also effective and can offer better selectivity.[2][3] Triisopropylphosphine has been noted for its high efficiency and for producing a product with good color and fewer byproducts.[7][8]

  • Other Catalysts: Metal methoxide salts like sodium methylate have also been employed.[5]

Q3: What is the optimal molar ratio of reactants?

A3: To favor the formation of the desired bis-substituted product, a molar ratio of the ethoxylating agent (ethylene oxide or ethylene carbonate) to Bisphenol A of at least 2:1 is recommended. A slight excess of the ethoxylating agent, for example, a ratio of 2.05:1 to 2.30:1, can help drive the reaction to completion and maximize the yield of BHE-BPA.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[2][3] This technique allows for the quantification of the remaining Bisphenol A and the formed mono- and bis-hydroxyethylated products, enabling you to determine the optimal reaction time.

Q5: What are the key side products to be aware of?

A5: The main side products include:

  • Bisphenol A mono(2-hydroxyethyl)ether: The mono-substituted intermediate. Its presence in the final product indicates an incomplete reaction.[5]

  • Higher Ethoxylates: Products formed from the reaction of BHE-BPA with additional molecules of ethylene oxide.

  • Diethylene Glycol Derivatives: Can form at higher temperatures, especially when using ethylene oxide.[1]

Q6: What is a suitable method for purifying the final product?

A6: Purification can be achieved through several methods:

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent.[4]

  • Washing: After neutralization of the catalyst, washing the product with water can help remove salts and other water-soluble impurities.

  • Vacuum Degassing/Drying: This step is crucial for removing residual solvents and any volatile impurities.[5][7]

Data Presentation

Table 1: Comparison of Reaction Conditions for BHE-BPA Synthesis

Parameter Ethylene Oxide Method Ethylene Carbonate Method Reference(s)
Reactants Bisphenol A, Ethylene OxideBisphenol A, Ethylene Carbonate[2][3][5]
Typical Temperature Range 120 - 175°C120 - 180°C[1][2][3][5]
Pressure -0.05 to 0.5 MPaAtmospheric or slightly elevated[1][5]
Common Catalysts KOH, Triisopropylphosphine, Metal MethoxidesK₂CO₃, Triphenylphosphine, Trioctylamine[2][3][5][7]
Molar Ratio (Ethoxylating Agent:BPA) ~2.2:1~2:1[1][2][3]
Typical Reaction Time 4 - 6 hoursVaries with catalyst and temperature[1]

Experimental Protocols

Protocol 1: Synthesis of BHE-BPA using Ethylene Carbonate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add Bisphenol A (1 mole) and ethylene carbonate (2 moles).

  • Catalyst Addition: Add the catalyst, for example, potassium carbonate (K₂CO₃), in the desired amount.

  • Reaction: Heat the mixture to the target temperature (e.g., 120-180°C) with constant stirring.[2][3]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of Bisphenol A.[2][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent.

Protocol 2: Synthesis of BHE-BPA using Ethylene Oxide

  • Reaction Setup: Charge a high-pressure reaction kettle with Bisphenol A and the chosen catalyst (e.g., triisopropylphosphine).[5][7]

  • Inerting: Evacuate the reactor and backfill with an inert gas like nitrogen several times to remove any oxygen.[5][8]

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 150-175°C).[5]

  • Ethylene Oxide Addition: Slowly introduce ethylene oxide into the reactor, maintaining the pressure within the desired range (e.g., -0.05 to 0.5 MPa).[5]

  • Reaction: After the addition of ethylene oxide is complete, maintain the temperature and pressure until the reaction is complete, as indicated by a stable pressure reading.[5]

  • Neutralization and Degassing: Cool the reactor and add a neutralizing agent like glacial acetic acid.[5] Degas the product under vacuum to remove any unreacted ethylene oxide and other volatile components.[5]

  • Product Collection: The final product can then be discharged from the reactor.

Visualizations

Reaction_Pathway BPA Bisphenol A Intermediate Bisphenol A mono(2-hydroxyethyl)ether BPA->Intermediate + 1 eq. EO EO Ethylene Oxide (or Ethylene Carbonate) EO->Intermediate Product This compound EO->Product Catalyst Catalyst Catalyst->Intermediate Catalyst->Product Intermediate->Product + 1 eq. EO

Caption: Reaction pathway for the synthesis of BHE-BPA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Charge Reactants (BPA, EO/EC) Catalyst Add Catalyst Reagents->Catalyst Heating Heat to Reaction Temp Catalyst->Heating Stirring Stir and Monitor Heating->Stirring Cooling Cool Reaction Mixture Stirring->Cooling Neutralization Neutralize Catalyst Cooling->Neutralization Purification Purify Product (Crystallization/Washing) Neutralization->Purification Drying Dry Final Product Purification->Drying

Caption: General experimental workflow for BHE-BPA synthesis.

Troubleshooting_Tree Start Low Product Yield? Check_Reaction Check Reaction Completion (HPLC) Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete Result Complete Complete Check_Reaction->Complete Result Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Purity Check Reagent Purity Complete->Check_Purity Impure Impure Check_Purity->Impure Result Pure Pure Check_Purity->Pure Result Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Optimize_Workup Optimize Workup/Purification Pure->Optimize_Workup

References

Side reactions in the synthesis of BAPHEE from bisphenol A and ethylene oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bisphenol A bis(2-hydroxyethyl) ether (BAPHEE) from bisphenol A and ethylene oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BAPHEE, focusing on the identification and mitigation of side reactions.

Q1: My final product contains significant impurities, as indicated by broad peaks in the HPLC chromatogram. What are the likely side products?

A1: The most common side products in the synthesis of BAPHEE are polyethylene glycols (PEGs) and higher ethoxylated oligomers of bisphenol A. These arise from the reaction of ethylene oxide with water present in the reaction mixture or with the hydroxyl groups of the BAPHEE product itself. The presence of these impurities can lead to difficulties in purification and affect the final product's properties.

Q2: How can I minimize the formation of polyethylene glycol (PEG) during the reaction?

A2: The formation of PEG is primarily initiated by the presence of water. To minimize this side reaction, it is crucial to:

  • Use anhydrous reactants and solvents: Ensure that both bisphenol A and the solvent are thoroughly dried before use.

  • Maintain an inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Control the reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find an optimal temperature that favors the formation of BAPHEE.[1]

Q3: I am observing the formation of higher molecular weight species. What is causing this and how can I control it?

A3: The formation of higher molecular weight species, or oligomers, occurs when ethylene oxide reacts with the newly formed hydroxyl groups of BAPHEE, extending the polyether chains. To control this:

  • Stoichiometry of reactants: Carefully control the molar ratio of ethylene oxide to bisphenol A. An excess of ethylene oxide will favor the formation of higher oligomers.

  • Reaction time: Monitor the reaction progress and stop it once the desired conversion of bisphenol A is achieved to prevent further ethoxylation of the BAPHEE product.

Q4: My reaction yield is consistently low, even with high conversion of bisphenol A. What could be the issue?

A4: Low yields despite high starting material conversion can be attributed to the formation of a significant amount of side products. Review the troubleshooting steps for minimizing PEG and oligomer formation. Additionally, consider the following:

  • Catalyst activity: The choice and concentration of the catalyst can significantly influence the selectivity of the reaction.[2] An inappropriate catalyst or concentration may promote side reactions over the desired BAPHEE formation.

  • Purification process: Losses during the work-up and purification steps can also contribute to low yields. Optimize your purification protocol to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of side products in BAPHEE synthesis?

A1: The primary mechanism for side product formation is the nucleophilic ring-opening of ethylene oxide. While the desired reaction involves the phenoxide ions of bisphenol A as the nucleophile, other nucleophiles present in the reaction mixture, such as water or the hydroxyl groups of the BAPHEE product, can also react with ethylene oxide. This leads to the formation of polyethylene glycol (PEG) and higher ethoxylated oligomers of bisphenol A.

Q2: How do different types of catalysts affect the side reactions?

A2: The choice of catalyst can have a significant impact on the selectivity of the BAPHEE synthesis. Basic catalysts, such as potassium hydroxide or sodium hydroxide, are commonly used and generally favor the reaction of the more acidic phenolic hydroxyl groups of bisphenol A. However, they can also catalyze the polymerization of ethylene oxide, especially in the presence of protic impurities like water. The catalyst concentration should be optimized to maximize the yield of BAPHEE while minimizing side product formation.

Q3: What analytical techniques are best suited for identifying and quantifying side products in my BAPHEE sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating BAPHEE from unreacted bisphenol A and various side products.[3] A fluorescence detector can be used for sensitive detection of BPA.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the main product and impurities.[4][5][6] By analyzing the chemical shifts and integration of the signals, you can identify the characteristic peaks of the ethoxy chains in PEG and other oligomers.[4][5][6]

  • Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry can provide molecular weight information for the various components in your product mixture, aiding in the identification of higher oligomers and PEG chains of different lengths.[7][8][9]

Q4: Can side reactions occur at the aromatic rings of bisphenol A?

A4: Under the typical conditions for ethoxylation (basic catalysis and moderate temperatures), reactions involving the aromatic rings of bisphenol A are generally not favored. The primary reactive sites are the phenolic hydroxyl groups. Side reactions are predominantly associated with the ethoxylation process itself.

Data Presentation

Table 1: Effect of Catalyst on BAPHEE Synthesis

CatalystCatalyst Concentration (mol%)Reaction Temperature (°C)BAPHEE Yield (%)PEG Formation (%)Reference
Potassium Hydroxide1.01208510Fictional Data
Sodium Hydroxide1.01208212Fictional Data
Cesium Carbonate0.5130905Fictional Data

Note: The data presented in this table is illustrative and intended to demonstrate the format. Actual experimental results may vary.

Table 2: Influence of Reaction Temperature on Product Distribution

Temperature (°C)BAPHEE Yield (%)Higher Oligomers (%)Unreacted Bisphenol A (%)Reference
10075520Fictional Data
12085105Fictional Data
14080182Fictional Data

Note: The data presented in this table is illustrative and intended to demonstrate the format. Actual experimental results may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of BAPHEE from Bisphenol A and Ethylene Oxide

This protocol is based on a representative synthetic procedure. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Bisphenol A (BPA)

  • Ethylene Oxide (EO)

  • Potassium Hydroxide (KOH) or other suitable base catalyst

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A pressure reactor equipped with a mechanical stirrer, a gas inlet, a gas outlet, a thermocouple, and a port for reagent addition is assembled and dried thoroughly.

  • Charging Reactants: The reactor is charged with bisphenol A and the anhydrous solvent. The system is then purged with an inert gas to remove air and moisture.

  • Catalyst Addition: The base catalyst (e.g., potassium hydroxide) is added to the reactor under a continuous flow of inert gas.

  • Heating and Ethoxylation: The mixture is heated to the desired reaction temperature (e.g., 120-150°C) with constant stirring. Once the temperature is stable, ethylene oxide is introduced into the reactor at a controlled rate. The pressure in the reactor should be carefully monitored and maintained within safe limits.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by HPLC to determine the consumption of bisphenol A.

  • Reaction Quenching and Neutralization: Once the desired conversion is achieved, the ethylene oxide feed is stopped, and the reactor is cooled to room temperature. The catalyst is neutralized by the addition of an acid (e.g., phosphoric acid or acetic acid).

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to remove unreacted bisphenol A and side products.

Mandatory Visualization

BAPHEE_Synthesis_and_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions BPA Bisphenol A BAPHEE BAPHEE BPA->BAPHEE + 2 EO EO1 Ethylene Oxide BAPHEE_oligo Higher Oligomers BAPHEE->BAPHEE_oligo + m EO H2O Water PEG Polyethylene Glycol (PEG) H2O->PEG + n EO EO2 Ethylene Oxide

Caption: Main and side reaction pathways in BAPHEE synthesis.

Caption: A workflow for troubleshooting BAPHEE synthesis.

References

Technical Support Center: Purification of Crude Bisphenol A bis(2-hydroxyethyl)ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude Bisphenol A bis(2-hydroxyethyl)ether (BHEEB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude BHEEB typically contains unreacted starting materials and byproducts of the synthesis reaction. The most common impurities are:

  • Bisphenol A (BPA): Unreacted starting material.

  • Mono-hydroxyethyl Bisphenol A Ether: The intermediate product where only one of the phenolic hydroxyl groups of BPA has reacted.

  • Catalyst Residues: Depending on the synthetic route, residual catalysts such as potassium carbonate, triphenylphosphine, or tertiary amines may be present.[1]

  • Poly(ethylene glycol) (PEG) derivatives: Formed by the polymerization of ethylene oxide or ethylene carbonate.

Q2: What are the recommended analytical methods for assessing the purity of BHEEB?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of BHEEB.[1] Key parameters for an HPLC analysis include:

  • Column: A reverse-phase column, such as a C18 or a specialized column for bisphenol analysis, is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid, is a common mobile phase.

  • Detection: UV detection at a wavelength of around 275 nm is suitable for BHEEB and its common impurities.

Q3: What are the most common methods for purifying crude BHEEB?

A3: The primary methods for purifying crude BHEEB are:

  • Recrystallization: This is a widely used technique to obtain high-purity crystalline BHEEB. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This method is effective for separating BHEEB from impurities with different polarities.

  • Neutralization and Filtration: For syntheses using a basic catalyst, a neutralization step followed by filtration can remove a significant portion of the catalyst residue.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude BHEEB.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. The solvent is too nonpolar for the compound at the crystallization temperature. The cooling rate is too fast. The solution is supersaturated.Add a more polar co-solvent dropwise until the oil redissolves, then cool slowly. Try a different solvent system. Ensure a slow cooling rate with gentle stirring.
Low recovery of purified product. The chosen solvent is too good a solvent for BHEEB, even at low temperatures. Incomplete precipitation. Loss of product during filtration.Select a solvent in which BHEEB has high solubility at high temperatures and low solubility at low temperatures. Cool the solution in an ice bath to maximize precipitation. Ensure the filter paper is properly fitted and wash the crystals with a minimal amount of cold solvent.
Product is still impure after recrystallization. Co-precipitation of impurities. Inefficient removal of mother liquor.Perform a second recrystallization. Ensure the crystals are thoroughly washed with cold, fresh solvent after filtration.
Colored impurities remain in the final product. The impurities are not effectively removed by the chosen solvent. The product may be degrading at the recrystallization temperature.Add a small amount of activated carbon to the hot solution before filtration (use with caution as it can adsorb the product). Lower the dissolution temperature if possible.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of BHEEB and impurities. Inappropriate solvent system (eluent). Column overloading.Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.
Product elutes too quickly or too slowly. The eluent is too polar or not polar enough.Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease the proportion of the more polar solvent.
Streaking or tailing of bands on the column. The compound is interacting too strongly with the stationary phase. The column was not packed properly.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. Repack the column carefully to ensure a uniform bed.

Experimental Protocols

Recrystallization of Crude BHEEB

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude BHEEB

  • Recrystallization solvent (e.g., Toluene/Water mixture, Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude BHEEB in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., toluene) to the flask.

  • Heat the mixture with stirring to dissolve the crude product. If using a mixed solvent system like toluene/water, add the primary solvent first to dissolve the BHEEB, then add the anti-solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.[4][5]

  • Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Column Chromatography of Crude BHEEB

Materials:

  • Crude BHEEB

  • Silica gel (for column chromatography)

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel slurried in the initial, least polar eluent.

  • Dissolve the crude BHEEB in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity.

  • Collect fractions and monitor the elution of the product and impurities using TLC or HPLC.

  • Combine the fractions containing the pure BHEEB.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes the purity of BHEEB obtained from different synthesis and purification methods as reported in the literature.

Synthesis/Purification Method Purity of BHEEB Key Impurities and Levels Reference
One-step synthesis with composite catalyst, followed by neutralization and degassing95.5% - 98.8%Residual BPA: < 1 ppm; Mono-hydroxyethyl Bisphenol A Ether: 0.001% - 0.02%[6]
Synthesis with triisopropyl phosphine catalyst, followed by desolventizing86.5% - 98.1%Not specified[1]
Hydroxyethylation of BPA with ethylene oxide92% - 95%Diethylene glycol side-products: 8% - 12%[7]

Mandatory Visualizations

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product Crude_BHEEB Crude BHEEB (Contains BPA, Mono-ether, Catalyst) Recrystallization Recrystallization Crude_BHEEB->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_BHEEB->Column_Chromatography Option 2 Neutralization Neutralization & Filtration Crude_BHEEB->Neutralization Option 3 (for catalyst removal) HPLC_Analysis Purity Analysis (HPLC) Recrystallization->HPLC_Analysis Column_Chromatography->HPLC_Analysis Neutralization->HPLC_Analysis HPLC_Analysis->Recrystallization If Purity is Low HPLC_Analysis->Column_Chromatography If Purity is Low Pure_BHEEB Pure BHEEB HPLC_Analysis->Pure_BHEEB If Purity is High

Caption: General workflow for the purification and analysis of crude this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting cluster_solutions Solutions Start Start Recrystallization Dissolve Dissolve Crude BHEEB in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Observe Observe Outcome Cool->Observe Crystals Crystals Form Observe->Crystals Success OilingOut Product Oils Out Observe->OilingOut Problem NoPrecipitate No Precipitate Observe->NoPrecipitate Problem Filter Filter and Dry Crystals Crystals->Filter AddPolarSolvent Add Polar Co-solvent and Reheat OilingOut->AddPolarSolvent SlowerCooling Cool More Slowly OilingOut->SlowerCooling ChangeSolvent Choose a Less Solubilizing Solvent NoPrecipitate->ChangeSolvent Concentrate Concentrate Solution NoPrecipitate->Concentrate CheckPurity Check Purity (HPLC) Filter->CheckPurity Pure Product is Pure CheckPurity->Pure >99% Impure Product is Impure CheckPurity->Impure <99% End End Pure->End RecrystallizeAgain Perform Second Recrystallization Impure->RecrystallizeAgain AddPolarSolvent->Cool SlowerCooling->Observe ChangeSolvent->Start Concentrate->Cool RecrystallizeAgain->Start

Caption: Troubleshooting decision tree for common issues during the recrystallization of BHEEB.

References

Preventing discoloration of BAPHEE during polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of BAPHEE (Bisphenol A propoxylate di(meth)acrylate) during polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration (yellowing) during the polymerization of BAPHEE?

A1: Discoloration of BAPHEE during polymerization is primarily caused by three factors:

  • Photo-oxidation: Exposure to UV radiation, especially during UV curing, can generate free radicals that lead to the formation of colored byproducts. The aromatic rings in the BAPHEE structure are susceptible to oxidation, which can result in yellowing.

  • Thermal Degradation: High temperatures during polymerization or post-curing can cause the polymer chains to break down, leading to the formation of chromophores (color-causing molecules).

  • Oxidation: The presence of oxygen during polymerization can lead to the formation of peroxides and other oxygenated species that contribute to discoloration. This is particularly relevant in free-radical polymerization.[1][2]

Q2: What types of additives can be used to prevent the discoloration of BAPHEE?

A2: Several types of additives can be incorporated into BAPHEE formulations to prevent discoloration:

  • UV Stabilizers: These additives protect the polymer from degradation by UV light. They are categorized into two main types:

    • UV Absorbers: These molecules, such as benzotriazoles and benzophenones, absorb UV radiation and dissipate it as heat, preventing it from reaching the polymer.

    • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that trap free radicals generated by UV exposure, thus inhibiting the degradation process.[3][4]

  • Antioxidants: These compounds inhibit oxidation and thermal degradation. They are classified as:

    • Primary Antioxidants (Radical Scavengers): Hindered phenols are a common type of primary antioxidant that donates a hydrogen atom to radical species, neutralizing them.

    • Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters are examples of secondary antioxidants that decompose hydroperoxides into non-radical, stable products.[3][5][6][7] A synergistic effect is often observed when primary and secondary antioxidants are used together.[3][5]

Q3: How does the choice of photoinitiator affect the color of the final BAPHEE polymer?

A3: The type and concentration of the photoinitiator can significantly impact the color stability of the cured BAPHEE resin.[8]

  • Type of Photoinitiator: Some photoinitiators are more prone to yellowing than others. For example, camphorquinone (CQ), a common photoinitiator, can contribute to a yellow tint in the final product.[9] Alternative photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) may offer better color stability.[4][8]

  • Concentration of Photoinitiator: Using a higher concentration of photoinitiator than necessary can lead to more unreacted initiator fragments in the final polymer, which can contribute to discoloration over time. It is crucial to use the optimal concentration to ensure efficient curing without compromising color stability.

Q4: Can the curing process itself contribute to discoloration?

A4: Yes, the curing process plays a critical role in the final color of the BAPHEE polymer.

  • Incomplete Curing: Insufficient curing can leave residual unreacted monomers and photoinitiator fragments, which are more susceptible to degradation and can lead to yellowing.[10]

  • Over-curing/Excessive Heat: Exposing the resin to excessive UV energy or high temperatures for prolonged periods can lead to thermal degradation and discoloration. It is important to follow the recommended curing parameters for the specific resin and photoinitiator system.

Troubleshooting Guide

Issue: The polymerized BAPHEE is yellow immediately after curing.

Possible Cause Suggested Solution
Inappropriate Photoinitiator Switch to a photoinitiator known for better color stability, such as a phosphine oxide-based initiator (e.g., TPO).[4][8]
High Photoinitiator Concentration Reduce the photoinitiator concentration to the minimum effective level required for complete curing.
Thermal Stress During Curing Optimize the curing process to avoid excessive heat generation. For UV curing, ensure the lamp intensity and exposure time are appropriate. Consider using a cooling system for bulk polymerization.
Oxygen Inhibition If curing in the presence of air, the surface layer may not cure completely due to oxygen inhibition, leading to leachable, degradation-prone species.[10] Consider curing under an inert atmosphere (e.g., nitrogen) or using a barrier coating.
Impure Monomer Ensure the BAPHEE monomer is of high purity and free from colored impurities.

Issue: The BAPHEE polymer turns yellow over time after curing.

Possible Cause Suggested Solution
UV Degradation Incorporate a UV stabilizer package into the formulation, consisting of a UV absorber (e.g., benzotriazole) and a HALS.
Long-term Oxidation Add a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) to the formulation to protect against long-term thermal and oxidative degradation.[3][5][6][7]
Residual Unreacted Components Ensure complete polymerization by optimizing the curing conditions (e.g., light intensity, exposure time, temperature). Post-curing at a moderate temperature may help to complete the reaction.

Data Presentation

The following table provides a general guideline for the concentration of various additives to prevent discoloration in acrylate-based resins. The optimal concentration will depend on the specific application, curing conditions, and desired level of stability.

Additive Type Specific Example Typical Concentration Range (wt%) Primary Function
UV Absorber Benzotriazole derivative0.1 - 1.0Prevents UV degradation
HALS Hindered Amine Light Stabilizer0.1 - 1.0Scavenges free radicals
Primary Antioxidant Hindered Phenol (e.g., BHT)0.05 - 0.5Inhibits thermal oxidation
Secondary Antioxidant Phosphite0.1 - 1.0Decomposes hydroperoxides

Experimental Protocols

Protocol 1: General Photopolymerization of BAPHEE with Minimized Discoloration

  • Formulation:

    • BAPHEE Monomer: 97-99% by weight

    • Photoinitiator (e.g., TPO): 0.5-1.0% by weight

    • UV Absorber (e.g., Benzotriazole): 0.2-0.5% by weight

    • HALS: 0.2-0.5% by weight

    • Antioxidant (e.g., Hindered Phenol + Phosphite blend): 0.1-0.5% by weight

  • Mixing:

    • In a light-protected container, combine the BAPHEE monomer and additives.

    • Gently heat the mixture to 50-60 °C while stirring until all components are fully dissolved and the mixture is homogeneous. Avoid overheating.

    • Allow the mixture to cool to room temperature and degas under vacuum to remove dissolved air.

  • Curing:

    • Dispense the resin into the desired mold or onto a substrate.

    • Cure using a UV lamp with a wavelength appropriate for the chosen photoinitiator (e.g., 365-405 nm for TPO).

    • The intensity and exposure time should be optimized to ensure complete curing without excessive heat generation. Start with a lower intensity and gradually increase if necessary.

  • Post-Curing (Optional):

    • To enhance the final properties and ensure complete conversion, a post-cure step can be performed by heating the cured polymer in an oven at a moderate temperature (e.g., 80-100 °C) for 1-2 hours.

Visualizations

Discoloration_Pathway Dominant Pathways of BAPHEE Discoloration BAPHEE BAPHEE Monomer Initiation Initiation BAPHEE->Initiation UV_Light UV Light Photoinitiator Photoinitiator UV_Light->Photoinitiator Activation Polymer BAPHEE Polymer UV_Light->Polymer Photo-oxidation Heat Heat Heat->Polymer Thermal Degradation Oxygen Oxygen Oxygen->Polymer Oxidation Photoinitiator->Initiation Polymerization Polymerization Initiation->Polymerization Polymerization->Polymer Degradation Degradation (Chain Scission, Oxidation) Polymer->Degradation Chromophores Chromophore Formation Degradation->Chromophores Discoloration Discoloration (Yellowing) Chromophores->Discoloration

Caption: Pathways leading to BAPHEE discoloration.

Troubleshooting_Workflow Troubleshooting Workflow for BAPHEE Discoloration Start Discoloration Observed Check_PI Review Photoinitiator (Type and Concentration) Start->Check_PI Check_Curing Analyze Curing Process (UV Dose, Temperature) Start->Check_Curing Check_Additives Evaluate Stabilizer Package (UV Absorbers, HALS, Antioxidants) Start->Check_Additives Check_Monomer Assess Monomer Purity Start->Check_Monomer Optimize_PI Optimize Photoinitiator Check_PI->Optimize_PI Optimize_Curing Optimize Curing Conditions Check_Curing->Optimize_Curing Optimize_Additives Incorporate/Optimize Stabilizers Check_Additives->Optimize_Additives Purify_Monomer Purify Monomer Check_Monomer->Purify_Monomer Solution Colorless Polymer Optimize_PI->Solution Optimize_Curing->Solution Optimize_Additives->Solution Purify_Monomer->Solution

References

Technical Support Center: Quantifying BAPHEE in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of BAPHEE (a representative small molecule analyte) in complex biological matrices such as plasma, serum, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying BAPHEE in biological matrices?

The primary challenges stem from the complexity of the biological sample itself.[1][2] Key difficulties include:

  • Matrix Effects: Endogenous components like phospholipids, salts, and proteins can interfere with the ionization of BAPHEE in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3][4][5][6]

  • Low Concentrations: BAPHEE may be present at very low levels, requiring highly sensitive analytical methods and efficient sample preparation to preconcentrate the analyte.[1]

  • Analyte Stability: BAPHEE can degrade during sample collection, processing, and storage due to enzymatic activity or chemical instability.[7][8]

  • Extraction Recovery: Efficiently separating BAPHEE from the complex matrix without significant loss is crucial for accurate measurement.[9]

  • Method Reproducibility: Achieving consistent and reproducible results across different sample lots and batches can be difficult due to inherent biological variability.[10]

Q2: What is the "matrix effect," and how does it impact LC-MS/MS analysis of BAPHEE?

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[3][4] In LC-MS/MS, this can manifest as:

  • Ion Suppression: This is the most common matrix effect, where matrix components compete with BAPHEE for ionization, reducing the analyte's signal intensity and potentially leading to an underestimation of its concentration.[4][5][6] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[4]

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of BAPHEE, causing an overestimation of its concentration.[5][6]

These effects can compromise the accuracy, precision, and sensitivity of the bioanalytical method.[4][5]

Q3: How do I choose the right internal standard (IS) for BAPHEE quantification?

An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible to compensate for variability during sample preparation and analysis.[11][12][13] The best choice is a stable isotope-labeled (SIL) version of BAPHEE (e.g., ¹³C or ²H labeled). A SIL-IS has nearly identical chemical properties and extraction recovery, and it co-elutes with the analyte, providing the most effective way to correct for matrix effects and other sources of error.[12][13]

If a SIL-IS is unavailable, a structural analog that is not present in the sample matrix can be used.[11][13] The IS should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.[11][12]

Troubleshooting Guide

Problem: I'm observing poor sensitivity and a low signal-to-noise ratio (S/N) for BAPHEE.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. Compare different techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to improve recovery and remove interferences.[1][14]
Significant Ion Suppression 1. Improve sample cleanup to remove interfering matrix components like phospholipids.[4] 2. Adjust chromatographic conditions (e.g., modify the gradient, change the column) to separate BAPHEE from co-eluting matrix components.[5] 3. Use a stable isotope-labeled internal standard to compensate for the suppression effect.[12]
Analyte Degradation Investigate BAPHEE stability in the biological matrix. Perform freeze-thaw, short-term (bench-top), and long-term stability tests.[7] Ensure samples are processed and stored under appropriate conditions (e.g., on ice, at -80°C).[9][15]
Suboptimal MS Parameters Re-optimize mass spectrometer source parameters (e.g., temperatures, gas flows) and analyte-specific parameters (e.g., collision energy) to maximize the BAPHEE signal.[16]

Problem: My results show high variability (poor precision) between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all manual steps, such as pipetting and solvent evaporation. Automating the sample preparation process can reduce variability.[17]
Variable Matrix Effects The composition of biological matrices can vary between samples, leading to inconsistent ion suppression or enhancement.[3] Using a stable isotope-labeled internal standard is the most effective way to correct for this.[12]
Instrument Instability Allow the LC-MS/MS system to fully equilibrate before starting an analysis.[16] Monitor system suitability by injecting quality control (QC) samples throughout the analytical run.[18]
Batch Effects When analyzing large numbers of samples in multiple batches, systematic variations can occur.[10][19] Process samples in a randomized order and include QC samples in each batch to monitor and correct for batch-to-batch variation.[19]

Experimental Protocols & Data

Protocol 1: General Plasma Sample Preparation Workflow

This protocol outlines the standard procedure for obtaining plasma from whole blood, a critical first step for many bioanalytical assays.

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, lavender top).[15][20]

  • Initial Handling: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and prevent clotting. Place the tube on ice.[15]

  • Centrifugation: Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).[20] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and plasma on top.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a clean pipette without disturbing the buffy coat or red blood cell pellet.[15][20]

  • Storage: Transfer the plasma to a clean, labeled polypropylene tube. For immediate analysis, keep the sample at 2-8°C. For long-term storage, aliquot the plasma into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.[9][20]

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.[4][6]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike BAPHEE and the internal standard (IS) into the analytical solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from 6 different sources) following your sample preparation protocol. Spike the extracted matrix with BAPHEE and IS at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with BAPHEE and IS before extraction.

  • Analysis: Analyze all three sets using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Peak Response in Set C) / (Peak Response in Set B)

    • Process Efficiency (PE): PE = (Peak Response in Set C) / (Peak Response in Set A) = MF * RE

  • IS-Normalized Matrix Factor: Calculate the MF for both the analyte and the IS. The IS-normalized MF is (MF of Analyte) / (MF of IS). The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.

Quantitative Data Summaries

Table 1: Comparison of Sample Preparation Techniques for BAPHEE Quantification

Technique Principle Typical Recovery Matrix Effect Removal Advantages Disadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, leaving the analyte in the supernatant.80-100%PoorFast, simple, inexpensive.Does not effectively remove phospholipids or salts, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubilities in two immiscible liquids (aqueous and organic).[1][14]60-90%GoodProvides a cleaner extract than PPT, good removal of salts and phospholipids.Can be labor-intensive, requires large volumes of organic solvents.[1]
Solid-Phase Extraction (SPE) Analytes are partitioned between a solid phase and a liquid phase, allowing for selective retention and elution.[1][14]70-95%ExcellentProvides the cleanest extracts, high analyte concentration, excellent for removing interferences.[4][14]More complex and costly, requires method development to optimize sorbent and solvents.

Table 2: Example: BAPHEE Stability in Human Plasma (% Deviation from Baseline)

Condition Storage Time Analyte Stability (% Remaining) Status
Bench-Top (Room Temp) 4 hours98.5%Stable
Bench-Top (Room Temp) 24 hours91.2%Stable
Refrigerated (4°C) 48 hours96.7%Stable
Freeze-Thaw Cycles 3 cycles (-80°C to RT)94.3%Stable
Long-Term (-80°C) 3 months97.1%Stable
Note: Stability is generally considered acceptable if the mean concentration is within ±15% of the baseline (time zero) concentration.[7][21]

Visualizations and Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing Collect 1. Sample Collection (e.g., Plasma) Add_IS 2. Add Internal Standard (IS) Collect->Add_IS Extract 3. Extraction (LLE, SPE, or PPT) Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Integrate 6. Peak Integration LCMS->Integrate Calculate 7. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 8. Quantify vs. Calibration Curve Calculate->Quantify

Caption: General workflow for BAPHEE quantification in a biological matrix.

G start Poor Precision or Inaccurate Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil Implement SIL-IS check_is->use_sil No eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_is->eval_matrix Yes use_sil->eval_matrix matrix_present Are Matrix Effects Significant? eval_matrix->matrix_present improve_cleanup Improve Sample Cleanup (Switch to SPE/LLE) matrix_present->improve_cleanup Yes check_stability Review Analyte Stability and Sample Handling matrix_present->check_stability No optimize_lc Optimize Chromatography to Separate Interferences improve_cleanup->optimize_lc end_node Method Optimized optimize_lc->end_node check_stability->end_node

Caption: Troubleshooting workflow for addressing accuracy and precision issues.

G start Select an Internal Standard (IS) is_sil_avail Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_avail use_sil Use SIL-IS. This is the optimal choice. is_sil_avail->use_sil Yes find_analog Find a close structural analog. is_sil_avail->find_analog No end_node IS Selected use_sil->end_node check_present Is the analog present endogenously in the matrix? find_analog->check_present analog_ok Use structural analog. Validate its performance. check_present->analog_ok No find_another Find a different analog. check_present->find_another Yes analog_ok->end_node find_another->find_analog

Caption: Decision logic for selecting an appropriate internal standard.

References

Technical Support Center: Enhancing the Thermal Stability of BAPHEE-Synthesized Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when synthesizing and enhancing the thermal stability of polymers using 4,4'-(1,1-bis(4-hydroxyphenyl)ethylidene)bis(N,N-diethylaniline) (BAPHEE).

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems that may arise during the synthesis and characterization of BAPHEE-based polymers, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Glass Transition Temperature (Tg) 1. Incomplete curing of the polymer matrix.2. Non-optimal ratio of monomer to curing agent.3. Presence of impurities or residual solvent.1. Extend curing time or increase curing temperature within the recommended range.2. Perform stoichiometric calculations to ensure the correct molar ratio of reactive groups.3. Purify monomers and ensure complete solvent removal before curing.
Premature Thermal Degradation 1. Presence of thermally unstable linkages.2. Catalytic effects of impurities.3. Oxidative degradation.1. Incorporate more thermally stable aromatic or heterocyclic structures into the polymer backbone.2. Ensure high purity of all reactants and solvents.3. Perform synthesis and curing under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Thermal Analysis Results (TGA/DSC) 1. Variations in sample preparation.2. Incorrect heating rate or atmosphere in the analyzer.3. Instrument calibration issues.1. Ensure consistent sample mass and morphology for all analyses.2. Use a standardized heating rate (e.g., 10 °C/min) and the same purge gas for all runs.3. Regularly calibrate the thermal analysis instruments according to the manufacturer's protocol.
Poor Solubility of BAPHEE Monomer 1. Inappropriate solvent selection.2. Low temperature during dissolution.1. Use aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).2. Gently heat the mixture while stirring to aid dissolution.

Frequently Asked Questions (FAQs)

Synthesis and Curing

Q1: What are the key factors influencing the thermal stability of BAPHEE-based polymers during synthesis?

A1: The primary factors include the purity of the BAPHEE monomer and other reactants, the chemical structure of the comonomers and curing agents, the stoichiometry of the reactants, and the curing conditions (time, temperature, and atmosphere). High-purity reactants, the incorporation of rigid aromatic structures, and a well-controlled curing process are crucial for achieving high thermal stability.

Q2: How can I increase the crosslinking density of my BAPHEE polymer to improve its thermal stability?

A2: Increasing the crosslinking density can be achieved by using multifunctional curing agents or comonomers. For instance, employing an anhydride or an amine with more than two reactive sites can create a more tightly crosslinked network, which enhances thermal stability by restricting chain mobility at elevated temperatures.

Characterization and Properties

Q3: What are the expected thermal properties of a well-synthesized BAPHEE-based polymer?

A3: While specific values depend on the exact formulation, well-cured BAPHEE-based polymers, such as those derived from BAPHEE-based epoxy resins, can exhibit high glass transition temperatures (Tg), often exceeding 150°C. Their thermal decomposition temperatures (Td), typically measured as the temperature of 5% weight loss by TGA, can be in the range of 300-400°C in an inert atmosphere.

Q4: How does the structure of the curing agent affect the final thermal properties?

A4: The structure of the curing agent plays a significant role. Aromatic curing agents, such as aromatic diamines or phenolic resins, generally impart higher thermal stability compared to aliphatic curing agents due to the rigidity of the aromatic rings. The functionality of the curing agent also dictates the crosslink density of the resulting network.

Experimental Protocols

Protocol 1: Synthesis of a BAPHEE-Based Benzoxazine Monomer

This protocol describes the synthesis of a benzoxazine monomer using BAPHEE, paraformaldehyde, and an aniline derivative, which can then be thermally cured to form a highly crosslinked polybenzoxazine.

Materials:

  • 4,4'-(1,1-bis(4-hydroxyphenyl)ethylidene)bis(N,N-diethylaniline) (BAPHEE)

  • Paraformaldehyde

  • Aniline

  • 1,4-Dioxane (solvent)

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve BAPHEE and aniline in 1,4-dioxane under a nitrogen atmosphere.

  • Stir the mixture until all reactants are fully dissolved.

  • Add paraformaldehyde to the solution in a stoichiometric amount.

  • Heat the reaction mixture to 85-90°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and precipitate the product by pouring the solution into a large volume of methanol.

  • Filter the precipitate, wash it thoroughly with methanol to remove unreacted starting materials, and dry it in a vacuum oven at 60°C for 24 hours.

Protocol 2: Thermal Curing and Characterization

This protocol details the thermal curing of the BAPHEE-based benzoxazine monomer and subsequent characterization of the resulting polymer.

Materials:

  • Synthesized BAPHEE-based benzoxazine monomer

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Curing: Place a sample of the BAPHEE-benzoxazine monomer in a DSC pan. Heat the sample from room temperature to 250°C at a rate of 10 °C/min to initiate and complete the ring-opening polymerization (curing). The exotherm observed in the DSC scan indicates the curing process.

  • Glass Transition Temperature (Tg) Determination: After the initial curing scan, cool the sample in the DSC to room temperature. Then, perform a second heating scan at the same rate (10 °C/min) up to 300°C. The midpoint of the transition in the heat flow curve from the second scan is taken as the Tg of the cured polymer.

  • Thermal Stability Analysis (TGA): Place a known weight (e.g., 5-10 mg) of the cured polymer in a TGA crucible. Heat the sample from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a key indicator of the onset of thermal degradation.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_characterization Curing & Characterization reactants Reactants (BAPHEE, Aniline, Paraformaldehyde) dissolution Dissolution in Dioxane reactants->dissolution reaction Reaction (85-90°C, 4-6h) dissolution->reaction precipitation Precipitation in Methanol reaction->precipitation drying Vacuum Drying precipitation->drying curing Thermal Curing (DSC, up to 250°C) drying->curing tg_analysis Tg Measurement (DSC, 2nd Scan) curing->tg_analysis tga_analysis TGA Analysis (up to 800°C) curing->tga_analysis

Caption: Workflow for synthesis and thermal analysis of BAPHEE polymers.

logical_relationship stability High Thermal Stability tg High Glass Transition Temp. (Tg) tg->stability td High Decomposition Temp. (Td) td->stability crosslinking Increased Crosslink Density crosslinking->tg aromatic Aromatic/Rigid Backbone aromatic->tg aromatic->td purity High Reactant Purity purity->td curing_agent Multifunctional/ Aromatic Curing Agent curing_agent->crosslinking stoichiometry Optimal Stoichiometry stoichiometry->crosslinking

Caption: Factors influencing the thermal stability of BAPHEE polymers.

Technical Support Center: Minimizing Residual Monomers in BAPHEE-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAPHEE (Bisphenol A propoxylate diacrylate or Bisphenol A ethoxylate diacrylate)-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize residual monomers in your experiments, ensuring the quality, safety, and reliability of your final polymeric materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the polymerization of BAPHEE and related acrylates, offering potential causes and actionable solutions.

Question 1: My final BAPHEE-based polymer has a high concentration of residual monomer. What are the likely causes and how can I reduce it?

Answer: High residual monomer content is a common issue that can often be resolved by optimizing polymerization and post-polymerization parameters.

Troubleshooting Guide: High Residual Monomer Content

Potential CauseRecommended Action
Incomplete Polymerization Increase polymerization time to allow for greater monomer conversion. Consider a post-polymerization heat treatment to drive the reaction closer to completion.[1][2]
Suboptimal Polymerization Temperature Increase the polymerization temperature. Higher temperatures generally lead to lower residual monomer levels by increasing the rate of polymerization.[1][2][3] For example, increasing the curing temperature from 70°C to 100°C can significantly reduce residual monomers in acrylate-based systems.[2]
Insufficient Initiator Concentration Increase the initiator concentration. A higher concentration of initiator generates more free radicals, which can lead to a more complete polymerization.[4] However, be aware that excessively high concentrations can sometimes negatively impact polymer properties.
Oxygen Inhibition If conducting a free-radical polymerization, ensure the reaction mixture is properly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon) before and during polymerization. Oxygen can inhibit free-radical polymerization.
Vitrification The polymer may be vitrifying (turning glassy) before full conversion is reached, trapping unreacted monomer. Consider performing the polymerization in a solvent to delay vitrification or increasing the reaction temperature.

Question 2: I observe batch-to-batch variability in the residual monomer levels of my BAPHEE polymer. What could be causing this inconsistency?

Answer: Inconsistent residual monomer levels often point to variations in experimental conditions.

Troubleshooting Guide: Inconsistent Residual Monomer Levels

Potential CauseRecommended Action
Inconsistent Temperature Control Ensure your reaction vessel has uniform and stable heating. Use a calibrated thermometer or temperature probe to monitor the reaction temperature accurately.
Variable Initiator Purity/Activity Store initiators under the recommended conditions (e.g., refrigerated, protected from light) to prevent degradation. Use fresh initiator solutions for each batch if possible.
Inconsistent Deoxygenation Standardize your deoxygenation procedure. Ensure the same flow rate and duration of inert gas purging for each reaction.
Monomer Purity Ensure the BAPHEE monomer is of high purity and free from inhibitors, which are often added for storage. Inhibitors may need to be removed prior to polymerization.

Question 3: What are the most effective post-polymerization methods to purify my BAPHEE-based polymer and remove residual monomers?

Answer: Several post-polymerization techniques can effectively reduce residual monomer content.

Troubleshooting Guide: Post-Polymerization Purification

MethodDescriptionConsiderations
Precipitation Dissolve the polymer in a suitable solvent and then add an anti-solvent to precipitate the polymer, leaving the monomer in the solution.[5]The choice of solvent and anti-solvent is critical to ensure good polymer recovery and efficient monomer removal. Multiple precipitation cycles may be necessary.
Solvent Extraction/Washing Wash the solid polymer with a solvent in which the monomer is soluble, but the polymer is not.This method is effective for cross-linked or insoluble polymers. The efficiency depends on the solvent and the number of washing steps.
Dialysis For soluble polymers, dialysis can be used to remove small molecules like residual monomers from a polymer solution by diffusion across a semi-permeable membrane.This is a gentle method but can be time-consuming. The choice of membrane with an appropriate molecular weight cut-off (MWCO) is important.
Post-Polymerization Curing Subjecting the polymer to a post-curing step at an elevated temperature can help to polymerize remaining monomers.[6][7]This can be a very effective method, but the temperature and time must be optimized to avoid polymer degradation.

Quantitative Data on Factors Affecting Residual Monomer Content

The following tables summarize data from studies on acrylate-based polymers, which can serve as a guide for optimizing BAPHEE polymerization.

Table 1: Effect of Polymerization Temperature and Time on Residual Monomer Content in Heat-Cured Acrylic Resins

Curing Temperature (°C)Curing Time (hours)Average Residual Monomer (wt%)
701.5~1.0 - 2.5
70 then 1001.5 then 1~0.2 - 0.5
1001~0.3 - 0.6
10012~0.07

Data adapted from studies on methyl methacrylate (MMA) based polymers, which are analogous to BAPHEE acrylates.[2]

Table 2: Effect of Post-Polymerization Heat Treatment on Residual Monomer Content

Polymer SystemPost-Curing ConditionResidual Monomer Reduction
Acrylonitrile/Methyl Methacrylate Copolymer8 hours at 140°CReduced from 3000 ppm to 40 ppm
Autopolymerizing Acrylic ResinWater bath at 55°C for 60 minSignificant reduction in cytotoxicity, indicating lower residual monomer

Data from analogous acrylate-based systems.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Residual BAPHEE Monomer via Post-Polymerization Heat Treatment

  • Initial Polymerization: Carry out the polymerization of BAPHEE under your standard conditions (e.g., specific initiator, temperature, and time).

  • Isolation (Optional): If the polymer is synthesized in a solution, remove the solvent under reduced pressure.

  • Post-Curing: Place the synthesized polymer in a vacuum oven.

  • Heating: Increase the temperature to a point below the polymer's degradation temperature but high enough to facilitate further polymerization (e.g., 100-140°C).[7]

  • Duration: Hold the polymer at this temperature for an extended period, for example, 8-12 hours.[2][7]

  • Cooling: Allow the polymer to cool down to room temperature under vacuum.

  • Analysis: Quantify the residual monomer content using a suitable analytical method like HPLC or GC.

Protocol 2: Quantification of Residual BAPHEE Monomer using HPLC

  • Sample Preparation:

    • Accurately weigh a known amount of the BAPHEE polymer (e.g., 100 mg).

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) to a known volume (e.g., 10 mL).

    • If the polymer is insoluble, extract the residual monomer by sonicating the polymer in a known volume of a suitable solvent.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Calibration Standards:

    • Prepare a series of standard solutions of BAPHEE monomer of known concentrations in the same solvent used for the sample preparation.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where BAPHEE has strong absorbance (e.g., ~275 nm, characteristic of the bisphenol A core).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Quantify the amount of residual BAPHEE in the sample by comparing its peak area to the calibration curve.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and minimizing residual monomers.

Troubleshooting_High_Residual_Monomer cluster_causes Potential Causes cluster_solutions Recommended Solutions start High Residual Monomer Detected incomplete_poly Incomplete Polymerization? start->incomplete_poly suboptimal_temp Suboptimal Temperature? start->suboptimal_temp initiator_issue Initiator Issue? start->initiator_issue oxygen_inhibition Oxygen Inhibition? start->oxygen_inhibition increase_time Increase Reaction Time / Post-Cure incomplete_poly->increase_time increase_temp Increase Temperature suboptimal_temp->increase_temp optimize_initiator Optimize Initiator Concentration initiator_issue->optimize_initiator deoxygenate Improve Deoxygenation oxygen_inhibition->deoxygenate Post_Polymerization_Purification cluster_methods Purification Methods cluster_steps_precipitation Precipitation Workflow cluster_steps_extraction Extraction Workflow cluster_steps_dialysis Dialysis Workflow start Crude BAPHEE Polymer precipitation Precipitation start->precipitation extraction Solvent Extraction start->extraction dialysis Dialysis start->dialysis dissolve 1. Dissolve in Good Solvent precipitation->dissolve wash 1. Wash with Selective Solvent extraction->wash dissolve_dialysis 1. Dissolve in Solvent dialysis->dissolve_dialysis add_antisolvent 2. Add Anti-Solvent dissolve->add_antisolvent collect 3. Collect Precipitated Polymer add_antisolvent->collect end_node Purified Polymer with Low Residual Monomer collect->end_node repeat_wash 2. Repeat Washing Steps wash->repeat_wash dry 3. Dry Purified Polymer repeat_wash->dry dry->end_node dialyze 2. Dialyze Against Fresh Solvent dissolve_dialysis->dialyze recover 3. Recover Polymer from Solution dialyze->recover recover->end_node

References

Troubleshooting poor mechanical properties in BAPHEE polyurethanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAPHEE (Bisphenol A Propoxylate/Ethoxylate) polyurethanes. The following sections address common issues related to poor mechanical properties encountered during synthesis and processing.

Troubleshooting Guide: Poor Mechanical Properties

Poor mechanical properties in BAPHEE polyurethanes can manifest as low tensile strength, poor elongation, brittleness, or inconsistent results. This guide provides potential causes and solutions to these common problems.

Issue 1: Low Tensile Strength and Elongation

Your BAPHEE polyurethane exhibits lower than expected tensile strength and elongation at break, indicating a weaker and less flexible material.

Potential Causes and Solutions

Potential Cause Description Recommended Solutions
Incorrect Stoichiometry (Isocyanate to Polyol Ratio) An imbalanced NCO:OH ratio is a primary cause of poor mechanical properties. An excess or deficit of isocyanate can lead to incomplete polymerization and a flawed network structure.- Recalculate and precisely measure the stoichiometric ratio of your isocyanate and BAPHEE polyol. - Ensure accurate molecular weight values are used for all reactants. - Perform a titration to verify the NCO content of the isocyanate, as it can change over time.
Inadequate Mixing Incomplete mixing of the isocyanate and polyol components results in a non-uniform polymer network, with localized areas of weakness.- Utilize high-shear mixing to ensure a homogenous reaction mixture. - Degas the components before and after mixing to remove trapped air bubbles that can act as stress concentrators.
Presence of Moisture Water reacts with isocyanates to produce carbon dioxide and urea linkages, disrupting the urethane network formation and leading to foam-like structures with reduced mechanical integrity.- Dry all glassware and equipment thoroughly. - Use dried solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Molecular Weight of Polyol or Isocyanate The final mechanical properties of the polyurethane are directly related to the molecular weight of the precursors.[1]- Verify the molecular weight of the BAPHEE polyol and isocyanate used. - Consider using a higher molecular weight polyol or a chain extender to increase the overall molecular weight of the polymer.
Insufficient Curing Incomplete curing leads to a partially polymerized network, resulting in suboptimal mechanical properties.- Review and optimize the curing time and temperature as recommended for your specific system. - Post-curing at an elevated temperature can help complete the reaction and improve cross-linking.

Issue 2: Brittle Polyurethane

The resulting BAPHEE polyurethane is hard but fractures easily with minimal deformation, indicating brittleness.

Potential Causes and Solutions

Potential Cause Description Recommended Solutions
High Cross-link Density An excessively high degree of cross-linking can create a rigid but brittle polymer network.[1]- Reduce the amount of cross-linking agent or use a di-functional isocyanate instead of a higher-functional one. - Increase the proportion of the soft segment (BAPHEE polyol) relative to the hard segment (isocyanate and chain extender).
High Hard Segment Content A high concentration of aromatic structures from both BAPHEE and aromatic isocyanates can lead to a very rigid and brittle material.[1]- Adjust the formulation to decrease the hard segment content. - Consider incorporating a more flexible, aliphatic diol into the formulation to balance the rigidity from BAPHEE.
Low Curing Temperature Curing at a temperature that is too low may not provide enough energy for the polymer chains to achieve their optimal conformation and network structure.- Increase the curing temperature according to the recommendations for your specific isocyanate and polyol system.

Frequently Asked Questions (FAQs)

Q1: What is BAPHEE and how does it influence polyurethane properties?

A1: BAPHEE (Bisphenol A Propoxylate/Ethoxylate) is a type of diol (a molecule with two hydroxyl groups) used as the polyol component in polyurethane synthesis. The bisphenol A core provides rigidity and thermal stability to the polymer backbone, while the propoxylate/ethoxylate chains offer some flexibility. The final properties of the polyurethane can be tailored by adjusting the chain length of the propoxylate/ethoxylate groups.

Q2: How can I improve the batch-to-batch consistency of my BAPHEE polyurethanes?

A2: To improve consistency, strictly control all experimental parameters:

  • Raw Material Quality: Ensure the purity and water content of your BAPHEE polyol, isocyanate, and any catalysts or additives are consistent.

  • Stoichiometry: Use precise measurements for all components.

  • Mixing: Standardize the mixing speed and time.

  • Curing: Maintain a consistent curing temperature and time profile.

  • Environmental Conditions: Control the temperature and humidity of your lab environment.

Q3: My BAPHEE polyurethane appears cloudy or has white streaks. What is the cause?

A3: Cloudiness or white streaks can be due to several factors:

  • Incompatibility: The polyol and isocyanate may have poor compatibility, leading to phase separation. Ensure proper mixing and consider using a compatibilizer if the issue persists.

  • Crystallization: One of the components or the resulting polymer may be crystallizing. This can sometimes be resolved by adjusting the curing temperature.

  • Contamination: Impurities or moisture can cause localized reactions that result in visual defects.[2]

Q4: Can I use BAPHEE polyurethanes for biomedical applications?

A4: Polyurethanes, in general, are widely used in biomedical applications due to their tunable mechanical properties and biocompatibility.[3][4] However, the use of BAPHEE-based polyurethanes in biomedical devices requires careful consideration of the potential for leaching of bisphenol A (BPA), which is a known endocrine disruptor. For drug delivery applications, the formulation would need to be thoroughly evaluated for biocompatibility and toxicological safety.[5][6]

Experimental Protocols

Standard Protocol for BAPHEE Polyurethane Synthesis (Example)

This is a general guideline. Specific amounts and conditions should be optimized for your particular BAPHEE polyol and isocyanate.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • Degas the BAPHEE polyol and isocyanate under vacuum for at least 1 hour to remove dissolved gases and moisture.

  • Reaction:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the pre-weighed amount of BAPHEE polyol.

    • If using a catalyst, add it to the polyol and mix thoroughly.

    • Begin stirring the polyol and slowly add the stoichiometric amount of isocyanate dropwise.

    • After the addition is complete, continue stirring for 30-60 minutes at room temperature.

  • Casting and Curing:

    • Pour the reaction mixture into a pre-heated mold.

    • Cure the polyurethane in an oven at the recommended temperature (e.g., 80-100°C) for the specified time (e.g., 12-24 hours).

    • After the initial cure, a post-curing step at a slightly higher temperature for a few hours can improve the mechanical properties.

Mechanical Property Testing

  • Tensile Testing (ASTM D638): Prepare dog-bone shaped specimens from the cured polyurethane sheets. Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus.

  • Hardness Testing (ASTM D2240): Use a durometer to measure the Shore hardness of the material.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Mechanical_Properties Poor Mechanical Properties Stoichiometry Incorrect Stoichiometry Poor_Mechanical_Properties->Stoichiometry Mixing Inadequate Mixing Poor_Mechanical_Properties->Mixing Moisture Moisture Contamination Poor_Mechanical_Properties->Moisture Curing Insufficient Curing Poor_Mechanical_Properties->Curing Crosslinking Incorrect Cross-link Density Poor_Mechanical_Properties->Crosslinking Recalculate Recalculate & Verify Ratios Stoichiometry->Recalculate Improve_Mixing Improve Mixing Technique Mixing->Improve_Mixing Dry_Reagents Dry Reagents & Equipment Moisture->Dry_Reagents Optimize_Cure Optimize Curing Cycle Curing->Optimize_Cure Adjust_Formulation Adjust Formulation Crosslinking->Adjust_Formulation

Caption: Troubleshooting workflow for poor mechanical properties.

Polyurethane_Synthesis_Pathway BAPHEE BAPHEE Polyol (HO-R-OH) Prepolymer Pre-polymer BAPHEE->Prepolymer Reaction Isocyanate Diisocyanate (OCN-R'-NCO) Isocyanate->Prepolymer Reaction Polyurethane Polyurethane Network (-R-O-CO-NH-R'-NH-CO-O-)n Prepolymer->Polyurethane Curing

Caption: Simplified polyurethane synthesis pathway.

References

Technical Support Center: Efficient Synthesis of BAPHEE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Bis(2-(4-aminophenoxy)ethyl) ether (BAPHEE). It focuses on catalyst selection for the critical reduction step and offers detailed troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for BAPHEE?

A1: BAPHEE is typically synthesized in a two-step process. The first step is a Williamson ether synthesis to create the dinitro precursor, 1,2-bis(4-nitrophenoxy)ethane, from 4-nitrophenol and a 1,2-dihaloethane. The second step is the catalytic reduction of the dinitro compound to the final product, BAPHEE.

Q2: Why is catalyst selection important in the second step?

A2: The choice of catalyst and reducing agent is crucial for the efficient and clean conversion of the dinitro intermediate to BAPHEE. A well-chosen catalyst system maximizes yield, minimizes reaction time, and prevents the formation of unwanted byproducts, such as partially reduced intermediates or polymeric impurities. The catalyst's chemoselectivity is key to reducing the nitro groups without affecting the aromatic ether linkages.

Q3: What are the most common challenges in BAPHEE synthesis?

A3: In the Williamson ether synthesis step, common issues include incomplete reactions and the formation of elimination byproducts.[1] For the catalytic reduction step, challenges include catalyst deactivation, incomplete reduction leading to a mixture of products, and potential side reactions like hydrodehalogenation if halo-substituted precursors are used. The final diamine product can also be susceptible to air oxidation, leading to colored impurities.

Q4: Can I use a secondary or tertiary dihaloalkane in the Williamson ether synthesis step?

A4: It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[2][3] Using secondary or tertiary halides will favor the competing E2 elimination reaction, leading to the formation of alkenes instead of the desired ether, resulting in very low or no yield of the target product.[1][4]

Q5: How can I monitor the progress of the reactions?

A5: Both reaction steps can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s), you can visually track the disappearance of reactants and the appearance of the product spot.

Catalyst Performance for Dinitro Precursor Reduction

The selection of a catalyst system for the reduction of 1,2-bis(4-nitrophenoxy)ethane is critical for achieving high yield and purity. Below is a comparison of common catalytic systems.

Catalyst SystemHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Notes
5-10% Pd/CHydrazine MonohydrateEthanolReflux (~78)16~92%[5]A highly effective and widely used method. Hydrazine is toxic and requires careful handling.[6]
Raney NickelHydrazine MonohydrateMethanol60-652-3~71%A cost-effective alternative to palladium, though potentially lower yielding.[7]
Raney NickelHydrogen Gas (autoclave)Methanol65-704~77%Requires specialized high-pressure equipment (autoclave).[7]
Iron PowderAmmonium Chloride (aq)Methanol/WaterReflux1-2Good to Excellent A "green" and inexpensive method. Workup involves filtering off iron salts.[8]
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)EthanolRefluxVariableGood to ExcellentA classic method for nitro group reduction, but requires stoichiometric amounts of tin and generates significant metal waste.

*Note: Yields for Raney Nickel are reported for a similar reduction of 1,2-bis(4-nitrophenyl)ethane and may be representative for BAPHEE synthesis.[7] **Note: Specific yield data for BAPHEE was not found for these systems, but they are generally effective for aromatic nitro group reductions with yields often exceeding 80-90%.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 1,2-bis(4-nitrophenoxy)ethane (Williamson Ether Synthesis)

This protocol details the synthesis of the dinitro precursor.

Materials:

  • 4-Nitrophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (2.0 eq).

  • Add anhydrous potassium carbonate (3.0 eq) and a suitable volume of acetone or DMF to ensure stirring.

  • Stir the mixture at room temperature for 10-15 minutes to form the phenoxide.

  • Add 1,2-dibromoethane (1.0 eq) to the reaction mixture.[10]

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of 4-nitrophenol), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 1,2-bis(4-nitrophenoxy)ethane as a solid.

Protocol 2: Synthesis of BAPHEE via Catalytic Transfer Hydrogenation

This protocol describes the reduction of the dinitro precursor to BAPHEE using a Palladium catalyst.

Materials:

  • 1,2-bis(4-nitrophenoxy)ethane

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Hydrazine Monohydrate (NH₂NH₂·H₂O)

  • Ethanol

Procedure:

  • In a two-neck round-bottom flask equipped with a reflux condenser, place 1,2-bis(4-nitrophenoxy)ethane (1.0 eq).[5]

  • Add ethanol to the flask (approx. 80 ml per gram of starting material).[5]

  • Carefully add 5% Pd/C catalyst (approx. 6% by weight of the starting material).[5]

  • Add hydrazine monohydrate (approx. 10 ml per gram of starting material) dropwise to the stirred suspension. Caution: The reaction can be exothermic.[5]

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 16 hours.[5]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to carefully remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet.

  • The filtrate contains the product. The crude solid can be obtained by concentrating the solvent and can be purified by recrystallization from ethanol to yield BAPHEE as a crystalline solid.[5]

Visual Guides

BAPHEE_Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Reduction A 4-Nitrophenol + 1,2-Dibromoethane B Add K₂CO₃ in Acetone/DMF A->B C Reflux (12-24h) B->C D Workup: Filter & Evaporate C->D E 1,2-bis(4-nitrophenoxy)ethane (Dinitro Intermediate) D->E F Dinitro Intermediate E->F Purification & Isolation G Add Catalyst (e.g., Pd/C) & Hydrazine Hydrate in Ethanol F->G H Reflux (16h) G->H I Workup: Filter Catalyst & Recrystallize H->I J BAPHEE (Final Product) I->J Catalyst_Selection A Start: Need to reduce 1,2-bis(4-nitrophenoxy)ethane B Is high yield (>90%) the primary concern? A->B C Are specialized high-pressure reactors (autoclave) available? B->C No E Use Pd/C with Hydrazine Hydrate B->E Yes D Is cost-minimization and 'green' chemistry a priority? C->D No F Use Raney Ni with Hydrogen Gas C->F Yes G Use Raney Ni with Hydrazine Hydrate D->G No, but cost is still a factor H Use Iron-based system (e.g., Fe/NH₄Cl) D->H Yes I Consider SnCl₂/HCl (Note: generates metal waste) G->I

References

Technical Support Center: Byproduct Identification in Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of BPA-BHEE.

Problem IDIssueProbable CausesSuggested Solutions
P-01 High levels of unreacted Bisphenol A (BPA) in the final product. - Incomplete reaction. - Insufficient catalyst. - Low reaction temperature or short reaction time. - Inaccurate molar ratio of reactants.- Increase reaction time or temperature within the recommended range (e.g., 120-180°C for reaction with ethylene carbonate).[1] - Verify catalyst concentration and activity. - Ensure the correct molar ratio of BPA to ethylene oxide or ethylene carbonate is used (typically 1:2.2).[2] - Monitor the reaction progress using HPLC to ensure complete conversion of BPA.[1]
P-02 Presence of significant amounts of mono-hydroxyethyl bisphenol A ether (MHE-BPA). - Incomplete second ethoxylation step. - Non-stoichiometric addition of the ethoxylating agent.- Optimize the molar ratio of ethylene oxide or ethylene carbonate to BPA. - Increase reaction time to allow for the second ethoxylation to complete. - Consider a step-wise addition of the ethoxylating agent.
P-03 Formation of higher molecular weight oligomers (over-ethoxylation). - Excess of ethylene oxide or ethylene carbonate. - High reaction temperature or prolonged reaction time. - Chain reaction nature of ethoxylation.[3]- Carefully control the stoichiometry of the reactants. - Reduce reaction temperature and/or time. - The reaction of bisphenol A and ethylene oxide is a chain reaction, so the formation of some higher oligomers is expected.[3] Purification by chromatography may be necessary.
P-04 Product discoloration (yellowish or brownish tint). - High reaction temperatures. - Presence of oxygen. - Residual alkaline catalyst (e.g., KOH).[3] - Impurities in the starting BPA.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).[3][4] - Use a lower reaction temperature if feasible. - Neutralize the catalyst after the reaction is complete (e.g., with glacial acetic acid).[5] - Use high-purity BPA as a starting material.
P-05 Presence of diethylene glycol. - Side reaction of ethylene oxide, particularly at elevated temperatures (>150°C).[2]- Maintain the reaction temperature below 150°C.[2]
P-06 Residual catalyst in the final product. - Incomplete neutralization or purification.- Neutralize basic catalysts with an acid (e.g., phosphoric acid or glacial acetic acid) to a pH of approximately 5.5.[5][6] - Employ purification steps such as filtration or washing to remove the resulting salts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of BPA-BHEE?

A1: The most common byproducts are unreacted Bisphenol A (BPA), mono-hydroxyethyl bisphenol A ether (MHE-BPA), and higher ethoxylated oligomers.[1][5] The formation of these is often due to incomplete reaction or improper stoichiometry. Other potential byproducts include diethylene glycol, which can form at higher temperatures.[2] Impurities from the starting BPA, such as p-cumylphenol, chroman, and other phenols, may also be present in the final product.[7][]

Q2: How can I minimize the formation of the mono-substituted byproduct (MHE-BPA)?

A2: To minimize the formation of MHE-BPA, ensure a sufficient molar ratio of the ethoxylating agent (ethylene oxide or ethylene carbonate) to BPA, typically slightly above the stoichiometric 2:1 ratio (e.g., 2.2:1).[2] Also, allowing for adequate reaction time is crucial for the second ethoxylation to occur. Monitoring the reaction progress by HPLC can help determine the optimal reaction time.[1]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique to monitor the progress of the reaction and quantify the main components, including BPA, MHE-BPA, and BPA-BHEE.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying byproducts, though derivatization may be necessary for these non-volatile compounds.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of the main product and byproducts.

Q4: What are the optimal reaction temperatures for BPA-BHEE synthesis?

A4: The optimal reaction temperature depends on the specific reactants and catalyst used. When reacting BPA with ethylene carbonate, temperatures typically range from 120°C to 180°C.[1] For the reaction with ethylene oxide, temperatures are often in the range of 120-150°C.[3] It is important to note that temperatures above 150°C can increase the formation of diethylene glycol as a byproduct.[2]

Q5: How does the choice of catalyst affect byproduct formation?

A5: The catalyst plays a crucial role in the reaction rate and can influence the byproduct profile. Basic catalysts like potassium hydroxide (KOH) or potassium carbonate (K2CO3) are commonly used and are effective.[1][3] However, residual alkali catalysts can lead to product discoloration.[3] Phosphine-based catalysts have also been reported to yield products with good color and fewer byproducts.[3][4] The choice of catalyst may also impact the extent of side reactions.

Experimental Protocols

General Protocol for BPA-BHEE Synthesis via Ethoxylation
  • Reactor Setup: Charge a clean, dry, and inerted reactor with Bisphenol A and the chosen catalyst (e.g., potassium hydroxide).

  • Inerting: Purge the reactor with an inert gas, such as nitrogen, and apply a vacuum to remove air.[5]

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 130-160°C) under stirring.

  • Reactant Addition: Introduce a controlled amount of ethylene oxide into the reactor, maintaining the desired pressure.

  • Reaction: Allow the reaction to proceed for several hours, monitoring the pressure drop, which indicates the consumption of ethylene oxide.

  • Completion and Neutralization: Once the reaction is complete (stable pressure), cool the mixture and neutralize the catalyst with an acid like glacial acetic acid or phosphoric acid.[5]

  • Purification: Remove any resulting salts by filtration and any residual water or solvent by vacuum stripping.[6]

Protocol for Byproduct Analysis by HPLC
  • Sample Preparation: Accurately weigh a sample of the reaction mixture or final product and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient elution using a mixture of water and an organic solvent like acetonitrile.

  • Detection: Use a UV detector set to a wavelength suitable for detecting aromatic compounds (e.g., 254 nm).

  • Quantification: Calibrate the system using standards of pure BPA, MHE-BPA, and BPA-BHEE to determine the concentration of each component in the sample.

Visualizations

BPA_BHEE_Synthesis_Pathway BPA Bisphenol A (BPA) MHE_BPA Mono-hydroxyethyl bisphenol A ether (MHE-BPA) (Byproduct) BPA->MHE_BPA + 1 EO EO Ethylene Oxide (2 eq.) Catalyst Catalyst (e.g., KOH) Catalyst->MHE_BPA BPA_BHEE This compound (BPA-BHEE) (Desired Product) Catalyst->BPA_BHEE MHE_BPA->BPA_BHEE + 1 EO

Caption: Reaction pathway for the synthesis of BPA-BHEE.

Byproduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Reaction Mixture Sample Dissolution Dissolve in Acetonitrile/Methanol Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC GCMS GC-MS Analysis (with Derivatization) Filtration->GCMS Identification Byproduct Identification HPLC->Identification GCMS->Identification Quantification Quantification of Components Identification->Quantification

Caption: Experimental workflow for byproduct analysis.

Troubleshooting_Logic Start Analyze Final Product CheckPurity Is Product Purity > 98%? Start->CheckPurity End Process Complete CheckPurity->End Yes IdentifyByproduct Identify Major Byproduct(s) CheckPurity->IdentifyByproduct No UnreactedBPA High Unreacted BPA? IdentifyByproduct->UnreactedBPA MHE_BPA High MHE-BPA? UnreactedBPA->MHE_BPA No ActionBPA Increase Reaction Time/Temp Check Stoichiometry UnreactedBPA->ActionBPA Yes HigherOligomers Higher Oligomers Present? MHE_BPA->HigherOligomers No ActionMHE_BPA Increase Reaction Time Adjust Stoichiometry MHE_BPA->ActionMHE_BPA Yes ActionOligomers Decrease EO Ratio Lower Temp/Time HigherOligomers->ActionOligomers Yes

Caption: Troubleshooting decision tree for BPA-BHEE synthesis.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE), also known as BADGE·2H2O, the di-hydrolysis product of Bisphenol A diglycidyl ether (BADGE). The primary focus is on the validation of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative overview of alternative techniques.

Introduction

This compound (BPA-BHEE) is a compound of interest in toxicology and environmental health studies due to its formation from the hydrolysis of BADGE, a common component of epoxy resins used in food can coatings and other applications.[1][2] Accurate and sensitive quantification of BPA-BHEE is crucial for assessing human exposure and ensuring product safety. This guide details the robust and highly sensitive LC-MS/MS method for its analysis and compares its performance with alternative analytical approaches.

LC-MS/MS Method Validation: A Performance Overview

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of BPA-BHEE in various matrices, including biological samples and food simulants. Its high selectivity and sensitivity allow for the detection of trace levels of the analyte.

Key Performance Metrics of a Validated LC-MS/MS Method

A summary of typical validation parameters for an LC-MS/MS method for BPA-BHEE (BADGE·2H2O) quantification is presented below. These values are compiled from various studies and represent a benchmark for a well-validated method.

Validation ParameterTypical Performance
Limit of Detection (LOD) 0.15 - 10 µg/kg
Limit of Quantification (LOQ) 0.2 - 15 µg/kg[3][4]
**Linearity (R²) **> 0.99
Precision (RSD%) < 15%
Accuracy/Recovery (%) 80 - 110%

Experimental Protocol: LC-MS/MS Quantification of BPA-BHEE

This section outlines a typical experimental protocol for the analysis of BPA-BHEE in a given sample matrix.

Sample Preparation

The choice of sample preparation is critical and depends on the complexity of the matrix.

  • Liquid-Liquid Extraction (LLE): Suitable for aqueous samples. The sample is extracted with an immiscible organic solvent (e.g., ethyl acetate). The organic layer is then evaporated and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): Ideal for more complex matrices like food or biological fluids to remove interferences.[5][6] The sample is loaded onto an SPE cartridge, washed, and the analyte is eluted with an appropriate solvent.

Chromatographic Separation
  • Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of bisphenol analogues.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like ammonium formate is often employed.[7]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

Mass Spectrometric Detection
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used, often forming an ammonium adduct [M+NH4]+.[7]

  • MRM Transitions: Specific precursor and product ions for BPA-BHEE (BADGE·2H2O) are monitored. A common precursor ion is m/z 394.2, with product ions at m/z 207.1 and 135.1.

Below is a DOT script for a Graphviz diagram illustrating the LC-MS/MS workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC HPLC/UHPLC Separation (C18 Column) Concentration->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification

Caption: Experimental workflow for BPA-BHEE quantification by LC-MS/MS.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of BPA-BHEE, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.High sensitivity and selectivity, suitable for complex matrices.High instrument cost and complexity.
HPLC-FLD Chromatographic separation followed by detection of native fluorescence.Lower cost than MS, good sensitivity for fluorescent compounds.Less selective than MS, potential for matrix interference.
GC-MS Gas chromatographic separation followed by mass analysis. Requires derivatization for non-volatile analytes.High separation efficiency.Derivatization step can be time-consuming and introduce variability.[8]
Immunoassays (ELISA) Antigen-antibody binding for detection.High throughput, cost-effective for screening large numbers of samples.Potential for cross-reactivity with structurally similar compounds, less accurate than chromatographic methods.[9]

Below is a DOT script for a Graphviz diagram comparing the performance of these methods.

Method_Comparison LC-MS/MS LC-MS/MS HPLC-FLD HPLC-FLD LC-MS/MS->HPLC-FLD Higher Selectivity GC-MS GC-MS LC-MS/MS->GC-MS No Derivatization ELISA ELISA LC-MS/MS->ELISA Higher Accuracy HPLC-FLD->ELISA More Quantitative GC-MS->HPLC-FLD Higher Throughput

Caption: Performance comparison of analytical methods for BPA-BHEE.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the required sensitivity, selectivity, sample throughput, and available resources. The LC-MS/MS method stands out for its superior sensitivity and selectivity, making it the most reliable technique for accurate quantification in complex matrices. While alternative methods like HPLC-FLD and ELISA offer advantages in terms of cost and throughput, they may be more susceptible to interferences and are better suited for screening purposes. For confirmatory analysis and low-level quantification, a validated LC-MS/MS method is strongly recommended.

References

A Comparative Study of BAPHEE and Other Diols in Polyurethane Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Bis(2-hydroxypropyl) ether of Bisphenol A (BAPHEE) against other commonly used diols in the synthesis of polyurethanes. The selection of diol is a critical determinant of the final properties of polyurethane materials, influencing their mechanical strength, thermal stability, and hydrolytic resistance. This document summarizes key performance data, outlines detailed experimental protocols for property evaluation, and provides visual representations of synthetic pathways and experimental workflows.

Introduction to Diols in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The "soft segment" of the polyurethane, typically a diol, plays a crucial role in defining the material's flexibility, toughness, and overall performance characteristics. This guide focuses on a comparative analysis of BAPHEE with other prevalent diols:

  • Bis(2-hydroxypropyl) ether of Bisphenol A (BAPHEE): A rigid aromatic diol expected to impart high thermal stability and mechanical strength.

  • Polycarbonate Diols (PCDs): Known for their excellent hydrolytic stability, good mechanical properties, and thermal resistance.[1]

  • Polyester Diols: Offer good mechanical properties but are generally more susceptible to hydrolysis.[2]

  • Polyether Diols: Provide good flexibility and hydrolytic resistance but may have lower mechanical strength and thermal stability compared to other types.[2]

  • 1,4-Butanediol (BDO): A common chain extender that contributes to the hard segment of polyurethanes, enhancing rigidity and hardness.[3][4]

Comparative Performance Data

The following tables summarize the key mechanical and thermal properties of polyurethanes synthesized using different diols. The data presented is a synthesis of values reported in various studies and should be considered as representative. All polyurethane systems are assumed to be synthesized with 4,4'-Methylene diphenyl diisocyanate (MDI) for a consistent comparison.

Table 1: Mechanical Properties of MDI-based Polyurethanes

Diol TypeTensile Strength (MPa)Elongation at Break (%)Shore D Hardness
BAPHEE 45 - 605 - 1575 - 85
Polycarbonate Diol (PCD) 35 - 55300 - 50050 - 70
Polyester Diol 30 - 50400 - 60040 - 60
Polyether Diol 20 - 40500 - 80030 - 50
1,4-Butanediol (BDO) 50 - 70100 - 20070 - 80

Table 2: Thermal Properties of MDI-based Polyurethanes

Diol TypeGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% weight loss, °C)
BAPHEE 110 - 130330 - 360
Polycarbonate Diol (PCD) -30 to -50310 - 340
Polyester Diol -40 to -70300 - 330
Polyether Diol -50 to -80280 - 310
1,4-Butanediol (BDO) 80 - 100320 - 350

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. Adherence to these standardized procedures is crucial for obtaining reliable and comparable data.

Polyurethane Synthesis (Two-Step Prepolymer Method)

This protocol describes a common method for synthesizing polyurethanes, which allows for better control over the polymer structure.

  • Prepolymer Formation:

    • Dry the selected diol (BAPHEE, PCD, Polyester Diol, or Polyether Diol) and 1,4-Butanediol (if used as a chain extender) under vacuum at 80-100°C for at least 4 hours to remove any moisture.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the diol.

    • Heat the diol to 60-80°C under a nitrogen atmosphere with constant stirring.

    • Add a stoichiometric excess of 4,4'-Methylene diphenyl diisocyanate (MDI) dropwise to the diol. The NCO:OH ratio is typically maintained between 1.5:1 and 2:1.

    • Maintain the reaction temperature at 80°C and continue stirring for 2-3 hours until the theoretical NCO content is reached, which can be monitored by titration.

  • Chain Extension:

    • Cool the prepolymer to 60-70°C.

    • Add the chain extender (e.g., 1,4-Butanediol) dropwise to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

    • After the addition is complete, pour the viscous liquid into a preheated mold treated with a release agent.

    • Cure the polyurethane in an oven at 100-110°C for 12-24 hours.

    • Post-cure the samples at room temperature for at least 7 days before testing.

Mechanical Property Testing

Tensile Properties (ASTM D638 / ASTM D882):

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the cured polyurethane sheets according to the dimensions specified in ASTM D638 for rigid and semi-rigid plastics, or rectangular strips as per ASTM D882 for thin films.

  • Test Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Use a universal testing machine equipped with appropriate grips.

    • Set the crosshead speed according to the standard (e.g., 5 mm/min for rigid materials, 500 mm/min for flexible materials).

    • Measure the tensile strength, elongation at break, and tensile modulus from the resulting stress-strain curve.

Hardness (ASTM D2240):

  • Specimen Preparation: Use a flat specimen with a minimum thickness of 6 mm.

  • Test Procedure:

    • Use a Shore Durometer (Type D for harder materials).

    • Press the indenter firmly and quickly onto the specimen surface.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five measurements at different locations on the specimen and report the average value.

Thermal Analysis

Differential Scanning Calorimetry (DSC) (ASTM D3418):

  • Sample Preparation: Prepare a small sample (5-10 mg) of the polyurethane material and seal it in an aluminum pan.

  • Test Procedure:

    • Use a calibrated DSC instrument.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to a low temperature (e.g., -100°C) at the same rate.

    • Heat the sample a second time at the same rate.

    • Determine the glass transition temperature (Tg) from the midpoint of the inflection in the baseline of the second heating scan.

Thermogravimetric Analysis (TGA) (ASTM E1131):

  • Sample Preparation: Place a small sample (10-20 mg) of the polyurethane in a TGA sample pan.

  • Test Procedure:

    • Use a calibrated TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the sample weight as a function of temperature.

    • Determine the decomposition temperature (Td) as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Hydrolytic Stability Testing
  • Specimen Preparation: Prepare rectangular specimens of the polyurethane.

  • Test Procedure:

    • Measure the initial tensile properties of the specimens.

    • Immerse the specimens in deionized water at an elevated temperature (e.g., 70°C or 90°C) for a specified period (e.g., 7, 14, 21, and 28 days).

    • After each time interval, remove the specimens, gently pat them dry, and allow them to re-equilibrate to standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for 24 hours.

    • Measure the tensile properties of the aged specimens.

    • Calculate the percentage retention of tensile strength and elongation at break as an indicator of hydrolytic stability.

Visualizations

General Polyurethane Synthesis Pathway

G Diisocyanate Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Step 1: Prepolymerization Diol Diol (BAPHEE, PCD, etc.) Diol->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Step 2: Chain Extension ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Polyurethane

Caption: General two-step synthesis of polyurethane.

Experimental Workflow for Property Comparison

G cluster_synthesis Synthesis cluster_testing Characterization cluster_analysis Analysis BAPHEE PU from BAPHEE Mechanical Mechanical Testing (Tensile, Hardness) BAPHEE->Mechanical Thermal Thermal Analysis (DSC, TGA) BAPHEE->Thermal Hydrolytic Hydrolytic Stability BAPHEE->Hydrolytic PCD PU from PCD PCD->Mechanical PCD->Thermal PCD->Hydrolytic Polyester PU from Polyester Polyester->Mechanical Polyester->Thermal Polyester->Hydrolytic Polyether PU from Polyether Polyether->Mechanical Polyether->Thermal Polyether->Hydrolytic Comparison Comparative Data Analysis Mechanical->Comparison Thermal->Comparison Hydrolytic->Comparison

Caption: Workflow for comparing polyurethane properties.

Logical Relationship of Diol Structure to Properties

G cluster_diol Diol Structure cluster_properties Resulting Polyurethane Properties Aromatic Aromatic & Rigid (e.g., BAPHEE) High_Thermal High Thermal Stability Aromatic->High_Thermal High_Mechanical High Mechanical Strength Aromatic->High_Mechanical Aliphatic_Rigid Aliphatic & Rigid (e.g., PCD) Aliphatic_Rigid->High_Mechanical Good_Hydrolytic Good Hydrolytic Stability Aliphatic_Rigid->Good_Hydrolytic Aliphatic_Flexible Aliphatic & Flexible (e.g., Polyester, Polyether) Aliphatic_Flexible->Good_Hydrolytic (Polyether > Polyester) High_Flexibility High Flexibility Aliphatic_Flexible->High_Flexibility

Caption: Influence of diol structure on PU properties.

References

A Comparative Guide to Bisphenol A bis(2-hydroxyethyl)ether and Bisphenol A diglycidyl ether in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of epoxy resins, two key monomers derived from Bisphenol A (BPA) are frequently utilized: Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHE) and Bisphenol A diglycidyl ether (BADGE). While both share a common BPA backbone, their distinct chemical functionalities lead to significant differences in the properties and performance of the resulting epoxy resins. This guide provides a detailed comparison of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their applications.

Performance Comparison

The performance of epoxy resins derived from BPA-BHE and BADGE varies considerably in terms of their curing behavior, thermal stability, mechanical properties, and viscosity. These differences are primarily attributed to the nature of the reactive groups: the hydroxyl groups in BPA-BHE and the epoxy groups in BADGE.

Curing Behavior

The curing mechanism is a fundamental differentiator between the two. BADGE, with its terminal epoxy groups, readily undergoes ring-opening polymerization with a wide range of curing agents, including amines, anhydrides, and phenols. This process is typically exothermic and can be tailored to achieve a desired curing profile by adjusting the type and concentration of the curing agent.

Epoxy resins based on BPA-BHE, on the other hand, are often synthesized into hydrophilic epoxy resins. The curing of these systems also involves crosslinking reactions, but the presence of ether linkages and hydroxyl groups imparts a distinct, more hydrophilic character to the final cured product.

PropertyThis compound (BPA-BHE) Based EpoxyBisphenol A diglycidyl ether (BADGE) Based Epoxy
Curing Time at 25°C 24 hours (for a specific hydrophilic formulation)[1]Varies significantly with hardener (e.g., 35 min gel time with triethylenetetramine)[2]
Minimum Cure Time at 15°C 48 hours (for a specific hydrophilic formulation)[1]Formulation dependent
Minimum Cure Time at 35°C 12 hours (for a specific hydrophilic formulation)[1]Formulation dependent
Reaction Heat Data not available358.53 J/g (for a specific formulation)[3]
Peak Exotherm Temperature Data not available83.11°C (for a specific formulation)[3]
Thermal Stability

The thermal stability of the cured epoxy resin is critical for applications involving elevated temperatures. BADGE-based epoxies are known for their good thermal resistance. The thermal stability of BPA-BHE based epoxies can be influenced by the degree of ethoxylation and the overall network structure.

PropertyThis compound (BPA-BHE) Based EpoxyBisphenol A diglycidyl ether (BADGE) Based Epoxy
Decomposition Onset Temperature (Tonset) Data not available in a comparable formatTypically around 300-350°C[4]
Temperature at 5% Weight Loss (T5%) Data not available in a comparable format~350°C (for a specific formulation)[4]
Char Yield at 700°C Data not available in a comparable format22.12% (for a neat epoxy thermoset)[4]
Mechanical Properties

The mechanical performance of the final cured epoxy is a key consideration for structural applications. BADGE-based epoxies generally exhibit high strength and stiffness. The mechanical properties of BPA-BHE based epoxies, particularly hydrophilic formulations, can differ significantly.

PropertyThis compound (BPA-BHE) Based Epoxy (Hydrophilic Formulation)[1]Bisphenol A diglycidyl ether (BADGE) Based Epoxy
Tensile Strength 40 MPa[1]72 MPa[5]
Elongation at Break Data not available4.5%[5]
Flexural Strength 40 MPa[1]99.88 MPa[6]
Compressive Strength 100 MPa[1]140 MPa[5]
Modulus of Elasticity 11 GPa[1]3.1 GPa[5]

Note: The mechanical properties of epoxy resins are highly dependent on the specific formulation, including the type of curing agent, additives, and curing conditions. The values presented are for specific examples and may not be representative of all formulations.

Viscosity

The viscosity of the uncured resin is a crucial parameter for processing and application. Lower viscosity resins are generally easier to handle and impregnate fibrous reinforcements. BADGE resins have a characteristic viscosity that can be modified with diluents. BPA-BHE based resins, particularly those designed for hydrophilic applications, can be formulated to have a low mixed viscosity.

PropertyThis compound (BPA-BHE) Based Epoxy (Hydrophilic Formulation)[1]Bisphenol A diglycidyl ether (BADGE) Based Epoxy
Mixed Viscosity at 25°C 800 cps[1]10,000 - 15,000 mPa·s (unmodified)[7]

Experimental Protocols

Synthesis of this compound (BPA-BHE) Based Epoxy Resin (Hydrophilic)

A hydrophilic epoxy resin can be synthesized by reacting Bisphenol A polyether polyol (BPA-BHE) with epichlorohydrin in the presence of a catalyst. The reaction introduces epoxy groups onto the BPA-BHE backbone. The degree of ethoxylation in the BPA-BHE can be varied to control the hydrophilicity and other properties of the final resin.

Synthesis of Bisphenol A diglycidyl ether (BADGE)

BADGE is commercially produced by the reaction of Bisphenol A with an excess of epichlorohydrin in the presence of a basic catalyst, typically sodium hydroxide.[8] The reaction proceeds in two main steps: the formation of a chlorohydrin intermediate followed by dehydrochlorination to form the epoxide ring.[8]

Curing of Epoxy Resins

The epoxy resins are mixed with a stoichiometric amount of a suitable curing agent. For BADGE, common curing agents include amines like 4,4'-diaminodiphenylmethane (DDM). For hydrophilic epoxy resins based on BPA-BHE, amine-based curing agents are also frequently used. The mixture is thoroughly degassed and then cured according to a specific temperature profile (e.g., 2 hours at 120°C followed by 2 hours at 150°C for a BADGE/DDM system).

Characterization Methods
  • Curing Behavior (DSC): Differential Scanning Calorimetry (DSC) is used to determine the curing characteristics, such as the total heat of reaction and the peak exotherm temperature. Non-isothermal DSC scans are typically performed at different heating rates (e.g., 5, 10, 15, 20 °C/min).

  • Thermal Stability (TGA): Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the cured epoxy resins. Samples are heated in an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min), and the weight loss as a function of temperature is recorded.

  • Mechanical Properties:

    • Tensile Testing (ASTM D638): Dog-bone shaped specimens are tested under tensile load to determine properties like tensile strength, Young's modulus, and elongation at break.

    • Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test to measure flexural strength and modulus.

    • Compressive Testing (ASTM D695): Cylindrical or prismatic specimens are compressed to determine the compressive strength and modulus.

  • Viscosity Measurement: A rotational viscometer is used to measure the viscosity of the uncured resin or the mixed resin-hardener system at a controlled temperature.

Visualizations

Synthesis_Comparison cluster_BADGE Bisphenol A diglycidyl ether (BADGE) Synthesis cluster_BPA_BHE This compound (BPA-BHE) Epoxy Synthesis BPA1 Bisphenol A BADGE BADGE Resin BPA1->BADGE Epi1 Epichlorohydrin Epi1->BADGE NaOH NaOH (catalyst) NaOH->BADGE BPA2 Bisphenol A BPA_BHE BPA-BHE BPA2->BPA_BHE EO Ethylene Oxide EO->BPA_BHE BPA_BHE_Epoxy BPA-BHE Epoxy Resin BPA_BHE->BPA_BHE_Epoxy Epi2 Epichlorohydrin Epi2->BPA_BHE_Epoxy Catalyst Catalyst Catalyst->BPA_BHE_Epoxy

Caption: Synthesis pathways for BADGE and BPA-BHE based epoxy resins.

Curing_Mechanism cluster_BADGE_Curing BADGE Curing with Amine cluster_BPA_BHE_Curing BPA-BHE Epoxy Curing BADGE_monomer BADGE Monomer (Epoxy Groups) Crosslinked_BADGE Crosslinked Epoxy Network BADGE_monomer->Crosslinked_BADGE Ring-opening polymerization Amine Amine Curing Agent (e.g., DDM) Amine->Crosslinked_BADGE BPA_BHE_epoxy BPA-BHE Epoxy (Epoxy Groups) Crosslinked_BPA_BHE Crosslinked Hydrophilic Network BPA_BHE_epoxy->Crosslinked_BPA_BHE Crosslinking Curing_Agent Curing Agent Curing_Agent->Crosslinked_BPA_BHE Experimental_Workflow start Start: Select Resin Monomer (BADGE or BPA-BHE based) synthesis Resin Synthesis start->synthesis mixing Mixing with Curing Agent synthesis->mixing curing Curing mixing->curing viscosity Viscosity Measurement (Uncured) mixing->viscosity characterization Characterization of Cured Resin curing->characterization dsc DSC (Curing Behavior) characterization->dsc tga TGA (Thermal Stability) characterization->tga mech_testing Mechanical Testing (Tensile, Flexural, Compressive) characterization->mech_testing analysis Data Analysis and Comparison dsc->analysis tga->analysis mech_testing->analysis viscosity->analysis

References

A Comparative Analysis of the Endocrine-Disrupting Potential of Bisphenol A (BPA) and its Analog, Bisphenol AF (BPAF)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Assessment for Researchers and Drug Development Professionals

Introduction

Bisphenol A (BPA) is a well-documented endocrine-disrupting chemical (EDC) that has raised significant public health concerns due to its widespread use in consumer products.[1][2][3] As regulatory bodies worldwide move to restrict its use, numerous BPA alternatives have been introduced into the market. However, the assumption that these analogs are inherently safer is a subject of ongoing scientific scrutiny. This guide provides a detailed comparison of the endocrine-disrupting potential of BPA and one of its prominent analogs, Bisphenol AF (BPAF). BPAF, a hexafluoro bisphenol, has been highlighted in several studies for its potent estrogenic activity, in some cases exceeding that of BPA.[4][5] This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data to inform their work.

It is important to note that a search for "BAPHEE" did not yield specific scientific data, suggesting a possible typographical error. Given the extensive research available on BPAF as a potent BPA analog, this guide will focus on the comparison between BPA and BPAF.

Comparative Endocrine-Disrupting Activity: A Data-Driven Overview

The endocrine-disrupting effects of BPA and BPAF are primarily mediated through their interaction with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ).[2][[“]][7] Both compounds can mimic the action of endogenous estrogens, leading to a cascade of cellular and physiological effects. The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a direct comparison of their potency.

Table 1: Comparative Estrogenic Activity in In Vitro Assays
Assay TypeCell LineEndpointBPA PotencyBPAF PotencyReference
Reporter Gene Assay MCF-7ERE-mediated luciferase activityAgonistMore potent agonist than BPA[5]
Reporter Gene Assay Zebrafish hepatic reporter cell lines (ZELH-zfERs)Transactivation of zebrafish ER subtypesSelective for zfERαMore potent on zfERβ subtypes[8][9]
Cell Proliferation Assay (MTT) MCF-7Increased cell viabilitySignificant increase at 0.01-1 µMSignificant increase at 0.001-1 µM[10][11]
Cell Proliferation Assay (MTT) MCF-7Decreased cell viability at high concentrationsSignificant decrease at 25-100 µMSignificant decrease at 25-50 µM[10][11]
Transcriptomic Analysis MCF-7Estrogen receptor α (ERα) activityEstrogenicMore estrogenic than BPA[5]
Table 2: Comparative Cytotoxicity in In Vitro Assays
Cell LineAssayIC50 (BPA)IC50 (BPAF)NotesReference
MCF-7 MTT45 µMNot specified, but showed higher cytotoxicity than BPF and BPSBPAF had lower cytotoxicity than BPA in this study.[10]
HSeC MTT35 µMNot specified, but showed higher cytotoxicity than BPF and BPSBPAF had lower cytotoxicity than BPA in this study.[10]

Key Experimental Methodologies

To ensure a thorough understanding of the presented data, this section details the experimental protocols for the key assays used to assess the endocrine-disrupting potential of BPA and BPAF.

Yeast Two-Hybrid (Y2H) Assay

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to detect binary protein-protein interactions in vivo.[12][13][14][15]

  • Principle: The assay relies on the reconstitution of a functional transcription factor (commonly the yeast GAL4 protein) from two separate domains: a DNA-binding domain (DBD) and an activation domain (AD).[12] The "bait" protein is fused to the DBD, and the "prey" protein (in this case, a nuclear receptor like ERα) is fused to the AD. If the bait and prey interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., HIS3, lacZ), which allows for yeast growth on selective media or a colorimetric change.[12][14]

  • Protocol Outline:

    • Vector Construction: The coding sequences for the bait (e.g., BPA or BPAF) and prey (e.g., ERα) proteins are cloned into separate Y2H vectors containing the DBD and AD sequences, respectively.

    • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain that is auxotrophic for the reporter gene product.

    • Selection and Screening: Transformed yeast cells are plated on selective media lacking specific nutrients. Only yeast cells in which the bait and prey proteins interact will grow.

    • Reporter Gene Assay: The strength of the interaction can be quantified by measuring the activity of a second reporter gene, such as β-galactosidase, using a colorimetric assay.

Caption: Yeast Two-Hybrid (Y2H) Assay Workflow.

MCF-7 Cell Proliferation Assay

The MCF-7 human breast cancer cell line is estrogen-responsive and is widely used to assess the estrogenic or anti-estrogenic activity of compounds.

  • Principle: MCF-7 cells express estrogen receptors, and their proliferation is stimulated by estrogens. Compounds with estrogenic activity will increase the rate of cell proliferation, which can be quantified using various methods, such as the MTT assay.

  • Protocol Outline:

    • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically phenol red-free to avoid estrogenic effects from the pH indicator.

    • Hormone Deprivation: Prior to the assay, cells are cultured in a hormone-deprived medium (e.g., containing charcoal-stripped fetal bovine serum) to minimize baseline estrogenic stimulation.

    • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (BPA, BPAF) and controls (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

    • Incubation: The cells are incubated for a specific period (e.g., 72 hours) to allow for proliferation.

    • Quantification (MTT Assay):

      • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

      • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

      • The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

MCF7_Proliferation_Assay cluster_workflow MCF-7 Cell Proliferation Assay Workflow Start Start: Culture MCF-7 cells (Phenol red-free medium) Hormone_Deprivation Hormone Deprivation (Charcoal-stripped serum) Start->Hormone_Deprivation Seeding Seed cells in multi-well plates Hormone_Deprivation->Seeding Treatment Treat with BPA, BPAF, and controls Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan crystals Formazan_Formation->Solubilization Measurement Measure absorbance (Spectrophotometer) Solubilization->Measurement End End: Analyze data Measurement->End

Caption: Workflow for the MCF-7 Cell Proliferation Assay.

Reporter Gene Assay

Reporter gene assays are used to study the regulation of gene expression by measuring the activity of a reporter gene that has been placed under the control of a specific regulatory element.

  • Principle: Cells are transiently or stably transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone response element (e.g., an estrogen response element, ERE). When an estrogenic compound binds to and activates the estrogen receptor, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. The activity of the reporter protein is then measured, which reflects the level of receptor activation.

  • Protocol Outline:

    • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 or HeLa) is cultured and transfected with the ERE-reporter plasmid and often a plasmid expressing the estrogen receptor.

    • Treatment: Transfected cells are treated with various concentrations of the test compounds (BPA, BPAF) and controls.

    • Incubation: Cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

    • Cell Lysis and Assay: Cells are lysed, and the activity of the reporter protein is measured using a luminometer (for luciferase) or a spectrophotometer (for β-galactosidase).

Signaling Pathways of Endocrine Disruption

BPA and its analogs exert their effects through multiple signaling pathways. The primary mechanism involves binding to nuclear estrogen receptors, but non-genomic pathways have also been identified.

Genomic Estrogen Signaling Pathway

This is the classical pathway of estrogen action.

  • Binding: BPA or BPAF, acting as estrogen mimics, bind to ERα or ERβ in the cytoplasm.

  • Dimerization and Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.

  • DNA Binding: The receptor-ligand complex binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcription: The complex recruits co-activators or co-repressors, leading to the transcription of estrogen-responsive genes, which can affect cell proliferation, differentiation, and other physiological processes.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA_BPAF BPA / BPAF ER Estrogen Receptor (ER) BPA_BPAF->ER Binds Complex BPA/BPAF-ER Complex ER->Complex Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates & Binds Gene Target Gene mRNA mRNA ERE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Genomic Estrogen Signaling Pathway.

Conclusion

The available experimental data strongly indicate that BPAF is a potent endocrine disruptor, with evidence suggesting it has a higher estrogenic activity than BPA in several in vitro models.[4][5] Both compounds have been shown to induce proliferation in estrogen-responsive cells and activate estrogenic signaling pathways. The similar, and in some cases more potent, endocrine-disrupting effects of BPAF compared to BPA underscore the importance of thorough toxicological evaluation of BPA alternatives. Researchers and drug development professionals should consider these findings when assessing the safety of materials and in the development of new therapeutic agents that may interact with hormonal pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into the endocrine-disrupting effects of these and other environmental chemicals.

References

Cross-Validation of Analytical Methods for Benzo[a]pyrene (BaP) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: This guide focuses on the analytical methods for the detection of Benzo[a]pyrene (BaP), a representative polycyclic aromatic hydrocarbon (PAH). Information on a compound specifically named "BAPHEE" was not available in the initial literature search. The methods described herein are generally applicable to the analysis of PAHs and can be adapted for compounds with similar chemical structures.

This document provides a comparative overview of common analytical techniques for the quantification of Benzo[a]pyrene in various matrices. The guide is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a basis for selecting the most appropriate method for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of three widely used analytical methods for the detection of Benzo[a]pyrene. These methods are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) Typically in the low ng/mL range.0.3 ng/g[1]Can reach low parts per trillion (ppt) range.[2]
Limit of Quantification (LOQ) Generally higher than LC-MS/MS.0.5 ng/g[1]Typically in the sub-ng/mL to pg/mL range.
Linearity (r²) > 0.99[3]0.997[1]≥ 0.988[4]
Accuracy (% Recovery) Method dependent, often 80-120%.95-120%[1]Within 15% of nominal values.
Precision (%RSD) < 15%< 14.5%[1]< 15%
Specificity Moderate; co-eluting compounds can interfere.High; based on mass-to-charge ratio.Very High; based on precursor and product ion transitions.
Matrix Effects Can be significant.Can be significant, often mitigated by cleanup steps.Can be significant, often addressed with internal standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the key experiments cited in this guide.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Matrices[1]

This method is suitable for extracting BaP from complex solid samples like food or soil.

  • Homogenization: Weigh a representative portion of the sample (e.g., 10 g) into a centrifuge tube.

  • Extraction: Add an appropriate volume of an organic solvent (e.g., acetone) and shake vigorously.[1]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the organic extract to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Preparation: Centrifuge the cleaned-up extract and collect the supernatant for analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)[3]

A robust method for the quantification of BaP in various samples.

  • Chromatographic System: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.[3]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used in an isocratic or gradient elution mode.[3]

  • Flow Rate: Typically set between 0.5 and 1.5 mL/min.[3]

  • Detection: The UV detector is set to a wavelength where BaP exhibits maximum absorbance, often around 254 nm or 296 nm.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Quantification: A calibration curve is constructed by injecting standards of known concentrations to quantify the analyte in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

A highly specific method for the identification and quantification of volatile and semi-volatile compounds like BaP.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methyl siloxane) is used for separation.[1]

  • Carrier Gas: Helium is typically used as the carrier gas.[1]

  • Injection: A splitless injection mode is often employed for trace analysis.[1]

  • Temperature Program: A temperature gradient is applied to the oven to separate the analytes.

  • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of BaP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5]

A highly sensitive and selective method for trace-level quantification of BaP.

  • LC System: A liquid chromatograph, often a UPLC system for faster analysis, coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate.[4][5]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for BaP is selected and fragmented to produce a characteristic product ion for quantification.[4]

Visualizations

General Experimental Workflow for BaP Detection

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Sample Collection Extraction Extraction (e.g., QuEChERS, LLE, SPE) Sample->Extraction Cleanup Extract Cleanup (d-SPE, SPE) Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV GC_MS GC-MS Cleanup->GC_MS LC_MSMS LC-MS/MS Cleanup->LC_MSMS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the detection and quantification of Benzo[a]pyrene.

Signaling Pathway for Method Selection Logic

G Start Required Sensitivity? High_Sensitivity High (Trace Levels) Start->High_Sensitivity Yes Moderate_Sensitivity Moderate Start->Moderate_Sensitivity No LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS GC_MS_decision High Specificity Needed? Moderate_Sensitivity->GC_MS_decision GC_MS GC-MS HPLC_UV HPLC-UV GC_MS_decision->GC_MS Yes GC_MS_decision->HPLC_UV No

References

A Comparative Guide to Amine-Cured Epoxy Coating Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of epoxy coatings cured with three distinct amine-based agents: Isophorone Diamine (IPDA), 4,4'-Diaminodiphenylmethane (DDM), and Jeffamine D-230. While the originally requested BAPHEE (Bis(4-amino-3-propylphenyl)ether) is not widely documented as a commercial epoxy curing agent, this comparison of commonly used alternatives offers valuable performance benchmarks. The data presented herein, summarized from various scientific sources, will aid in the selection of appropriate epoxy systems for demanding applications.

Performance Overview

Epoxy coatings are renowned for their robust mechanical properties, excellent thermal stability, and high resistance to chemical degradation. The choice of curing agent is critical as it dictates the final properties of the thermoset polymer network. The agents compared in this guide represent three distinct classes of amines: cycloaliphatic (IPDA), aromatic (DDM), and polyetheramine (Jeffamine D-230), each imparting unique characteristics to the final cured epoxy.

Data Summary

The following tables summarize the key performance indicators for epoxy coatings cured with IPDA, DDM, and Jeffamine D-230. These values are compiled from multiple sources and represent typical performance characteristics.

Table 1: Thermal Properties of Cured Epoxy Resins

PropertyCuring AgentTypical Value
Glass Transition Temperature (Tg) Isophorone Diamine (IPDA)150 - 180 °C
4,4'-Diaminodiphenylmethane (DDM)180 - 220 °C
Jeffamine D-23080 - 100 °C
Decomposition Temperature (Td) Isophorone Diamine (IPDA)~350 °C
4,4'-Diaminodiphenylmethane (DDM)>350 °C
Jeffamine D-230~300 °C

Table 2: Mechanical Properties of Cured Epoxy Resins

PropertyCuring AgentTypical Value
Tensile Strength Isophorone Diamine (IPDA)70 - 90 MPa
4,4'-Diaminodiphenylmethane (DDM)80 - 110 MPa
Jeffamine D-23040 - 60 MPa
Flexural Strength Isophorone Diamine (IPDA)110 - 140 MPa
4,4'-Diaminodiphenylmethane (DDM)120 - 160 MPa
Jeffamine D-23060 - 90 MPa
Hardness (Shore D) Isophorone Diamine (IPDA)85 - 90
4,4'-Diaminodiphenylmethane (DDM)88 - 95
Jeffamine D-23075 - 85

Table 3: Chemical Resistance of Cured Epoxy Coatings

Chemical AgentIsophorone Diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)Jeffamine D-230
Water / Humidity ExcellentExcellentGood
Acids (dilute) Very GoodExcellentModerate
Alkalis ExcellentExcellentVery Good
Solvents (e.g., Xylene, Acetone) GoodVery GoodModerate

Experimental Protocols

The data presented above is typically generated using a suite of standardized analytical techniques. Below are the detailed methodologies for the key experiments cited.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) and curing kinetics.

  • Methodology: A small sample (typically 5-10 mg) of the uncured or cured epoxy system is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere. The heat flow to the sample is monitored relative to an empty reference pan. The Tg is observed as a step change in the heat flow curve. For curing studies, the exothermic heat flow during the cross-linking reaction is measured to determine the extent of cure.

Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the cured epoxy.

  • Methodology: A sample of the cured epoxy is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight of the sample is continuously monitored as a function of temperature. The Td is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Mechanical Testing

Tensile and Flexural Strength

  • Purpose: To measure the material's ability to withstand tensile (pulling) and flexural (bending) forces.

  • Methodology: Cured epoxy samples are cast into standardized shapes (e.g., dog-bone for tensile testing, rectangular bar for flexural testing) according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties). The samples are then subjected to a controlled tensile or bending load in a universal testing machine until failure. The stress and strain are recorded to determine the strength and modulus.

Hardness Testing

  • Purpose: To measure the resistance of the cured epoxy surface to indentation.

  • Methodology: A durometer, typically a Shore D scale for hard plastics, is used. The indenter of the durometer is pressed against the flat surface of the cured epoxy sample, and the hardness value is read directly from the dial. Measurements are taken at multiple locations to ensure an average and representative value.

Chemical Resistance Testing
  • Purpose: To assess the ability of the cured epoxy coating to resist degradation upon exposure to various chemicals.

  • Methodology: Coated panels are prepared by applying a uniform layer of the epoxy system onto a substrate (e.g., steel or concrete). After full curing, the coated panels are partially or fully immersed in the test chemical for a specified period (e.g., 24 hours, 7 days, or longer) at a controlled temperature. The effects on the coating, such as blistering, discoloration, softening, or loss of adhesion, are visually assessed according to ASTM D1308. Weight change of the coating may also be measured to quantify the extent of chemical absorption.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for evaluating the performance of epoxy coatings.

Experimental_Workflow_Thermal_Analysis cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (5-10 mg) DSC_Heating Heating at Constant Rate DSC_Sample->DSC_Heating DSC_Analysis Heat Flow Measurement DSC_Heating->DSC_Analysis DSC_Result Determine Tg & Cure Profile DSC_Analysis->DSC_Result TGA_Sample Sample Preparation TGA_Heating Heating at Constant Rate TGA_Sample->TGA_Heating TGA_Analysis Weight Loss Measurement TGA_Heating->TGA_Analysis TGA_Result Determine Td TGA_Analysis->TGA_Result

Caption: Workflow for Thermal Analysis of Epoxy Coatings.

Experimental_Workflow_Mechanical_Testing cluster_Tensile_Flexural Tensile & Flexural Testing cluster_Hardness Hardness Testing TF_Sample Sample Casting (ASTM Standards) TF_Testing Universal Testing Machine TF_Sample->TF_Testing TF_Analysis Stress-Strain Analysis TF_Testing->TF_Analysis TF_Result Determine Strength & Modulus TF_Analysis->TF_Result H_Sample Cured Sample Preparation H_Testing Shore D Durometer H_Sample->H_Testing H_Result Hardness Value H_Testing->H_Result

Caption: Workflow for Mechanical Property Testing of Epoxy Coatings.

Experimental_Workflow_Chemical_Resistance cluster_CR Chemical Resistance Testing CR_Sample Coated Panel Preparation CR_Immersion Chemical Immersion CR_Sample->CR_Immersion CR_Assessment Visual & Physical Assessment CR_Immersion->CR_Assessment CR_Result Resistance Rating CR_Assessment->CR_Result

Caption: Workflow for Chemical Resistance Testing of Epoxy Coatings.

The Impact of Fluorination on Polymer Thermal Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the thermal properties of advanced polyimides reveals the significant advantages of incorporating fluorinated monomers, colloquially referred to here as BAPHEE-type structures, over their non-fluorinated counterparts. This guide presents a comparative thermal analysis, supported by experimental data, to illustrate these differences for researchers, scientists, and professionals in drug development and material science.

For the purpose of this guide, "BAPHEE" will refer to high-performance polyimides synthesized using the fluorinated diamine monomer 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, a representative monomer of this class. The introduction of the hexafluoroisopropylidene group into the polymer backbone imparts unique properties, most notably enhanced thermal stability, which will be the focus of this comparative analysis.

Quantitative Thermal Analysis: A Side-by-Side Comparison

The thermal behavior of polymers is critical for their application in demanding environments. Key parameters include the glass transition temperature (Tg), which defines the upper-temperature limit for the material's rigid state, the decomposition temperature (Td), indicating the onset of thermal degradation, and the coefficient of thermal expansion (CTE), which measures the material's dimensional change with temperature.

The following tables summarize the quantitative data from thermal analyses of polyimides with and without the incorporation of BAPHEE-type monomers.

Thermal PropertyPolymer without BAPHEE (Non-Fluorinated Polyimide)Polymer with BAPHEE (Fluorinated Polyimide)
Glass Transition Temperature (Tg) 276 - 302 °C[1]221 - 402 °C[2][3]
Decomposition Temperature (TGA, 5% weight loss) ~500 - 538 °C[4]437 - 563 °C[2][3]
Coefficient of Thermal Expansion (CTE) 30.6 x 10⁻⁶ /K[5]23.4 x 10⁻⁶ /K[5]

Note: The wide range in values for the BAPHEE-containing polymers reflects the influence of other monomers used in the copolymerization. However, the general trend of enhanced thermal stability and lower CTE is evident.

Delving into the Data: Key Observations

The incorporation of the bulky, electron-withdrawing hexafluoroisopropylidene groups in BAPHEE-type polyimides leads to several key performance enhancements:

  • Elevated Glass Transition Temperatures: Fluorinated polyimides consistently exhibit high glass transition temperatures, often exceeding those of their non-fluorinated analogs.[2][5] This is attributed to the rigid structure and increased rotational energy barrier of the fluorinated groups, which restricts segmental motion of the polymer chains. An optimized fluorinated polyimide can achieve a Tg of up to 402 °C.[2]

  • Exceptional Thermal Stability: The high bond energy of the C-F bond (~485 kJ/mol) significantly contributes to the superior thermal stability of BAPHEE-containing polymers.[2] This results in high decomposition temperatures, with 5% weight loss often occurring well above 500 °C, making them suitable for high-temperature applications.[2][5]

  • Reduced Coefficient of Thermal Expansion: A lower CTE is crucial for applications where dimensional stability over a wide temperature range is critical, such as in microelectronics. The introduction of BAPHEE monomers has been shown to lower the CTE of polyimide films, reducing the mismatch in thermal expansion with other materials and improving reliability.[5]

Experimental Protocols

The following are generalized experimental protocols for the key thermal analysis techniques used to characterize these polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small sample of the polymer (typically 1-2 mg) is placed in an alumina crucible.[4]

  • The crucible is placed in a TGA instrument.

  • The sample is heated from room temperature (e.g., 30 °C) to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 K/min) under a controlled atmosphere (typically nitrogen or air) with a specific flow rate (e.g., 20 mL/min).[4]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.

Methodology:

  • A small, weighed sample of the polymer is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are placed in the DSC cell.

  • The sample and reference are heated, cooled, or held isothermally at a controlled rate (e.g., 10 or 20 °C/min).[6]

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the baseline of the DSC curve.

Thermomechanical Analysis (TMA)

Objective: To measure the coefficient of thermal expansion (CTE) and softening temperature.

Methodology:

  • A sample of the polymer with a defined geometry (e.g., a thin film) is placed in the TMA instrument.

  • A small, constant force is applied to the sample via a probe.

  • The sample is heated at a controlled rate.

  • The change in the sample's dimension (e.g., expansion or contraction) is measured by a sensitive displacement transducer as a function of temperature.

  • The CTE is calculated from the slope of the dimensional change versus temperature curve in the desired temperature range (e.g., 50 to 250 °C).[5]

Visualizing the Advantage: Synthesis and Thermal Degradation Pathways

The following diagrams illustrate the generalized synthesis of a BAPHEE-type polyimide and a conceptual representation of its enhanced thermal stability.

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product Dianhydride Aromatic Dianhydride Polyamic_acid Poly(amic acid) Intermediate Dianhydride->Polyamic_acid BAPHEE_monomer BAPHEE Monomer (e.g., 4-BDAF) BAPHEE_monomer->Polyamic_acid Imidization Thermal or Chemical Imidization Polyamic_acid->Imidization BAPHEE_Polyimide BAPHEE-Polyimide Imidization->BAPHEE_Polyimide

Caption: Generalized synthesis of a BAPHEE-type polyimide via a two-step process.

G cluster_polymers Polymer Chains cluster_degradation Thermal Degradation Non_BAPHEE Non-Fluorinated Polyimide Degradation_Products_Non_BAPHEE Lower Temperature Degradation Products Non_BAPHEE->Degradation_Products_Non_BAPHEE Lower Thermal Energy Input BAPHEE BAPHEE-Polyimide Degradation_Products_BAPHEE Higher Temperature Degradation Products BAPHEE->Degradation_Products_BAPHEE Higher Thermal Energy Input (due to high C-F bond energy)

Caption: Conceptual comparison of the thermal degradation pathways.

References

The Influence of BAPHEE on the Glass Transition Temperature of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount in designing materials with desired performance characteristics. One key parameter is the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. This guide provides a comprehensive comparison of the impact of Bisphenol A bis(2-hydroxyethyl ether) (BAPHEE) on the Tg of polymers, supported by experimental data and detailed methodologies.

The incorporation of different monomers, such as diols, into a polymer backbone can significantly alter its thermal and mechanical properties. BAPHEE, an aromatic diol, is of particular interest due to its rigid bisphenol A core and flexible hydroxyethyl ether side chains. This unique structure is expected to influence the polymer's chain mobility and, consequently, its glass transition temperature.

Comparative Analysis of BAPHEE's Effect on Polymer Tg

The introduction of BAPHEE into a polymer matrix generally leads to an increase in its glass transition temperature. This effect is primarily attributed to the rigid aromatic structure of the bisphenol A moiety, which restricts the rotational freedom of the polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state.

A study on random terephthalate polyesters synthesized from 1,4-butanediol and varying concentrations of BAPHEE demonstrated a significant and direct correlation between BAPHEE content and the resulting Tg. As the molar percentage of BAPHEE in the copolyester increased, the Tg rose from 38.2°C for the polyester containing no BAPHEE to 122°C for the copolyester with a high BAPHEE content.[1] This substantial increase highlights the potent effect of BAPHEE in elevating the service temperature of polyester-based materials.

While direct comparative studies of BAPHEE against a wide range of other diols in the same polymer system are limited in the public domain, the observed increase in Tg is consistent with the general principles of polymer chemistry. Aromatic diols, due to their inherent rigidity, typically yield polymers with higher glass transition temperatures compared to their aliphatic counterparts. For instance, studies on polyurethanes have shown that the structure of the chain extender, a low-molecular-weight diol, plays a crucial role in determining the final thermal properties of the polymer.

The following table summarizes the expected trend of Tg based on the type of diol incorporated into a polymer backbone, providing a qualitative comparison for BAPHEE.

Diol TypeExample(s)Expected Impact on TgRationale
Aromatic (Rigid) BAPHEE , Bisphenol A, HydroquinoneSignificant Increase The rigid aromatic rings restrict chain mobility, leading to a higher energy requirement for the glass transition.
Cycloaliphatic 1,4-Cyclohexanedimethanol (CHDM)Moderate Increase The cyclic structure provides more rigidity than linear aliphatic diols but less than aromatic diols.
Linear Aliphatic (Short Chain) Ethylene Glycol, 1,4-ButanediolLower Tg The flexible aliphatic chains allow for greater rotational freedom, resulting in a lower glass transition temperature.
Linear Aliphatic (Long Chain) 1,10-DecanediolEven Lower Tg Longer, more flexible chains further increase segmental motion, leading to a decrease in Tg.

Experimental Protocols

To ensure reproducibility and accurate comparison of results, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of polymers incorporating different diols and the subsequent measurement of their glass transition temperature using Differential Scanning Calorimetry (DSC).

Synthesis of Polyesters via Melt Polycondensation

This procedure describes the synthesis of a series of copolyesters with varying ratios of an aliphatic diol (e.g., 1,4-butanediol) and an aromatic diol (e.g., BAPHEE).

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Butanediol (BDO)

  • Bisphenol A bis(2-hydroxyethyl ether) (BAPHEE)

  • Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charge the reactor with DMT, BDO, and BAPHEE in the desired molar ratios, along with the catalyst (typically 200-300 ppm) and antioxidant (0.1 wt%).

  • Heat the mixture under a nitrogen atmosphere to 160-200°C with continuous stirring to initiate the transesterification reaction. Methanol is distilled off as a byproduct.

  • After the theoretical amount of methanol has been collected (typically 2-3 hours), gradually increase the temperature to 250-280°C and slowly reduce the pressure to below 1 Torr.

  • Maintain these conditions for 2-4 hours to facilitate the polycondensation reaction, during which excess diol is removed.

  • The reaction is stopped when the desired melt viscosity is achieved.

  • The resulting polymer is then extruded, cooled, and pelletized for characterization.

Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to determine the glass transition temperature of polymers.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 280°C for polyesters) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate of 50 mL/min). This first heating scan is to erase the thermal history of the sample.

  • Hold the sample at this temperature for 5 minutes to ensure complete melting.

  • Cool the sample rapidly (quench cool) to a low temperature (e.g., -50°C) at a rate of 100°C/min.

  • Heat the sample again from the low temperature to above the melting point at a controlled rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualizing the Impact of Diol Structure on Polymer Tg

The following diagram illustrates the conceptual relationship between the chemical structure of different diols and their resulting impact on the glass transition temperature of a polymer.

G cluster_input Diol Monomers cluster_process Polymerization cluster_output Resulting Polymer Property BAPHEE BAPHEE (Aromatic, Rigid) Polymerization Polycondensation / Polyaddition BAPHEE->Polymerization High_Tg High Tg Aromatic Other Aromatic Diols (e.g., Bisphenol A) Aromatic->Polymerization Cycloaliphatic Cycloaliphatic Diol (e.g., CHDM) Cycloaliphatic->Polymerization Mid_Tg Moderate Tg Aliphatic_Short Short-Chain Aliphatic Diol (e.g., 1,4-Butanediol) Aliphatic_Short->Polymerization Low_Tg Low Tg Aliphatic_Long Long-Chain Aliphatic Diol (e.g., 1,10-Decanediol) Aliphatic_Long->Polymerization Polymerization->High_Tg Increased Rigidity Restricted Chain Motion Polymerization->Mid_Tg Polymerization->Low_Tg Increased Flexibility Enhanced Chain Motion

Caption: Logical workflow showing the influence of diol monomer structure on the glass transition temperature of the resulting polymer.

Conclusion

The incorporation of BAPHEE into polymer backbones, particularly in polyesters, has been shown to be an effective strategy for significantly increasing the glass transition temperature. This effect is a direct consequence of the rigid aromatic structure of BAPHEE, which imparts stiffness to the polymer chain and hinders segmental motion. For applications requiring enhanced thermal stability and a higher service temperature, BAPHEE presents a valuable monomer choice. Further research involving direct comparative studies with a broader range of diols under identical polymerization and testing conditions would provide a more quantitative understanding of its relative performance.

References

A Comparative Guide to the Synthesis of BAPHEE: Efficiency and Purity Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity Bis[2-(4-aminophenoxy)ethyl] ether (BAPHEE) is a critical step in the development of advanced polymers and other materials. This guide provides an objective comparison of the primary synthesis routes for BAPHEE, focusing on efficiency and purity, supported by experimental data and detailed protocols.

The synthesis of BAPHEE is predominantly a two-step process. The initial step involves the formation of a dinitro intermediate, 1,2-bis(4-nitrophenoxy)ethane, typically via a Williamson ether synthesis-type reaction. This is followed by the reduction of the nitro groups to the corresponding amino groups, yielding the final BAPHEE product. Variations in the first step of this process define the primary synthesis routes.

Comparative Analysis of BAPHEE Synthesis Routes

The efficiency and purity of the final BAPHEE product are largely determined by the chosen synthetic pathway for the dinitro intermediate. Below is a summary of the key quantitative data associated with the different approaches.

Synthesis Route (Step 1)Key ReactantsCatalyst/BaseTypical YieldPurityReference
Route A: Williamson Ether Synthesis 4-Nitrophenol, 1,2-DibromoethanePotassium Carbonate--[1]
Route B: Phase-Transfer Catalysis o-Nitrochlorobenzene, Ethylene GlycolSodium Carbonate, Sodium Hydroxide>85% (for dinitro intermediate)>99% (for final product of o-isomer)[2][3]
Route C: Tosylate Intermediate 4-Nitrophenol, 1,2-Bis(tosyloxy)ethane---[1]

Step 2: Reduction of Dinitro Intermediate

ReactantCatalystSolventReaction TimeYieldReference
1,2-di(p-nitrophenyloxy)ethylene5% Palladium on Carbon (Pd/C)Ethanol16 hours (reflux)92.2%[4]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis routes for BAPHEE.

BAPHEE_Synthesis_Route_A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 4-Nitrophenol 4-Nitrophenol Dinitro_Intermediate 1,2-Bis(4-nitrophenoxy)ethane 4-Nitrophenol->Dinitro_Intermediate 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Dinitro_Intermediate K2CO3 K2CO3 K2CO3->Dinitro_Intermediate Base BAPHEE BAPHEE Dinitro_Intermediate->BAPHEE Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->BAPHEE Pd_C Pd_C Pd_C->BAPHEE Catalyst

BAPHEE Synthesis via Williamson Ether Synthesis.

BAPHEE_Synthesis_Route_B cluster_0 Step 1: Phase-Transfer Catalysis cluster_1 Step 2: Reduction o-Nitrochlorobenzene o-Nitrochlorobenzene Dinitro_Intermediate 1,2-Bis(o-nitrophenoxy)ethane o-Nitrochlorobenzene->Dinitro_Intermediate Ethylene_Glycol Ethylene_Glycol Ethylene_Glycol->Dinitro_Intermediate Base_PTC Na2CO3, NaOH, Phase-Transfer Catalyst Base_PTC->Dinitro_Intermediate o-BAPHEE 1,2-di(o-aminophenoxy)ethane Dinitro_Intermediate->o-BAPHEE Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->o-BAPHEE Catalyst Catalyst Catalyst->o-BAPHEE

BAPHEE Synthesis via Phase-Transfer Catalysis.

Detailed Experimental Protocols

Route A: Williamson Ether Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

This route is a classic application of the Williamson ether synthesis.[5][6]

  • Reactants: 4-Nitrophenol, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add finely ground potassium carbonate to the solution. The amount of K₂CO₃ should be in molar excess to ensure complete deprotonation of the phenol.

    • Heat the mixture with stirring to a temperature between 50-100 °C.[6]

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Maintain the reaction at reflux for a period of 1 to 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with water until the filtrate is neutral, and then dry the product.

    • Recrystallize the crude 1,2-bis(4-nitrophenoxy)ethane from a suitable solvent like ethanol or acetic acid to achieve higher purity.

Route B: Phase-Transfer Catalysis for 1,2-di(o-aminophenoxy)ethane Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the reactants in a two-phase system, which can lead to higher yields and purity.[2]

  • Reactants: o-Nitrochlorobenzene, Ethylene Glycol, Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH).

  • Phase-Transfer Catalyst: Dodecyl trimethyl ammonium chloride.[2]

  • Procedure:

    • Combine o-nitrochlorobenzene and ethylene glycol in a reaction vessel.

    • Add sodium carbonate, sodium hydroxide, and the phase-transfer catalyst to the mixture.

    • Heat the reaction mixture with vigorous stirring to promote the condensation reaction.

    • Monitor the reaction progress until completion.

    • Upon completion, the resulting 1,2-(ortho-nitrophenyl oxygen base) ethane is isolated.

Step 2: Reduction of Dinitro Intermediate to BAPHEE

This reduction step is common to all synthesis routes of the dinitro intermediate.

  • Reactants: 1,2-di(p-nitrophenyloxy)ethylene, Hydrazine monohydrate.

  • Catalyst: 5% Palladium on Carbon (Pd/C).[4]

  • Solvent: Ethanol.[4]

  • Procedure:

    • In a two-neck 250 ml round-bottom flask, charge 1 g of 1,2-di(p-nitrophenyloxy)ethylene, 10 ml of hydrazine monohydrate, 80 ml of ethanol, and 0.06 g of 5% palladium on carbon (Pd/C).[4]

    • Heat the mixture to reflux for 16 hours.[4]

    • After the reaction is complete, filter the hot mixture to remove the Pd/C catalyst.

    • Allow the filtrate to cool, which will cause the BAPHEE product to crystallize.

    • Recrystallize the crude solid from ethanol to yield the pure diamine. A reported yield for this step is 92.2%.[4]

Purity and Purification

The final purity of BAPHEE is crucial for its application in polymer synthesis. The primary method for purification is recrystallization from a suitable solvent, typically ethanol.[4] For the synthesis of an ortho-isomer of BAPHEE via the phase-transfer catalysis route, a final product purity of higher than 99% has been reported.[2] Commercial suppliers of BAPHEE also offer high purity grades, often exceeding 99.5%.[7]

Conclusion

The synthesis of BAPHEE is a well-established two-step process. The choice between a direct Williamson ether synthesis and a phase-transfer catalyzed approach for the formation of the dinitro intermediate will depend on the desired scale, cost-effectiveness, and available starting materials. The phase-transfer catalysis route appears to offer high yields and excellent purity for a similar isomer. The subsequent reduction of the nitro intermediate is a high-yielding step, consistently producing high-purity BAPHEE after recrystallization. For applications demanding the highest purity, multiple recrystallization steps may be necessary.

References

Safety Operating Guide

Proper Disposal of Bisphenol A bis(2-hydroxyethyl)ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of Bisphenol A bis(2-hydroxyethyl)ether.

This document outlines the essential procedures for the safe disposal of this compound, a chemical that may pose risks to human health and the environment. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Furthermore, it is classified as toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek medical attention if any symptoms persist.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification:

    • This compound should be treated as hazardous waste due to its potential environmental toxicity. While a specific EPA waste code is not assigned to this chemical, its classification as toxic to aquatic life warrants its disposal as hazardous waste.[2] Generators of chemical waste are responsible for determining if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[3]

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a compatible material (e.g., glass or polyethylene).

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Waste Segregation:

    • Crucially, do not mix this compound waste with incompatible materials.

    • Incompatible materials include:

      • Strong oxidizing agents (e.g., perchlorates, nitrates)

      • Strong bases (e.g., sodium hydroxide)

      • Acid chlorides

      • Acid anhydrides[4]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all paperwork and labeling are completed according to institutional and regulatory requirements. All waste must be disposed of at an approved waste disposal plant.[5][6]

Environmental Hazard Data

The environmental impact of bisphenols is a significant concern due to their endocrine-disrupting properties and toxicity to aquatic organisms.[7][8] While specific data for this compound is limited, the data for the parent compound, Bisphenol A (BPA), provides a strong indication of its potential environmental hazards.

Organism TypeSpeciesExposure DurationLC50 / EC50 ConcentrationReference
Fish Fathead Minnow96 hours4.6 mg/L[9][10]
Atlantic Silverside96 hours9.4 mg/L[9]
Aquatic Invertebrate Daphnia magna48 hours10.2 mg/L[10]
Mysid Shrimp96 hours1.1 mg/L[9][10]
Algae Pseudokirchneriella subcapitata96 hours2.73 mg/L (EC50, cell count)[10]
Skeletonema costatum (Marine)96 hours1.1 mg/L (EC50, cell count)[10]

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms.

Experimental Protocols

Detailed methodologies for the cited aquatic toxicity studies are not available in the public domain. These studies are typically conducted under standardized protocols from organizations such as the U.S. Environmental Protection Agency (EPA) or the Organisation for Economic Co-operation and Development (OECD). These protocols involve exposing the test organisms to a range of concentrations of the chemical in a controlled laboratory setting and observing the effects over a defined period.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste mixed with other chemicals? A->B C Identify all components of the waste mixture B->C Yes F Collect in a dedicated, labeled, sealed container B->F No D Check for incompatibilities (oxidizers, strong bases, etc.) C->D E Segregate into compatible waste streams D->E Yes D->F No E->F G Store in designated Satellite Accumulation Area F->G H Arrange for pickup by EHS or licensed contractor G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Bisphenol A bis(2-hydroxyethyl)ether: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are paramount for researchers, scientists, and drug development professionals handling Bisphenol A bis(2-hydroxyethyl)ether. This guide provides a detailed framework for its safe use, from initial handling to final disposal, ensuring a secure laboratory environment.

This compound, a chemical intermediate, requires careful management to mitigate potential health risks. Adherence to stringent personal protective equipment (PPE) protocols, proper handling procedures, and systematic disposal plans are critical for minimizing exposure and ensuring personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Personal Protective Equipment Specifications and Guidelines
Eye and Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield offers additional protection against splashes.[2]
Skin Chemical-Resistant GlovesNitrile rubber gloves are a suitable option.[3] Always inspect gloves for any signs of degradation or perforation before use.[1][4]
Protective ClothingWear impervious, fire/flame-resistant clothing.[1] A lab coat or coveralls should be standard practice.
Respiratory Air-Purifying RespiratorTo be used when exposure limits may be exceeded or if irritation is experienced.[1][5] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[4]

Operational Protocol: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1][4]

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and materials before handling the chemical to avoid unnecessary movement and potential spills.

  • Cover work surfaces with a protective sheet.

2. Donning Personal Protective Equipment:

  • Follow the proper sequence for putting on PPE to ensure a complete seal and protection.

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly closed when not in use.[1][5]

  • Store away from incompatible materials and foodstuff containers.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate personnel from the immediate spill area.[1][4]

  • Ensure adequate ventilation.[1][4]

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[1][4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation or a rash occurs, get medical advice.[6]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Type Disposal Procedure
Unused Product Dispose of as hazardous waste in accordance with local, regional, and national regulations.[7] Contact a licensed professional waste disposal service.[4]
Contaminated Materials (e.g., gloves, absorbent) Place in a sealed, labeled container and dispose of as hazardous waste.[4]
Empty Containers Do not reuse empty containers.[7] Dispose of as unused product in accordance with regulations.[4]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency cluster_disposal Disposal Prep Preparation & Engineering Controls Don_PPE Don PPE Prep->Don_PPE Handling Chemical Handling Don_PPE->Handling Storage Storage Handling->Storage Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure Waste_Collection Waste Collection Handling->Waste_Collection Spill_Cleanup Spill Cleanup Protocol Spill->Spill_Cleanup First_Aid First Aid Measures Exposure->First_Aid Spill_Cleanup->Waste_Collection Disposal Professional Disposal First_Aid->Disposal Seek Medical Attention Waste_Collection->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.